Acridin-9-amine hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJEGKBQBIJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2.ClH.H2O, C13H13ClN2O | |
| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19748 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024457 | |
| Record name | 9-Aminoacridine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19748 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 63.5 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19748 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
52417-22-8 | |
| Record name | 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19748 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Acridinamine, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52417-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminacrine hydrochloride monohydrate | |
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| Record name | 9-Aminoacridine hydrochloride monohydrate | |
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| Record name | 9-Aminoacridine hydrochloride monohydrate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F149315C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Acridin-9-amine Hydrochloride Hydrate
Acridin-9-amine, a prominent heterocyclic compound, serves as a foundational structure for a variety of biologically active molecules, including antiseptics and antimalarial agents.[1] Its synthesis is a critical process for researchers in medicinal chemistry and drug development. This guide provides a detailed overview of a common and effective synthetic route, complete with experimental protocols, quantitative data, and process visualizations.
The most frequently cited method for synthesizing Acridin-9-amine involves a three-step process starting from readily available precursors. The general pathway includes an initial Ullmann condensation to form an N-arylanthranilic acid, followed by a cyclization to create the acridine (B1665455) core, and finally, amination to yield the target compound, which is then isolated as its hydrochloride salt.[2][3][4]
Experimental Protocols
The synthesis is typically carried out in three main stages. The following protocols are based on established laboratory procedures.[2][5]
Step 1: Synthesis of N-phenylanthranilic acid via Ullmann Condensation
This initial step involves the copper-catalyzed coupling of o-chlorobenzoic acid and aniline (B41778) to form the diarylamine intermediate.[2][6]
Methodology:
-
Combine 6.3 g (0.04 mol) of o-chlorobenzoic acid with 7.4 ml (0.08 mol) of aniline.
-
Add copper and copper oxide to act as a catalyst and co-catalyst, respectively, along with sodium acetate (B1210297) in DMF as the solvent.[2]
-
Heat the mixture at 160-170 °C for approximately 2 hours.[2]
-
Upon completion, monitor the reaction via Thin Layer Chromatography (TLC).
-
The resulting product, N-phenylanthranilic acid, is isolated and purified. A typical yield for this step is around 74%.[2]
Step 2: Synthesis of 9-Chloroacridine (B74977)
The N-phenylanthranilic acid intermediate is cyclized using a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃), to form the key intermediate, 9-chloroacridine.[3][5]
Methodology:
-
In a 500-ml round-bottomed flask fitted with a reflux condenser, mix 50 g (0.23 mol) of N-phenylanthranilic acid with 160 ml (1.76 moles) of phosphorus oxychloride.[5]
-
Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. Remove the flask from the heat, immersing it in cold water if the reaction becomes too violent.[5]
-
Once the initial reaction subsides, return the flask to the water bath and heat for an additional 2 hours at 95–100°C.[5]
-
Allow the mixture to cool and pour it into a mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.[5]
-
Filter the resulting hot solution to remove any carbonaceous matter.
-
Add a solution of 60 g of sodium hydroxide (B78521) in 300 ml of water to the filtrate.
-
Cool the mixture, filter the solid, wash with 300 ml of cold water, and dry at 120°C to yield crude 9-chloroacridine.[5] The expected yield is 85%.[2]
Step 3: Synthesis of Acridin-9-amine Hydrochloride
The final step involves the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring with an amino group, followed by precipitation as the hydrochloride salt.[5]
Methodology:
-
In a 1-liter beaker, place 50 g (0.23 mol) of the crude 9-chloroacridine and 250 g (2.7 moles) of phenol.[5]
-
Heat the mixture with mechanical stirring to an internal temperature of 70°C in an oil bath.
-
While stirring, add 30 g (0.38 mol) of powdered ammonium (B1175870) carbonate as rapidly as the effervescence allows.[5]
-
Quickly raise the internal temperature to 120°C and maintain it for 45 minutes.[5]
-
Cool the reaction mixture to 30°C and pour it into 600 ml of acetone (B3395972) in a beaker surrounded by ice.
-
Allow precipitation to complete over approximately one hour.
-
Filter the product, Acridin-9-amine hydrochloride, and wash it with 250 ml of acetone to remove residual phenol.[5] The product is obtained as a pale yellow crystalline solid.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for the key compounds involved in the synthesis of Acridin-9-amine hydrochloride.
| Compound Name | Synthetic Step | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| N-phenylanthranilic acid | 1 | 213.24 | 74 | 182-183 | [2] |
| 9-Chloroacridine | 2 | 213.66 | 85 | 117-118 | [2][5] |
| 9-Aminoacridine (B1665356) | 3 (Free Base) | 194.23 | 76-85 | 230 | [5] |
Visualizations: Synthetic Pathways and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the chemical transformations.
Caption: Overall workflow for the synthesis of Acridin-9-amine hydrochloride hydrate.
An alternative method for creating the acridine core is the Bernthsen acridine synthesis.[3][8][9] This reaction condenses a diarylamine with a carboxylic acid using a Lewis acid catalyst at high temperatures.[10][11]
Caption: Logical workflow of the Bernthsen acridine synthesis mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. China Acridin-9-amine Hydrochloride CAS NO: 134-50-9 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Physicochemical Properties of 9-Aminoacridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (B1665356) is a highly fluorescent, heterocyclic compound that has been utilized for decades as a topical antiseptic, a mutagen in experimental biology, and a vital molecular scaffold in the development of therapeutic agents.[1][2][3][4] Its hydrochloride salt is the common form used in many applications due to its increased solubility in aqueous media. The biological activity of 9-aminoacridine is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its molecular-level interactions. This guide provides an in-depth overview of the core physicochemical properties of 9-Aminoacridine hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Core Physicochemical Properties
The fundamental properties of 9-Aminoacridine hydrochloride are summarized below. These parameters are critical for understanding the compound's behavior in both in vitro and in vivo systems.
General and Physical Properties
9-Aminoacridine hydrochloride typically appears as pale yellow, odorless, crystalline powder with a bitter taste.[5][6][7] It is known to be one of the most highly fluorescent substances.[5][7]
| Property | Value | Source(s) |
| IUPAC Name | acridin-9-amine;hydrochloride | PubChem |
| Synonyms | Aminacrine Hydrochloride, Monacrin | [1] |
| CAS Number | 52417-22-8 (monohydrate); 134-50-9 (anhydrous) | [6][8] |
| Molecular Formula | C₁₃H₁₁ClN₂ (hydrochloride) or C₁₃H₁₃ClN₂O (monohydrate) | [5][8] |
| Molecular Weight | 230.69 g/mol (hydrochloride) or 248.71 g/mol (monohydrate) | [1][5] |
| Melting Point | 240 - 244 °C[6][9] | [6][9] |
| Appearance | Pale yellow crystalline solid | [5][7] |
Solubility Profile
Solubility is a critical factor for drug formulation and bioavailability. 9-Aminoacridine hydrochloride exhibits limited aqueous solubility.
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | ~3.3 g/L (or 1 g in 300 mL) | 20 | [5][7][8] |
| Ethanol | ~6.7 g/L (or 1 g in 150 mL) | Ambient | [5][7] |
| DMSO | 38 mg/mL | Ambient | [10] |
| Glycerin | Soluble | Ambient | [5][7] |
Ionization and Spectral Characteristics
The ionization state (pKa) and spectral properties are fundamental to the compound's mechanism of action and its use as a fluorescent probe. A 0.2% aqueous solution has a pH between 5.0 and 6.5.[5][7] While a specific experimental pKa value for the hydrochloride salt was not definitively found in the literature reviewed, its basic nature is well-established, with the pKa of the free base being approximately 9.99.[11] The compound is highly fluorescent, emitting a bluish-violet fluorescence in aqueous solution.[5]
| Parameter | Value/Range | Comments | Source(s) |
| pKa (free base) | 9.99 (at 20°C) | The amino group is basic. | [11] |
| UV-Vis λmax | ~406 nm (in DMF) | Absorption maximum. | [11] |
| Fluorescence | Bluish-violet emission in water | Highly fluorescent compound. | [5] |
| Fluorescence Lifetime (τ) | ~17.0 ns (for a derivative in PBS) | Data for a closely related derivative. | [12] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key parameters.
Workflow for Physicochemical Characterization
A logical workflow ensures that all critical parameters of a compound like 9-Aminoacridine hydrochloride are systematically evaluated.
Caption: A generalized workflow for determining the physicochemical profile.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the true thermodynamic solubility of a compound in a given solvent.[13]
Objective: To determine the solubility of 9-Aminoacridine hydrochloride in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
9-Aminoacridine hydrochloride
-
Solvent (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of 9-Aminoacridine hydrochloride to a glass vial. The excess solid should be clearly visible.[13][14]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS) to the vial.[15]
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14][16]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[17]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot using a chemically inert syringe filter.[17]
-
Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[17]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature. The results are typically reported in mg/mL or mM.
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method leverages the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[18][19][20] It is suitable for compounds like 9-aminoacridine which possess a chromophore near the ionizable center.[18]
Objective: To determine the acid dissociation constant (pKa) of 9-Aminoacridine.
Materials:
-
9-Aminoacridine hydrochloride
-
A series of buffer solutions with known pH values (e.g., ranging from pH 3 to 12).[18]
-
UV-Vis spectrophotometer (a plate-reader format is ideal for higher throughput).[18][21]
-
pH meter
-
DMSO (for stock solution)
-
96-well UV-transparent microplates (optional)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 9-Aminoacridine hydrochloride in DMSO (e.g., 10 mM).[18]
-
Buffer Series Preparation: Prepare a range of buffers covering the expected pKa. For 9-aminoacridine, a range from pH 7 to pH 12 would be appropriate. Ensure constant ionic strength across all buffers.[18]
-
Sample Preparation: In separate vials or wells of a microplate, add the buffer solutions. Then, add a small, fixed amount of the compound's stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., ≤2% v/v).[18] Prepare blank wells containing only the buffers for background correction.
-
Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[18]
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly as a function of pH.[22]
-
Plot the measured absorbance at the selected wavelength(s) against the pH of the buffer solutions.[20]
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to precisely calculate the pKa.[22]
-
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism behind the biological and cytotoxic effects of 9-aminoacridine and its derivatives is its function as a DNA intercalating agent.[3][23] This interaction subsequently leads to the inhibition of critical enzymes involved in DNA replication and transcription, such as topoisomerase II.[3][24]
Caption: Mechanism of action for 9-Aminoacridine as a DNA intercalator.
As depicted, the planar structure of 9-aminoacridine allows it to slip between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, which can interfere with DNA replication and transcription processes.[23][25] Furthermore, this distorted DNA becomes a poor substrate for enzymes like Topoisomerase II, or it can trap the enzyme-DNA covalent complex, preventing the re-ligation of DNA strands.[3][24] The resulting accumulation of double-strand breaks triggers cellular damage responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][24][26]
Conclusion
The physicochemical properties of 9-Aminoacridine hydrochloride are paramount to its function as both a research tool and a scaffold for drug design. Its limited solubility, basicity, and profound fluorescence are defining features that researchers must consider. By employing standardized protocols for characterization and understanding its molecular mechanism of action, scientists can better harness the potential of this versatile compound in drug development and biomedical research.
References
- 1. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 5. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 9-Aminoacridine Hydrochloride Hydrate [chembk.com]
- 9. 9-Aminoacridine hydrochloride monohydrate for synthesis | 52417-22-8 [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. benchchem.com [benchchem.com]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. pharmaguru.co [pharmaguru.co]
- 21. pubs.acs.org [pubs.acs.org]
- 22. egyankosh.ac.in [egyankosh.ac.in]
- 23. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of chemical mutagenesis: 9-aminoacridine inhibits DNA replication in vitro by destabilizing the DNA growing point and interacting with the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
Acridin-9-amine Hydrochloride Hydrate: An In-Depth Technical Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of Acridin-9-amine hydrochloride hydrate (B1144303), a fluorescent dye and mutagen with applications in biomedical research. Understanding the solubility of this compound is critical for its effective use in experimental settings, from cell culture to analytical assays. This document compiles available quantitative data, outlines a standard experimental protocol for solubility determination, and discusses key factors influencing its behavior in aqueous solutions.
Core Concepts in Solubility
Acridin-9-amine hydrochloride hydrate's solubility in water is a crucial physicochemical parameter. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to its free base, 9-aminoacridine (B1665356).[1] Furthermore, as a hydrate, the compound incorporates water molecules into its crystal structure, which can also influence its stability and dissolution characteristics.[1]
Quantitative Solubility Data
The aqueous solubility of this compound has been reported in various sources. The data, while generally consistent, shows some variation, which may be attributable to differences in experimental conditions such as temperature and pH. A summary of the available quantitative data is presented below for easy comparison.
| Solubility Value | Temperature | Source | Notes |
| 3.3 g/L | 20 °C | ChemBK[2] | Equivalent to 3.3 mg/mL. |
| ~3.33 g/L | Not Specified | PubChem[3] | Calculated from "1 g dissolved in 300 ml water".[3] |
| 1 to 5 mg/mL | 63.5 °F (17.5 °C) | CAMEO Chemicals (NOAA) | This range suggests slight solubility. |
| < 1 mg/mL | 72 °F (22.2 °C) | PubChem[3] | Indicates lower solubility under these conditions. |
It is important to note that a 0.2% solution of 9-aminoacridine hydrochloride has a pH between 5 and 6.5.[3] The pH of the aqueous medium can significantly impact the solubility of weakly basic compounds like aminoacridines.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a standardized and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method is considered the gold standard for its accuracy and reliability.
Principle
The shake-flask method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined, typically by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rocker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis spectrophotometer or HPLC system
Procedure
-
Preparation of the Test System: Add an excess amount of this compound to a scintillation vial containing a known volume of high-purity water. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker or rocker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations of this compound in water. Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve and determine the concentration of the sample.
-
HPLC: Develop a suitable HPLC method with a C18 column and a mobile phase appropriate for the compound. Inject a known volume of the filtered sample and quantify the concentration by comparing the peak area to a standard curve.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in water at the specified temperature.
Factors Influencing Aqueous Solubility
Several factors can influence the dissolution and solubility of this compound in aqueous media. Understanding these factors is essential for researchers to control and optimize experimental conditions.
-
Hydrochloride Salt Form: The presence of the hydrochloride salt is a primary determinant of the compound's water solubility. The ionized form of the molecule interacts more favorably with polar water molecules compared to the neutral free base.[1]
-
pH of the Solution: As a weak base, the ionization state of the acridine (B1665455) ring is pH-dependent. At lower pH values (more acidic), the molecule is more likely to be protonated, which generally leads to higher aqueous solubility. Conversely, at higher pH values (more basic), the equilibrium shifts towards the less soluble free base form.
-
Temperature: The effect of temperature on solubility can be complex. For many solids, solubility increases with temperature. However, the magnitude of this effect should be determined empirically for this compound.
-
Hydrate Form: The presence of water molecules within the crystal lattice can affect the energy required for dissolution. The dissolution process involves the breakdown of the crystal lattice and the solvation of the ions by water molecules.
Conclusion
This technical guide provides a consolidated resource for researchers working with this compound. The provided data and experimental framework will aid in the preparation of aqueous solutions with known concentrations, ensuring the accuracy and reproducibility of experimental results. A thorough understanding of the factors influencing solubility is paramount for the successful application of this compound in diverse research settings.
References
An In-depth Technical Guide to the Mechanism of Action of Acridin-9-amine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridin-9-amine hydrochloride hydrate (B1144303), a heterocyclic aromatic compound, has a multifaceted mechanism of action, making it a subject of significant interest in various biomedical research fields. Primarily known as a DNA intercalator, its biological effects extend to the modulation of critical cellular signaling pathways, inhibition of essential enzymes, and disruption of fundamental processes such as ribosome biogenesis. This technical guide provides a comprehensive overview of the core mechanisms of action of acridin-9-amine hydrochloride hydrate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: DNA Intercalation and Modification
The foundational mechanism of action of acridin-9-amine is its ability to intercalate into DNA.[1][2] The planar acridine (B1665455) ring structure inserts itself between the base pairs of the DNA double helix. This physical interaction leads to several downstream consequences:
-
DNA Structure Distortion: Intercalation unwinds and lengthens the DNA helix, distorting its structure. This can interfere with the binding of DNA-processing proteins.
-
Inhibition of DNA and RNA Synthesis: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2][3][4][5]
-
Mutagenesis: Acridin-9-amine is a known mutagen, capable of causing frameshift mutations by inducing the insertion or deletion of base pairs during DNA replication.[1][6][7][8]
Quantitative Data: DNA Binding and Cytotoxicity
The following table summarizes key quantitative data related to the bioactivity of acridin-9-amine and its derivatives.
| Parameter | Value | Cell Line/System | Reference |
| Molar Absorptivity | 9656 M⁻¹ cm⁻¹ at 400 nm | In solution | [9] |
| IC50 (Derivative) | 2.3 - 3.0 µM | MCF-7, HCT-116 | [7] |
| EC50 (Derivative) | 8.15 - 42.09 µM | NSCLC cell lines | [5] |
| IC50 (ACMA) | 5.1 mM (24h), 26.9 mM (3h) | Not specified | [10] |
| IC50 (Cell Viability) | ~3 µM (72h) | NIH 3T3 cells | [8] |
Modulation of Cellular Signaling Pathways
Acridin-9-amine has been demonstrated to significantly impact key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR, NF-κB, and p53 Pathways
Research has shown that 9-aminoacridine (B1665356) (9AA) can selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K).[2] This initiates a cascade of effects:
-
Inhibition of PI3K/AKT/mTOR: Downregulation of p110γ leads to the inhibition of the pro-survival AKT/mammalian target of rapamycin (B549165) (mTOR) pathway.[2]
-
Suppression of NF-κB: The inhibition of the PI3K/AKT/mTOR pathway contributes to the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway.[2]
-
Activation of p53: Concurrently, 9AA treatment can lead to the activation of the p53 tumor suppressor pathway.[2]
This multi-pronged attack on critical cancer-related pathways highlights the potential of acridin-9-amine derivatives as anti-cancer agents.[2][11]
Inhibition of Ribosome Biogenesis
A significant mechanism of action for acridin-9-amine is the inhibition of ribosome biogenesis, a fundamental process for cell growth and proliferation.[3][4][5] This inhibition occurs at two key stages:
-
Transcription of rRNA: Acridin-9-amine inhibits the transcription of the 47S precursor ribosomal RNA (pre-rRNA) by RNA Polymerase I in the nucleolus.[8]
-
Processing of pre-rRNA: It also disrupts the subsequent processing and maturation of the synthesized pre-rRNA into mature 18S, 5.8S, and 28S rRNAs.[8][12][[“]]
This dual inhibition leads to a rapid shutdown of ribosome production, which is particularly detrimental to rapidly dividing cells like cancer cells.
Enzyme Inhibition: Topoisomerase II
Acridine derivatives have been identified as catalytic inhibitors of topoisomerase II.[5][14][15] Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, which can lead to secondary malignancies, these catalytic inhibitors prevent the enzyme from functioning without generating DNA strand breaks.[5] This makes them an attractive alternative in the development of safer anti-cancer therapies.
Experimental Protocols
DNA Unwinding Assay
This assay determines if a compound intercalates into DNA by measuring the unwinding of supercoiled plasmid DNA.[1][16]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Vaccinia Topoisomerase I
-
10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol, 0.5 mg/ml BSA)
-
This compound solution
-
Stop solution (e.g., SDS, Proteinase K)
-
Loading dye
-
Agarose (B213101) gel (1%) with and without chloroquine
-
Electrophoresis buffer (e.g., TBE)
Procedure:
-
Set up reactions containing supercoiled plasmid DNA and varying concentrations of acridin-9-amine in 1x Topoisomerase I assay buffer.
-
Incubate at 37°C for 10 minutes.
-
Add Vaccinia Topoisomerase I to each reaction and incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution and incubating for a further 30 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium (B1194527) bromide and visualize under UV light.
-
Interpretation: Intercalating agents will cause the relaxed DNA to become positively supercoiled upon removal of the drug, which can be visualized as a change in migration on the agarose gel.
Analysis of PI3K/AKT/mTOR Pathway Activation by Western Blotting
This protocol outlines the investigation of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[17]
Materials:
-
Cell line of interest
-
This compound solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with a dose-response range of acridin-9-amine for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting bands.
-
Interpretation: A decrease in the ratio of phosphorylated protein to total protein with increasing drug concentration indicates inhibition of the pathway.
Summary of Core Mechanisms
The biological activity of this compound is a result of its ability to interact with multiple cellular targets and pathways.
Conclusion
This compound exerts its biological effects through a complex and interconnected set of mechanisms. Its primary role as a DNA intercalating agent triggers a cascade of events, including the inhibition of DNA and RNA synthesis and the induction of mutations. Furthermore, its ability to modulate critical signaling pathways such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways, coupled with its inhibitory effects on topoisomerase II and ribosome biogenesis, underscores its potential as a multi-targeted therapeutic agent. A thorough understanding of these mechanisms is crucial for the rational design and development of novel acridine-based drugs for various diseases, particularly cancer. This guide provides a foundational resource for researchers and drug development professionals working with this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchwithrowan.com [researchwithrowan.com]
- 13. consensus.app [consensus.app]
- 14. mdpi.com [mdpi.com]
- 15. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. researchgate.net [researchgate.net]
Fluorescence Properties of Acridin-9-amine Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acridin-9-amine, also known as 9-aminoacridine (B1665356), is a highly fluorescent compound that serves as a fundamental structure for a variety of biologically active molecules.[1][2] Its hydrochloride hydrate (B1144303) form is frequently utilized in research and clinical applications due to its solubility and stability. This technical guide provides an in-depth overview of the core fluorescence properties of Acridin-9-amine hydrochloride hydrate, detailed experimental protocols for its characterization, and insights into its mechanisms of action relevant to drug development.
Core Fluorescence Properties
Acridin-9-amine is renowned for its strong fluorescence, making it a valuable tool as a fluorescent probe, an intracellular pH indicator, and a matrix for mass spectrometry.[3][4][5] The fluorescence characteristics are sensitive to the molecular environment, including solvent polarity, pH, and binding to macromolecules such as DNA.[6][7][8]
Data Presentation: Summary of Quantitative Fluorescence Data
The following table summarizes the key quantitative fluorescence properties of 9-aminoacridine and its derivatives, gathered from various studies.
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 405 nm, 425 nm | Not specified | [9] |
| 405 nm | PBS (pH 7.4) | [10] | |
| Emission Wavelength (λem) | 425 nm, 460 nm | Not specified | [9] |
| ~460 nm | Monomer emission | [6] | |
| 560 nm | Excimer emission band | [6] | |
| Quantum Yield (Φ) | 0.99 | Ethanol | [11] |
| 0.95 ± 0.02 | Water | [10] | |
| Fluorescence Lifetime (τ) | 17.0 ns | PBS (pH 7.4) | [10] |
| 16 ns | Monomer lifetime | [6] | |
| up to 24 ns | Dimer-excimer complex | [6] | |
| 1.6–2.4 ns, 11–13 ns, 27–29 ns | Bound to DNA (three-exponential decay) | [12] | |
| Molar Absorption Coefficient (ε) | 9656 M⁻¹cm⁻¹ | at 400 nm | [8] |
| 8430 M⁻¹cm⁻¹ | in PBS (at 405 nm) | [10] | |
| pKa | ~10.0 | Aqueous solution | [7] |
Factors Influencing Fluorescence:
-
pH: 9-Aminoacridine's fluorescence is highly dependent on pH, which allows it to be used as a pH indicator.[3][7][13][14] Its fluorescence is quenched in acidic environments, a phenomenon utilized to measure transmembrane pH gradients in biological systems like liposomes and mitochondria.[6][7][15][16] The amine group's protonation state, with a pKa around 10, is critical to its fluorescent behavior.[7]
-
Solvent Polarity (Solvatochromism): Like many fluorescent dyes, 9-aminoacridine exhibits solvatochromism, where the position of its emission spectrum shifts with the polarity of the solvent.[17][18] This property provides insights into the local environment of the molecule.
-
Concentration and Aggregation: At higher concentrations or when localized within membranes, 9-aminoacridine can form dimers and excimers (excited-state dimers).[6][15] This leads to a red-shift in the emission spectrum, with a characteristic broad excimer emission band appearing around 560 nm and an increased fluorescence lifetime.[6]
-
Binding to DNA: 9-Aminoacridine is a well-known DNA intercalator.[1][8] This interaction significantly alters its fluorescence properties, often resulting in complex fluorescence decay kinetics with multiple lifetime components, reflecting different binding environments within the DNA structure.[12]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible fluorescence data. Below are protocols for key experiments.
1. Measurement of Fluorescence Spectra (Excitation and Emission)
-
Objective: To determine the optimal excitation and emission wavelengths.
-
Instrumentation: A spectrofluorometer (e.g., Edinburgh Instruments FLS920 or PerkinElmer LS 55).[8][10]
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 460 nm). Scan a range of excitation wavelengths (e.g., 350-450 nm). The peak of this spectrum is the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step (e.g., 405 nm). Scan a range of emission wavelengths (e.g., 420-600 nm). The peak of this spectrum is the emission maximum.
-
Instrument Settings: Use appropriate slit widths (e.g., 1 nm for both excitation and emission) to balance signal intensity and spectral resolution.[10] All measurements should be corrected for solvent background fluorescence.
-
2. Determination of Fluorescence Quantum Yield (Φ)
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology: Comparative method using a standard with a known quantum yield.
-
Standard: Dimethyl POPOP (Φ = 0.95 in cyclohexane) or other well-characterized standards.[10]
-
Procedure:
-
Prepare a series of solutions of both the sample (Acridin-9-amine) and the reference standard with low absorbance (< 0.1) at the excitation wavelength.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Measurement of Fluorescence Lifetime (τ)
-
Objective: To measure the average time the molecule spends in the excited state.
-
Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) system (e.g., Edinburgh Instruments NanoTaurus).[10]
-
Procedure:
-
Sample Preparation: Prepare a deoxygenated solution of the sample in the desired solvent.
-
Excitation: Excite the sample using a pulsed light source with a high repetition rate (e.g., a 405 nm laser at 5 MHz).[10]
-
Detection: Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Data Analysis: Accumulate a histogram of these time delays over many cycles. The resulting fluorescence decay curve is then fitted to an exponential function (or multiple exponentials for complex systems) to determine the lifetime(s). For a single exponential decay, the intensity I(t) follows: I(t) = I₀ * exp(-t/τ)
-
Mechanisms of Action & Signaling Pathways
The fluorescence properties of 9-aminoacridine are intrinsically linked to its biological activities, particularly its use as an anticancer agent.[19][20] Its primary mechanism involves targeting fundamental cellular processes.
1. DNA Intercalation and Inhibition of Ribosome Biogenesis
9-Aminoacridine's planar structure allows it to intercalate between the base pairs of DNA.[1] This physical obstruction interferes with DNA replication and transcription. Recent studies have shown that 9-aminoacridine is a potent inhibitor of ribosome biogenesis, a critical pathway for cell growth and proliferation that is often upregulated in cancer cells.[21] It achieves this by inhibiting both the transcription of ribosomal RNA (rRNA) precursors by RNA Polymerase I and the subsequent processing of these precursors.[21]
2. Impact on Cellular Signaling
Derivatives of 9-aminoacridine have been shown to modulate key signaling pathways that are frequently deregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[1][19] By inhibiting these pro-survival pathways, these compounds can induce cell cycle arrest and apoptosis (programmed cell death).[19]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for characterizing the fluorescence properties of Acridin-9-amine.
Mechanism of Action Diagram
Caption: Mechanism of action for 9-Aminoacridine as an anti-tumor agent.
References
- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. syronoptics.com [syronoptics.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
9-Aminoacridine: A Technical Guide for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (B1665356) (9-AA) is a versatile heterocyclic compound recognized for its potent fluorescent properties.[1][2] While historically used as a topical antiseptic and known for its mutagenic capabilities through DNA intercalation, its primary application in modern cell biology research is as a sensitive indicator for measuring transmembrane pH gradients, particularly in acidic intracellular compartments.[3][4][5][6][7] This guide provides an in-depth technical overview of the principles, quantitative data, and experimental protocols for utilizing 9-aminoacridine as a reliable intracellular pH indicator.
Core Principle: Mechanism of Action
The functionality of 9-aminoacridine as a pH indicator is based on the principle of fluorescence quenching driven by its accumulation in acidic environments. As a weak base with a pKa of approximately 9.99, 9-AA exists in both a neutral, lipid-permeable form and a protonated, charged, and membrane-impermeable form.[7][8]
The neutral form of 9-AA freely diffuses across cellular membranes. Upon entering an acidic compartment (e.g., a lysosome, vacuole, or the interior of certain vesicles), the higher concentration of protons drives the equilibrium towards the protonated form. This charged cation is trapped and accumulates within the acidic space. The high localized concentration of 9-AA at the membrane interface leads to the formation of "dimer-excimer" complexes, which are non-fluorescent or weakly fluorescent compared to the monomeric form.[9][10] This process results in a measurable decrease, or "quenching," of the overall fluorescence signal. The magnitude of this fluorescence quenching is directly proportional to the magnitude of the pH gradient across the membrane.[10] For this quenching to occur, the presence of negatively charged lipid headgroups, such as phosphatidylserine, in the membrane is necessary.[10]
Quantitative and Spectral Properties
The effective use of 9-aminoacridine requires a clear understanding of its chemical and spectral characteristics. The key quantitative parameters are summarized below.
| Parameter | Value | Reference / Note |
| pKa | 9.99 (at 20°C) | [8] The dye is responsive to pH changes below this value.[11] |
| Monomer Excitation (λex) | ~390 - 406 nm | [8][12] Optimal wavelength can vary with solvent and environment. |
| Monomer Emission (λem) | ~460 nm | [12] Characteristic emission for the monomeric, unquenched form. |
| Excimer Emission (λem) | ~560 nm | [9] Broad emission band characteristic of the quenched state. |
| Monomer Fluorescence Lifetime | ~16 ns | [9] |
| Excimer Fluorescence Lifetime | Up to 24 ns | [9] |
| Antimicrobial MIC | 8 - 16 µg/mL | Against K. pneumoniae.[3] Important for studies in bacterial systems. |
| Cytotoxicity | Moderate | Observed in human cell lines at concentrations of 0-64 µg/mL.[3] |
Detailed Experimental Protocols
Accurate measurement of intracellular pH using 9-aminoacridine relies on careful execution of loading, measurement, and calibration steps.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1-10 mM stock solution of 9-aminoacridine hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in an appropriate physiological buffer (e.g., HEPES-buffered saline, PBS) to a final working concentration. The typical working concentration ranges from 1 to 10 µM. The optimal concentration should be determined empirically to achieve a stable fluorescence signal without causing significant cytotoxicity.
Cell Loading Procedure
-
Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., 96-well black-walled plates, glass-bottom dishes).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the 9-aminoacridine working solution to the cells and incubate for 10-30 minutes at the desired temperature (e.g., 37°C), protected from light. This allows the dye to permeate the cell membranes and equilibrate.
Fluorescence Measurement
-
After incubation, you may wash the cells to remove excess extracellular dye, though in many protocols measuring the total fluorescence of the cell suspension is common.
-
Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope.
-
Wavelengths: Use an excitation wavelength of approximately 400 nm and measure the emission at approximately 460 nm.[12]
-
Record a stable baseline fluorescence reading (F₀).
-
Induce the physiological or chemical change you wish to study (e.g., addition of a drug, change in extracellular buffer) and record the fluorescence over time (F).
Calculation of Fluorescence Quenching
The percentage of fluorescence quenching (Q) is calculated using the following formula:
Q = [ (F₀ - F) / F₀ ] * 100
Where:
-
F₀ is the initial, unquenched fluorescence.
-
F is the fluorescence after a pH gradient has been established.
Calibration: Converting Quenching to ΔpH
To convert fluorescence quenching into a quantitative transmembrane pH gradient (ΔpH), a calibration curve must be generated. The most common method uses the ionophore nigericin (B1684572) in combination with high-potassium buffers to equilibrate the intracellular pH (pHi) with the extracellular pH (pHo).
-
Prepare Calibration Buffers: Create a series of buffers with a high K+ concentration (e.g., 120-140 mM KCl) and a low Na+ concentration, adjusted to a range of known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).
-
Equilibrate pH: Load a new set of cells with 9-aminoacridine as described above. After loading, incubate the cells in the different high-K+ calibration buffers.
-
Add Ionophore: Add nigericin (typically 5-10 µM) to each well or dish. Nigericin is a K+/H+ antiporter that, in the presence of high extracellular K+, will clamp the pHi to the pHo of the buffer.
-
Measure Fluorescence: Measure the steady-state fluorescence for each known pH value.
-
Generate Calibration Curve: Plot the percentage of fluorescence quenching (Q) against the known pH values. This curve will allow you to convert the Q values from your experiment into a ΔpH value. The relationship can be described by the formula:
ΔpH = pHi - pHo ≈ log [ Q / (100 - Q) ] + log (Vout / Vin)
The term log (Vout / Vin) represents the ratio of the external to the internal volume of the vesicles or cells and is often considered a constant for a given system.[11]
Applications, Advantages, and Limitations
Primary Applications
-
Acidic Organelles: Quantifying the pH of lysosomes, endosomes, and plant or yeast vacuoles.
-
Bioenergetics: Measuring the proton-motive force across bacterial membranes and in submitochondrial particles.[3][13]
-
Vesicular Transport: Studying proton transport in reconstituted lipid vesicles and liposomes.[10][11]
-
Drug Development: Assessing the impact of novel compounds on intracellular pH homeostasis.
Advantages
-
High Sensitivity to Acidic pH: The probe is particularly effective for measuring pH gradients in acidic compartments.
-
Ratiometric Potential: Although primarily used in an intensity-based quenching mode, the shift from monomer to excimer emission could theoretically be used for ratiometric analysis.
-
Commercially Available: The compound is widely available and relatively inexpensive.
Limitations and Considerations
-
DNA/RNA Intercalation: 9-aminoacridine is a known mutagen that intercalates into nucleic acids.[5] This interaction can affect cell health and potentially create fluorescence artifacts. It has been shown to inhibit ribosome biogenesis by affecting both transcription and processing of ribosomal RNA.[14][15]
-
Membrane Binding: The fluorescence response is dependent on binding to membranes with a net negative charge and can be influenced by membrane potential and composition.[10] It does not produce a quenching effect in vesicles with only zwitterionic (net neutral) headgroups.[10]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, 9-AA can be cytotoxic.[3]
-
Limited Neutral pH Range: It is not an ideal indicator for measuring small pH fluctuations around the neutral pH of the cytosol (pH 6.8-7.4), where other dyes like BCECF are more suitable.[13]
Conclusion
9-Aminoacridine is a powerful tool for the quantitative determination of transmembrane pH gradients, offering high sensitivity for acidic intracellular environments. Its mechanism, based on accumulation and concentration-dependent fluorescence quenching, is well-characterized. Researchers and drug development professionals can obtain reliable and reproducible data by employing rigorous experimental protocols, particularly concerning dye concentration and pH calibration. However, careful consideration of its limitations, including its interaction with nucleic acids and potential cytotoxicity, is essential for accurate data interpretation and for minimizing off-target cellular effects.
References
- 1. nbinno.com [nbinno.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 9-Aminoacridine Supplier | CAS 90-45-9 | AOBIOUS [aobious.com]
- 5. mdpi.com [mdpi.com]
- 6. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 7. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 90-45-9 CAS MSDS (9-AMINOACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
The Genesis of a Potent Biomolecule: A Technical History of 9-Aminoacridine
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanisms of 9-Aminoacridine (B1665356).
Introduction
9-Aminoacridine, a synthetic heterocyclic compound, has carved a significant niche in the annals of medicinal chemistry. Initially recognized for its potent antiseptic properties, its planar tricyclic structure became a foundational scaffold for the development of a diverse range of therapeutic agents, including antimalarial and anticancer drugs. This technical guide delves into the historical milestones of 9-Aminoacridine's discovery, elucidates its synthesis, and provides a detailed examination of the experimental methodologies that have been pivotal in understanding its multifaceted mechanism of action.
A Historical Overview: From Dyes to Drugs
The story of 9-Aminoacridine begins with the exploration of acridine-based dyes in the early 20th century. Acridine (B1665455) itself was first isolated from coal tar, and its derivatives were initially developed for their coloring properties. However, their pharmacological potential soon became a subject of intense investigation.
A pivotal figure in this journey was the Australian chemist Adrien Albert. His systematic studies on the structure-activity relationships of various acridine derivatives were instrumental in understanding their biological effects. Albert's work demonstrated that the antibacterial efficacy of aminoacridines was linked to their ionization state, with the most active compounds being those where electronic conjugation existed between the ring nitrogen and the amino group, particularly at the 3, 6, and 9 positions. This led to the recognition of 9-Aminoacridine as a potent antibacterial agent with low toxicity.[1]
Initially employed as a topical antiseptic, the utility of the 9-aminoacridine scaffold expanded significantly over the following decades.[2][3] Researchers discovered that derivatives of 9-aminoacridine possessed antimalarial and anticancer properties, leading to the development of clinically significant drugs like quinacrine (B1676205) and amsacrine.[4][5][6] This evolution from a simple antiseptic to a versatile pharmacophore underscores the enduring importance of 9-Aminoacridine in drug discovery.
Synthesis of 9-Aminoacridine
The primary synthetic route to 9-Aminoacridine and its derivatives typically involves the key intermediate, 9-chloroacridine (B74977). This intermediate can be prepared through several methods, including the reaction of N-phenylanthranilic acid with phosphorus oxychloride. The subsequent nucleophilic substitution of the chlorine atom at the 9-position with an amino group yields 9-Aminoacridine.
Experimental Protocol: Synthesis of 9-Aminoacridine from 9-Chloroacridine
This protocol is adapted from established literature procedures.
Materials:
-
9-Chloroacridine
-
Phenol
-
Ammonium (B1175870) carbonate
-
Mechanical stirrer
-
Oil bath
-
Beaker (1 L)
-
Ice bath
Procedure:
-
In a 1-L beaker, combine 50 g (0.23 mole) of crude 9-chloroacridine and 250 g (2.7 moles) of phenol.[7]
-
Mechanically stir the mixture and heat it to an internal temperature of 70°C using an oil bath.[7]
-
While continuing to stir, gradually add 30 g (0.38 mole) of powdered ammonium carbonate. The addition should be controlled to manage the vigorous effervescence.[7]
-
After the addition is complete, rapidly increase the internal temperature to 120°C and maintain it for 45 minutes with continuous stirring.[7]
-
Cool the reaction mixture to 30°C and pour it into 600 ml of acetone in a beaker placed in an ice bath.[7]
-
The precipitated 9-aminoacridine hydrochloride is then collected by filtration, washed with acetone, and dried.
Workflow for the Synthesis of 9-Aminoacridine
Caption: A flowchart illustrating the key steps in the synthesis of 9-Aminoacridine.
Mechanism of Action: A Multifaceted Approach
The biological activity of 9-Aminoacridine and its derivatives stems from their ability to interact with cellular macromolecules, primarily DNA. The planar nature of the acridine ring allows it to intercalate between the base pairs of the DNA double helix, leading to a cascade of downstream effects.
DNA Intercalation
The primary mechanism of action for 9-Aminoacridine is its ability to insert itself between the base pairs of DNA.[8] This intercalation is driven by van der Waals forces and hydrophobic interactions. The protonated amino group at the 9-position at physiological pH facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This binding event distorts the DNA structure, causing local unwinding and increasing the distance between adjacent base pairs.
Experimental Evidence for DNA Intercalation:
-
Spectroscopic Studies: UV-Vis and fluorescence spectroscopy are used to monitor the changes in the spectral properties of 9-Aminoacridine upon binding to DNA. A red shift (bathochromic shift) and a decrease in absorbance (hypochromism) in the UV-Vis spectrum are indicative of intercalation. Fluorescence quenching or enhancement upon binding also provides evidence of this interaction.
-
Viscosity Measurements: The intercalation of 9-Aminoacridine into the DNA helix causes an increase in the length and rigidity of the DNA molecule. This can be detected by measuring the viscosity of a DNA solution before and after the addition of the compound. An increase in viscosity is a hallmark of an intercalating agent.[9]
-
Fluorescent Intercalator Displacement (FID) Assay: This competitive binding assay utilizes a fluorescent DNA intercalator, such as ethidium (B1194527) bromide (EtBr). When 9-Aminoacridine is added to a solution containing DNA pre-bound with EtBr, it displaces the EtBr, leading to a decrease in fluorescence intensity. This provides a quantitative measure of the binding affinity of 9-Aminoacridine for DNA.[3][10]
Workflow for DNA Intercalation Analysis
Caption: A diagram showing the different experimental approaches used to confirm DNA intercalation by 9-Aminoacridine.
Inhibition of Topoisomerases
The distortion of the DNA helix caused by 9-Aminoacridine intercalation can interfere with the function of essential cellular enzymes, such as topoisomerases. Topoisomerases are responsible for managing the topological state of DNA during replication, transcription, and repair. 9-Aminoacridine and its derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.[4][5][11]
-
Topoisomerase I Inhibition: Some 9-aminoacridine derivatives can stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This leads to the accumulation of DNA damage and ultimately triggers apoptosis.[4]
-
Topoisomerase II Inhibition: Amsacrine, a 9-anilinoacridine (B1211779) derivative, is a well-known topoisomerase II poison. It stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where both strands of the DNA are cut. This results in the accumulation of double-strand breaks, which are highly cytotoxic.[5] Other 9-aminoacridine derivatives act as catalytic inhibitors of topoisomerase II, interfering with its enzymatic activity without trapping the cleavable complex.[2][11]
Signaling Pathway of Topoisomerase Inhibition by 9-Aminoacridine Derivatives
Caption: A simplified signaling pathway illustrating how 9-Aminoacridine derivatives can lead to cell death through the inhibition of topoisomerases.
Telomerase Inhibition
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. The G-rich sequence of telomeric DNA can fold into a four-stranded structure called a G-quadruplex. 9-Aminoacridine derivatives have been designed to bind to and stabilize these G-quadruplex structures.[12][13] This stabilization prevents telomerase from accessing the telomere, leading to telomere shortening with each cell division and ultimately inducing senescence or apoptosis.
Mechanism of Telomerase Inhibition by 9-Aminoacridine Derivatives
Caption: A diagram illustrating the mechanism by which 9-Aminoacridine derivatives can inhibit telomerase by stabilizing G-quadruplex structures in telomeric DNA.
Quantitative Data Summary
The biological activity of 9-Aminoacridine and its derivatives has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Antibacterial Activity of 9-Aminoacridine and Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-Aminoacridine | Klebsiella pneumoniae | 8 - 16 | [1][14] |
| 9-Aminoacridine | E. coli K12 | 20 - 21 (MBC) | [15] |
| Derivative Series | S. aureus, S. faecalis, E. coli, K. pneumonia | Various | [16][17] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Cytotoxicity of 9-Aminoacridine and Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 9-Aminoacridine Derivative 2 | PC3 (Prostate) | 27.31 | [18] |
| 9-Aminoacridine Derivative 2 | A549 (Lung) | Lower than PC3 | [18] |
| 9-Aminoacridine Derivative 9 | HeLa (Cervical) | 13.75 (µg/mL) | [19] |
| 9-Aminoacridine Derivative 9 | A-549 (Lung) | 18.75 (µg/mL) | [19] |
| Acridine-based Catalytic TOPOII Inhibitors | H460, A549, H2009, H2030 (NSCLC) | 8.15 - 42.09 | [2][11] |
| N-(9-acridinyl) amino acid derivatives | Vero | 41.72 - 154.10 | [20] |
IC50: Half-maximal inhibitory concentration; NSCLC: Non-small cell lung cancer
Table 3: Telomerase Inhibition by Acridine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 3,6-disubstituted acridines | Telomerase Inhibition | 1.3 - 8 | [13] |
Conclusion and Future Directions
From its humble beginnings as a synthetic dye and topical antiseptic, 9-Aminoacridine has emerged as a remarkably versatile and enduring scaffold in medicinal chemistry. Its ability to intercalate into DNA and interfere with the function of critical cellular machinery has been leveraged to develop treatments for a range of diseases, from bacterial infections to cancer. The rich history of 9-Aminoacridine research, built upon the foundational work of pioneers like Adrien Albert, continues to inspire the design of novel therapeutic agents.
Future research in this area will likely focus on the development of 9-aminoacridine derivatives with enhanced selectivity for specific DNA sequences or structures, such as G-quadruplexes, to minimize off-target effects and improve therapeutic indices. Furthermore, the exploration of combination therapies, where 9-aminoacridine derivatives are used to sensitize cancer cells to other chemotherapeutic agents, holds significant promise. The legacy of 9-Aminoacridine serves as a powerful testament to the value of fundamental research in structure-activity relationships and the enduring potential of small molecules to address complex medical challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of aminoacridines with deoxyribonucleic acid: Viscosity of the complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Mechanism of acridine-based telomerase inhibition and telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity | MDPI [mdpi.com]
Acridin-9-amine Hydrochloride Hydrate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Acridin-9-amine hydrochloride hydrate (B1144303), also known as 9-aminoacridine (B1665356) hydrochloride hydrate, is a synthetic, fluorescent dye and a potent mutagen with a history of use as a topical antiseptic.[1] Its planar heterocyclic structure allows it to intercalate into DNA, a mechanism that is fundamental to both its biological activity and its applications in research.[2] This document provides an in-depth technical guide on the chemical structure, properties, synthesis, and applications of Acridin-9-amine hydrochloride hydrate, tailored for professionals in research and drug development.
Chemical Identity and Structure
This compound is the hydrated salt form of 9-aminoacridine. The core structure is a tricyclic aromatic amine known as acridine (B1665455), with an amino group substituted at the 9-position.[1][2] The hydrochloride salt form enhances its water solubility compared to the free base.[2] The hydrate designation indicates the presence of water molecules within its crystal lattice.[2]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | acridin-9-amine;hydrochloride;hydrate | [2][3] |
| Synonyms | 9-Aminoacridine hydrochloride monohydrate, Aminacrine hydrochloride monohydrate | [2] |
| CAS Number | 52417-22-8 | [2][4] |
| Molecular Formula | C₁₃H₁₃ClN₂O | [2][4][5] |
| Molecular Weight | 248.71 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | [2][6] |
| Solubility | Soluble in water | [2] |
| InChI | InChI=1/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)/p+1 | [2] |
| InChIKey | OREJEGKBQBIJSJ-UHFFFAOYSA-N | [2][4] |
| SMILES | NC1=C2C=CC=C(C2=NC3=C1C=CC=C3).Cl.O | [2] |
Synthesis and Manufacturing
The synthesis of 9-aminoacridine derivatives typically involves a multi-step process starting from readily available chemical precursors. A common and well-established method is the modified Ullmann-Goldberg reaction followed by cyclization and amination.[7]
Synthetic Pathway Overview
The general synthetic route involves three key steps:
-
N-Arylation: Reaction of an o-halobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate.
-
Cyclization: Intramolecular cyclization of the N-phenylanthranilic acid using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 9-chloroacridine (B74977) derivative.
-
Amination: Nucleophilic substitution of the chlorine atom at the 9-position with an amino group to form the final 9-aminoacridine product.
Caption: General synthetic workflow for 9-aminoacridine derivatives.
Detailed Experimental Protocol: Synthesis of 9-Aminoacridine Hydrochloride
This protocol is adapted from established organic synthesis procedures.[7][8]
Step 1: Synthesis of 9-Chloroacridine
-
In a round-bottomed flask equipped with a reflux condenser, mix N-phenylanthranilic acid (0.023 mol) with phosphorus oxychloride (0.176 mol).[7]
-
Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. Remove from heat immediately. If the reaction becomes too violent, cool the flask briefly in cold water.[8]
-
Once the initial reaction subsides (5-10 minutes), heat the flask in an oil bath to continue the reaction.
-
After completion, cool the mixture and pour it into a beaker of acetone (B3395972) on ice to precipitate the product.
-
Filter the resulting solid, which is 9-chloroacridine. The reported yield is approximately 85%.[7]
Step 2: Synthesis of 9-Aminoacridine Hydrochloride
-
Dissolve the crude 9-chloroacridine (0.001 mol) in phenol (B47542) by heating to 100°C.[7]
-
Introduce ammonia (B1221849) gas into the reaction mixture. Alternatively, react with an appropriate primary amine.[7][9]
-
After the reaction is complete, cool the mixture to 30°C and pour it into acetone to precipitate the 9-aminoacridine hydrochloride.[8]
-
Filter the product and wash it with acetone to remove residual phenol.[8]
-
The crude product can be purified by recrystallization from boiling water.[8] The final product is typically a bright yellow powder.[8]
Mechanism of Action and Biological Profile
The biological effects of Acridin-9-amine are primarily attributed to its interaction with nucleic acids. Its planar, polycyclic aromatic structure enables it to intercalate, or insert itself, between the base pairs of the DNA double helix.[2]
DNA Intercalation and Mutagenesis
-
Binding: The flat acridine ring stacks between adjacent DNA base pairs.
-
Unwinding: This insertion causes a local unwinding of the DNA helix, increasing the distance between the base pairs.
-
Replication Errors: During DNA replication, this structural distortion can lead to errors by the DNA polymerase enzyme, resulting in frameshift mutations (insertions or deletions of base pairs).[5] This property makes it a potent mutagen used in genetic research.[5]
Caption: Mechanism of Acridin-9-amine induced DNA mutagenesis.
Antimicrobial and Antitumor Activity
The ability to bind and disrupt DNA function also underlies the compound's antimicrobial and potential antitumor properties.[2] By interfering with DNA replication and transcription, it can inhibit the growth of bacteria and fungi.[2][3] This is the basis for its historical use as a topical antiseptic.[1][3] The same principle, inducing cell cycle arrest and apoptosis through DNA damage, is a hallmark of many acridine-based anticancer agents.[7]
Applications in Research and Development
This compound is a versatile tool in various scientific disciplines.
| Application Area | Specific Use | Mechanism | Reference(s) |
| Molecular Biology | Mutagen: To induce frameshift mutations for genetic studies. | DNA intercalation and disruption of DNA replication. | [1][5] |
| Cell Biology | Fluorescent Stain/Dye: For visualizing nucleic acids. | The acridine ring system is highly fluorescent. | [1][8] |
| Intracellular pH Indicator: Its fluorescence properties can be sensitive to pH changes. | pH-dependent changes in the electronic state of the molecule. | [1][10] | |
| Pharmacology | Antiseptic Agent: Used topically to treat infections. | Germicidal action against gram-positive and gram-negative bacteria, and fungi. | [1][3] |
| Drug Development | Scaffold for Synthesis: The acridine core is a building block for developing novel anticancer and antiparasitic drugs. | The ability to intercalate DNA is a key feature for derivatization. | [7][11] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic and can pose health risks upon exposure.[2]
-
Mutagenicity: As a known mutagen, direct contact should be avoided.[3]
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere.[12]
Consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52417-22-8: 9-Acridinamine, hydrochloride, hydrate (1:… [cymitquimica.com]
- 3. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ACRIDIN-9-AMINE HYDRATE HYDROCHLORIDE | CAS 52417-22-8 [matrix-fine-chemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. China Acridin-9-amine Hydrochloride CAS NO: 134-50-9 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 10. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. mdpi.com [mdpi.com]
- 12. 134-50-9|Acridin-9-amine hydrochloride|BLD Pharm [bldpharm.com]
Stability of Acridin-9-amine Hydrochloride Hydrate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Acridin-9-amine hydrochloride hydrate (B1144303) in solution. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this compound. This document outlines the key physicochemical properties, potential degradation pathways, and detailed experimental protocols for assessing the stability of Acridin-9-amine hydrochloride hydrate in various solution-based environments.
Physicochemical Properties
This compound is a yellow crystalline solid. Understanding its fundamental properties is crucial for its handling, formulation, and the design of stability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃ClN₂O | [1] |
| Molecular Weight | 248.71 g/mol | [1] |
| Appearance | Pale yellow crystals | [2][3] |
| Solubility | Conflicting reports exist. Stated as "insoluble in water"[2][3], "Soluble in water (3.3 g/L) at 20°C", and "1 g dissolved in 300 mL water". Further empirical determination is recommended. | |
| pH of 0.2% Solution | 5.0 - 6.5 | |
| Storage | Store below +30°C; some suppliers recommend 2-8°C. | |
| Incompatibilities | Strong oxidizing agents, strong bases, acid anhydrides. |
Forced Degradation and Stability-Indicating Methodology
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[5]
Experimental Protocol: Forced Degradation Study
The following protocol outlines a general procedure for conducting forced degradation studies on this compound in solution. A target degradation of approximately 10-30% is generally recommended to ensure that the degradation products are detectable without completely consuming the parent compound.[6]
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if needed for solubility).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Transfer 2 mL of the stock solution to a vial and heat in an oven at 70°C for 48 hours.
-
Allow the solution to cool to room temperature before HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial to separate the parent this compound from any potential degradation products. The following method is adapted from a published procedure for the analysis of aminoacridine hydrochloride and can serve as an excellent starting point.[7]
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M disodium (B8443419) hydrogen phosphate (B84403) dihydrate (pH adjusted to 6.0 ± 0.2 with phosphoric acid) and acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 25 | 8.5 | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 25 | 15.2 | 2 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 22.8 | 3 |
| Thermal | - | 48 | 70 | 5.1 | 1 |
| Photolytic | 1.2 million lux hours | - | 25 | 11.7 | 2 |
Table 2: Chromatographic Data from Forced Degradation (Hypothetical Data)
| Stress Condition | Peak | Retention Time (min) | Peak Area | % Area |
| Control | Acridin-9-amine HCl Hydrate | 5.2 | 1,250,000 | 100 |
| Acid Hydrolysis | Acridin-9-amine HCl Hydrate | 5.2 | 1,143,750 | 91.5 |
| Degradant 1 | 3.8 | 106,250 | 8.5 | |
| Base Hydrolysis | Acridin-9-amine HCl Hydrate | 5.2 | 1,060,000 | 84.8 |
| Degradant 2 | 4.1 | 90,000 | 7.2 | |
| Degradant 3 | 6.5 | 100,000 | 8.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment process.
Caption: Workflow for the stability assessment of this compound in solution.
Putative Degradation Pathway
The acridine (B1665455) ring system and the amino group are the most likely sites for degradation. The following diagram illustrates a putative degradation pathway. This is a hypothetical representation and would require experimental confirmation (e.g., through mass spectrometry) for the identification of actual degradation products.
Caption: Putative degradation pathways for this compound.
References
- 1. CAS 52417-22-8: 9-Acridinamine, hydrochloride, hydrate (1:… [cymitquimica.com]
- 2. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acridin-9-amine hydrochloride CAS#: 134-50-9 [m.chemicalbook.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
Mutagenic Properties of 9-Aminoacridine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Aminoacridine (B1665356) hydrochloride is a well-characterized intercalating agent with known mutagenic properties. Primarily acting as a frameshift mutagen, it has been extensively used as a positive control in various genotoxicity assays. This technical guide provides a comprehensive overview of the mutagenic profile of 9-aminoacridine hydrochloride, detailing its mechanism of action, summarizing its effects in key mutagenicity assays, and outlining the experimental protocols for these assays. Furthermore, this guide illustrates the key signaling pathways affected by 9-aminoacridine hydrochloride, providing a deeper understanding of its cellular impact.
Mechanism of Action
The primary mutagenic activity of 9-Aminoacridine hydrochloride stems from its ability to intercalate into DNA. As a planar aromatic molecule, it inserts itself between the base pairs of the DNA double helix. This insertion distorts the DNA structure, leading to errors during DNA replication and repair. Specifically, the intercalation of 9-aminoacridine can cause the addition or deletion of base pairs, resulting in frameshift mutations.[1]
At lower concentrations (below 10 µM), this interaction with DNA is the main driver of its mutagenic effects, leading to a destabilization of the DNA growing point.[2] At higher concentrations, 9-aminoacridine can also directly interact with and inhibit DNA polymerase, further disrupting DNA replication.[2]
Beyond its direct interaction with DNA, 9-aminoacridine hydrochloride has been shown to influence critical cellular signaling pathways implicated in cell survival, proliferation, and DNA damage response. Notably, it can suppress the PI3K/AKT/mTOR pathway and activate the p53 signaling pathway.[3] The inhibition of the pro-survival PI3K/AKT/mTOR pathway, coupled with the activation of the tumor suppressor p53, contributes to its cytotoxic and potentially genotoxic effects. Furthermore, 9-aminoacridine can interfere with the catalytic activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][5] This interference can lead to the stabilization of DNA-enzyme complexes and the formation of DNA strand breaks.
References
Methodological & Application
Application Notes and Protocols: 9-Aminoacridine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (9-AA) is a highly fluorescent molecule belonging to the acridine (B1665455) dye family. Its fluorescence is sensitive to the local environment, making it a valuable tool for various biological and biochemical applications. As a weak base, 9-AA accumulates in acidic compartments, and its fluorescence is quenched upon protonation and aggregation, allowing for the ratiometric measurement of pH gradients across membranes. Furthermore, its planar structure enables it to intercalate into DNA, leading to changes in its fluorescent properties upon binding. These characteristics make 9-Aminoacridine a versatile probe for studying cellular processes such as lysosomal acidification, autophagy, and drug-DNA interactions.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of 9-Aminoacridine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| pKa | ~10.0 | [1] |
| Absorption Maximum (λabs) | 400, 425 nm | [2] |
| Emission Maximum (λem) | 425, 460 nm | [2] |
| Fluorescence Quantum Yield (ΦF) | ~0.95 (for a derivative in water) | [3] |
| Fluorescence Lifetime (τ) | ~17.0 ns (for a derivative in PBS) | [3] |
Table 2: Applications of 9-Aminoacridine as a Fluorescent Probe
| Application | Principle | Typical Concentration | Excitation (nm) | Emission (nm) |
| Measurement of Transmembrane pH Gradients | Accumulation in acidic compartments leads to fluorescence quenching. | 1-10 µM | 400-425 | 450-460 |
| Quantification of Acidic Vesicular Organelles (AVOs) | Staining of acidic organelles (e.g., lysosomes) results in localized fluorescence. | 1-5 µg/mL | 400-425 | 450-460 |
| Drug-DNA Interaction Studies | Intercalation into DNA alters fluorescence intensity. | 1-10 µM | 400-425 | 450-500 |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH in Lysosomes
This protocol describes the use of 9-Aminoacridine to measure the pH of acidic organelles, such as lysosomes, in living cells using fluorescence microscopy.
Materials:
-
9-Aminoacridine hydrochloride (stock solution: 1 mg/mL in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)
-
Calibration buffers with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for 400-425 nm excitation and 450-460 nm emission)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
Loading with 9-Aminoacridine:
-
Prepare a fresh working solution of 9-Aminoacridine in pre-warmed live-cell imaging medium at a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the 9-Aminoacridine loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with warm live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Acquire images in the appropriate channel. Acidic organelles will appear as brightly fluorescent puncta.
-
-
Calibration (Optional, for quantitative pH measurement):
-
To create a pH calibration curve, treat the loaded cells with a buffer containing ionophores to equilibrate intracellular and extracellular pH.
-
Prepare a high-potassium calibration buffer containing 10 µM nigericin and 10 µM valinomycin at various known pH values (e.g., 4.0, 5.0, 6.0, 7.0).
-
Incubate the cells with each calibration buffer for 5-10 minutes and acquire fluorescence intensity measurements for each pH point.
-
Plot the fluorescence intensity ratio (if using a ratiometric approach with two emission wavelengths) or the single intensity against the corresponding pH value to generate a standard curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the stained lysosomes in your experimental samples.
-
Convert the measured fluorescence intensities to pH values using the calibration curve.
-
Protocol 2: Quantification of Acidic Vesicular Organelles (AVOs) by Flow Cytometry
This protocol allows for the quantification of the total acidic compartment volume within a cell population, which is often used as an indicator of autophagy.
Materials:
-
9-Aminoacridine hydrochloride (stock solution: 1 mg/mL in DMSO)
-
Cell suspension
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer with a 405 nm (violet) or similar laser and appropriate emission filters.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add 9-Aminoacridine to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate the cells for 15 minutes at 37°C in the dark.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a violet laser (e.g., 405 nm) and collect the emission in a green channel (e.g., 450/50 nm bandpass filter).
-
The intensity of the fluorescence is proportional to the volume of acidic organelles.
-
Gate on the cell population of interest and quantify the mean fluorescence intensity or the percentage of cells with high fluorescence.
-
Protocol 3: Analysis of Drug-DNA Interactions using Fluorescence Titration
This protocol describes how to assess the binding of a compound to DNA by measuring the change in 9-Aminoacridine fluorescence upon its displacement.
Materials:
-
9-Aminoacridine hydrochloride
-
Purified DNA (e.g., calf thymus DNA)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 100 mM)
-
Test compound (potential DNA binder)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 9-Aminoacridine in the Tris-HCl buffer.
-
Prepare a stock solution of DNA in the same buffer and determine its concentration (e.g., by UV absorbance at 260 nm).
-
Prepare a stock solution of the test compound.
-
-
Fluorescence Titration:
-
In a cuvette, prepare a solution of DNA and 9-Aminoacridine at concentrations where a stable baseline fluorescence is observed (e.g., 5 µM 9-AA and 10 µM DNA).
-
Record the initial fluorescence intensity of the 9-AA/DNA complex.
-
Add increasing concentrations of the test compound to the cuvette.
-
After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity of 9-Aminoacridine as a function of the test compound concentration.
-
A decrease in fluorescence intensity indicates that the test compound is displacing 9-Aminoacridine from the DNA.
-
The data can be used to calculate the binding constant (Kd) of the test compound for DNA using appropriate binding models.[4][5]
-
Mandatory Visualizations
Caption: Experimental workflow for using 9-Aminoacridine.
Caption: Regulation of lysosomal pH and 9-AA quenching.
Caption: Mechanism of 9-Aminoacridine fluorescence quenching.
References
Application Notes and Protocols for Acridin-9-amine Hydrochloride Hydrate in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acridin-9-amine hydrochloride hydrate (B1144303) is a fluorescent, water-soluble, heterocyclic compound belonging to the acridine (B1665455) family of dyes.[1] Its planar structure allows it to intercalate into the DNA of living cells, making it a valuable tool for the visualization of cellular nuclei.[1][2] Furthermore, its fluorescence is sensitive to the local microenvironment, particularly pH, which allows for its use as an indicator of intracellular pH.[2][3] These properties make Acridin-9-amine hydrochloride hydrate a versatile probe for live-cell imaging studies, particularly for nuclear staining and the investigation of cellular processes involving pH gradients.
Mechanism of Action:
The primary mechanism of this compound as a live-cell stain involves its ability to passively diffuse across the cell membrane and subsequently bind to nucleic acids.[1] As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix.[2][4] This binding event leads to a significant increase in its fluorescence quantum yield, allowing for the visualization of the nucleus. Additionally, in acidic cellular compartments such as lysosomes and endosomes, the protonated form of the dye can accumulate, leading to changes in its fluorescence properties.[3] This pH-dependent fluorescence can be leveraged to study the dynamics of these acidic organelles.[3] It is important to note that this compound is also known as a mutagen due to its interaction with DNA, which should be a consideration in experimental design and interpretation.[2][4][5]
Applications in Live Cell Imaging:
-
Nuclear Staining: Its ability to bind to DNA makes it a useful tool for staining the nucleus in living cells, enabling studies of nuclear morphology, cell cycle, and cell division.[6]
-
Intracellular pH Measurement: The pH-sensitive fluorescence of this compound can be utilized to monitor changes in the pH of intracellular compartments.[2][3]
-
High-Content Screening (HCS): While less common than other dyes, it has the potential to be used in HCS applications for phenotypic screening where nuclear morphology is a key parameter.
Comparison with Acridine Orange:
This compound is structurally similar to the more commonly used live-cell stain, Acridine Orange. Both are acridine derivatives that intercalate into DNA. Acridine Orange is well-documented to exhibit metachromatic fluorescence, emitting green fluorescence when bound to dsDNA and red fluorescence when it aggregates in acidic compartments or binds to ssRNA. While specific metachromatic properties for this compound are not as extensively documented in the context of live-cell imaging, its pH-sensitive fluorescence suggests a potential for dual-emission imaging that would require empirical validation.[7][8] Given the limited specific protocols for this compound, the well-established protocols for Acridine Orange serve as a valuable starting point for optimization.[7][8][9]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂ · HCl · H₂O | [10] |
| Molecular Weight | 248.71 g/mol | [10] |
| Appearance | Pale yellow crystalline solid | [11] |
| Solubility | Soluble in water and DMSO | [1][12] |
| Purity | ≥98% | [5] |
| Excitation Maximum (Predicted) | ~400-430 nm | Predicted based on acridine scaffold |
| Emission Maximum (Predicted) | ~450-500 nm (Blue-Green) | Predicted based on acridine scaffold |
Note: Precise excitation and emission maxima for this compound in a cellular context are not widely reported and should be determined empirically using a spectrophotometer or by testing a range of filters on the fluorescence microscope.
Experimental Protocols
The following is a generalized protocol for the use of this compound in live cell imaging. It is critical to note that this protocol is a starting point and optimization of concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.
3.1. Materials
-
This compound (CAS: 52417-22-8)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
3.2. Preparation of Stock Solution
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
To do this, dissolve 2.49 mg of this compound in 10 mL of DMSO.
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3.3. Live Cell Staining Procedure
-
Culture cells on a suitable imaging vessel to the desired confluency (typically 50-70%).
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium or serum-free medium. A starting concentration range of 1-10 µM is recommended for optimization.
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the working solution of this compound to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light. Incubation time is a critical parameter to optimize.
-
After incubation, aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
3.4. Live Cell Imaging
-
Place the imaging vessel on the stage of a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
-
Excite the stained cells using a light source and filter set appropriate for the predicted excitation maximum (e.g., DAPI or blue filter cube, ~400-430 nm).
-
Capture the emitted fluorescence using a detector and a suitable emission filter (e.g., green filter, ~450-500 nm).
-
Optimize imaging parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.[13] Use the lowest possible excitation light intensity and exposure time to prevent cell damage.[13]
3.5. Considerations for Optimization and Controls
-
Concentration: Test a range of concentrations (e.g., 0.5 µM to 20 µM) to find the optimal balance between signal intensity and cytotoxicity.
-
Incubation Time: Vary the incubation time (e.g., 5 minutes to 60 minutes) to achieve sufficient staining without causing cellular stress.
-
Cell Type: Different cell lines may exhibit varying uptake and sensitivity to the dye.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic profile of this compound for your specific cell line.
-
Controls: Always include unstained control cells to assess autofluorescence and vehicle-treated (DMSO) control cells to ensure the solvent has no effect on cell health or morphology.
Mandatory Visualization
Caption: Mechanism of Acridin-9-amine in live cells.
Caption: Workflow for live cell imaging.
References
- 1. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 9-Aminoacridine 98 52417-22-8 [sigmaaldrich.com]
- 11. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Staining Acidic Organelles with 9-Aminoacridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (B1665356) hydrochloride (9-AA) is a fluorescent, weakly basic amine that serves as a valuable probe for vital staining and analysis of acidic organelles, such as lysosomes and endosomes.[1] Its lipophilic, uncharged form readily permeates cell membranes. Upon encountering the acidic lumen of organelles like lysosomes, 9-AA becomes protonated and trapped, leading to its accumulation. This accumulation results in a phenomenon known as fluorescence quenching, where the fluorescence intensity of the dye decreases. This characteristic allows for the qualitative and quantitative assessment of acidic vesicular organelles (AVOs) within living cells.[2][3] Beyond its use as a pH indicator, 9-aminoacridine and its derivatives are known to intercalate with DNA and have applications as antiseptics and potential anticancer agents.[4]
These application notes provide detailed protocols for using 9-Aminoacridine hydrochloride to stain acidic organelles in various cell lines, along with guidelines for imaging and data interpretation.
Mechanism of Action
The utility of 9-Aminoacridine hydrochloride as a probe for acidic organelles is based on the principles of ion trapping. The uncharged, lipophilic form of 9-AA freely diffuses across the plasma membrane and other intracellular membranes into the cytosol. Due to the significant pH gradient between the neutral cytosol (pH ~7.2) and the acidic lumen of organelles like lysosomes (pH 4.5-5.5), the 9-AA molecules that enter these compartments become protonated. The resulting charged, hydrophilic form is unable to readily diffuse back across the organellar membrane, leading to its accumulation within the acidic vesicle.[5] At high concentrations, the accumulated 9-AA molecules can form dimers or aggregates, which leads to self-quenching of their fluorescence.[2][3] This reduction in fluorescence intensity within acidic organelles is the primary signal for their detection.
dot
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acridin-9-amine Hydrochloride Hydrate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-amine hydrochloride hydrate (B1144303), a member of the 9-aminoacridine (B1665356) family of compounds, is a fluorescent, DNA-intercalating agent with a growing profile of applications in biomedical research.[1] As a modulator of DNA replication and transcription, it has demonstrated potential in cancer research and immunology.[2] Of particular interest is its ability to downregulate the master transcription factor of regulatory T cells (Tregs), Forkhead box P3 (FoxP3), thereby offering a potential mechanism to modulate immune responses.[2]
These application notes provide a comprehensive overview of the use of Acridin-9-amine hydrochloride hydrate in flow cytometry, detailing its mechanism of action, protocols for cellular analysis, and relevant quantitative data.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with nucleic acids. As a planar aromatic molecule, it intercalates into the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription. This activity is the basis for its mutagenic properties and its potential as an anti-cancer agent.[2]
In the context of immunology, specific 9-aminoacridine derivatives have been identified as potent downregulators of FoxP3 expression in Tregs. The proposed mechanism involves the interference of Acridin-9-amine with the DNA-binding activity of FoxP3, which in turn inhibits the transcriptional program that defines Treg identity and suppressive function.[2] This targeted action on a key immune cell population makes this compound a valuable tool for studying and potentially manipulating immune tolerance.
Data Presentation
The following tables summarize key quantitative data for Acridin-9-amine and its derivatives from published studies. This information is crucial for determining appropriate experimental concentrations.
Table 1: Inhibitory Concentration of Acridin-9-amine Hydrochloride
| Compound | Target | Assay | IC50 (µM) | Cell Type |
| Acridin-9-amine hydrochloride | FoxP3 Downregulation | Flow Cytometry | 4.742 | Human CD3+ T cells |
Data sourced from a study on 9-aminoacridine derivatives as regulators of FoxP3.
Table 2: Cytotoxicity of 9-Aminoacridine Derivatives
| Compound | Cell Line | Assay | CTC50 (µg/mL) |
| 2-Methoxy-9-[(3'-trifluoromethyl)phenylamino]-acridine hydrochloride | HeLa (Cervical Cancer) | Cytotoxicity Assay | 13.75 |
| 2-Methoxy-9-[(3'-trifluoromethyl)phenylamino]-acridine hydrochloride | A-549 (Lung Cancer) | Cytotoxicity Assay | 18.75 |
| 2-Methoxy-9-[(3'-trifluoromethyl)phenylamino]-acridine hydrochloride | DLA (Dalton's Lymphoma Ascites) | Cytotoxicity Assay | 337.5 |
| 9-[(2'-Carboxy)phenylamino]acridine hydrochloride | HeLa (Cervical Cancer) | Cytotoxicity Assay | 31.25 |
| 9-[(2'-Carboxy)phenylamino]acridine hydrochloride | A-549 (Lung Cancer) | Cytotoxicity Assay | 36.25 |
CTC50: Concentration causing 50% inhibition of cell growth. Data adapted from a study on the anticancer properties of 9-aminoacridine derivatives.[3]
Table 3: Antimicrobial Activity of 9-Aminoacridine
| Organism | MIC (µg/mL) |
| Klebsiella pneumoniae | 8 - 16 |
MIC: Minimum Inhibitory Concentration. Data from a study on the antimicrobial effects of 9-Aminoacridine.[2]
Experimental Protocols
While a specific, validated flow cytometry protocol for this compound is not widely published, the following protocol is adapted from established methods for the related fluorescent dye, Acridine Orange, and incorporates the known spectral properties of 9-aminoacridine.
Important Note: The following protocol is a starting point. Researchers should perform initial optimization experiments to determine the optimal staining concentration, incubation time, and instrument settings for their specific cell type and experimental conditions.
Protocol 1: Staining for Cellular Uptake and General Fluorescence
This protocol is designed to assess the uptake of this compound by cells and to measure its general fluorescence.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for your cells
-
Flow cytometry tubes
-
Flow cytometer with a violet laser (approx. 405 nm excitation) and appropriate emission filters (e.g., 450/50 nm or similar for blue emission).
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO or water.
-
From the stock solution, prepare a working solution in cell culture medium or PBS. Based on the available cytotoxicity and IC50 data, a starting concentration range of 1-10 µM is recommended for initial optimization.
-
Add the working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire events on a flow cytometer.
-
Instrument Settings:
-
Excitation: 405 nm or 425 nm laser.
-
Emission: Collect fluorescence in a channel appropriate for blue-green emission (e.g., 450/50 nm or 460/50 nm).[4]
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
-
Protocol 2: Analysis of FoxP3 Downregulation in T Cells (Conceptual)
This protocol outlines a conceptual workflow for assessing the effect of this compound on FoxP3 expression in regulatory T cells. It requires intracellular staining for the FoxP3 transcription factor.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
FoxP3 Staining Buffer Set (containing fixation and permeabilization buffers)
-
Anti-human CD4 antibody (e.g., PerCP-Cy5.5)
-
Anti-human CD25 antibody (e.g., APC)
-
Anti-human FoxP3 antibody (e.g., PE)
-
Flow cytometer with appropriate lasers and filters for the chosen fluorochromes.
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or isolated CD4+ T cells in complete RPMI-1640 medium.
-
Treat cells with a range of concentrations of this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
For some experiments, T cell activation may be desired during the treatment period.
-
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Add anti-CD4 and anti-CD25 antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining for FoxP3:
-
Following the manufacturer's instructions for the FoxP3 Staining Buffer Set, fix and permeabilize the cells.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire events on the flow cytometer.
-
Gate on CD4+ T cells and analyze the expression of CD25 and FoxP3.
-
Quantify the percentage of CD4+CD25+FoxP3+ cells in treated versus control samples.
-
Visualizations
Signaling Pathway
Caption: Regulation of FoxP3 expression and Treg function.
Experimental Workflow
Caption: General workflow for cell staining with Acridin-9-amine.
Conclusion
This compound is a promising fluorescent probe for flow cytometry applications, particularly in the fields of immunology and cancer research. Its ability to intercalate with DNA and modulate the expression of key transcription factors like FoxP3 provides a unique tool for investigating cellular processes. While further optimization of staining protocols is recommended, the information provided in these application notes serves as a solid foundation for researchers to incorporate this compound into their flow cytometry workflows.
References
Application Notes and Protocols for Measuring Transmembrane pH Gradients with 9-Aminoacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (B1665356) (9-AA) is a fluorescent probe widely utilized for measuring transmembrane pH gradients (ΔpH) in various biological and artificial systems, such as liposomes, bacteria, and isolated organelles.[1][2] Its utility stems from its properties as a weak base that can permeate membranes in its uncharged form. In the presence of an acidic internal environment, 9-AA accumulates within the vesicle or cell, leading to a quenching of its fluorescence signal. This phenomenon provides a robust method to quantify the magnitude of the pH gradient. These application notes provide a detailed overview of the principles, protocols, and data interpretation for using 9-AA to measure transmembrane pH gradients.
The lipophilic nature of 9-aminoacridine allows it to be repurposed as an antimicrobial agent and an adjuvant for antibiotics like rifampin against multidrug-resistant bacteria.[3] Its derivatives have also been explored for their therapeutic potential in various diseases, including cancer, malaria, and viral infections.[4][5][6][7]
Principle of Measurement
The measurement of transmembrane pH gradients with 9-aminoacridine is based on its fluorescence quenching upon accumulation in an acidic compartment. The uncharged form of 9-AA freely diffuses across lipid membranes. Once inside a compartment with a lower pH (higher proton concentration), 9-AA becomes protonated. The resulting charged form is membrane-impermeant and is thus trapped inside. This accumulation leads to a high local concentration of 9-AA, causing self-quenching of its fluorescence. The degree of fluorescence quenching is proportional to the magnitude of the pH gradient. The fluorescence loss is often accompanied by the formation of 9-AA dimers which can transition to a dimer-excimer state.[8][9]
The relationship between the fluorescence quenching and the pH gradient can be described by the following equation:
ΔpH = log [ (Q / (100 - Q)) * (Vout / Vin) ]
Where:
-
Q is the percentage of fluorescence quenching.
-
Vout is the volume of the external medium.
-
Vin is the internal volume of the vesicles or cells.
It is important to note that for this linear relationship to hold, the pH difference should ideally be less than three units.[1] The presence of negatively charged lipid headgroups in the membrane is necessary for the quenching to occur.[10]
Key Applications in Research and Drug Development
-
Characterization of Liposomal Drug Delivery Systems: The pH gradient is a crucial driving force for the remote loading of weakly basic drugs into liposomes.[11][12][13] 9-AA can be used to optimize and monitor the stability of this gradient during formulation development.
-
Antimicrobial Drug Discovery: 9-AA can be used to study the disruption of the proton motive force in bacteria, a key mechanism of action for some antimicrobial agents.[3]
-
Bioenergetics of Organelles: The activity of proton pumps in mitochondria, chloroplasts, and other organelles can be assessed by measuring the pH gradients they generate using 9-AA.
-
High-Throughput Screening: The fluorescence-based nature of the 9-AA assay makes it amenable to high-throughput screening for compounds that modulate transmembrane pH gradients.
Experimental Protocols
Protocol 1: Measurement of ΔpH in Liposomes
This protocol describes the use of 9-AA to measure the pH gradient across liposomal membranes.
Materials:
-
Pre-formed liposomes with an acidic internal buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)
-
External buffer with a neutral pH (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)
-
9-Aminoacridine (stock solution in ethanol (B145695) or DMSO)
-
Fluorometer with excitation and emission wavelengths set to ~400 nm and ~455 nm, respectively.
Procedure:
-
Liposome (B1194612) Preparation: Prepare unilamellar vesicles (LUVs) using a method such as extrusion. The internal buffer should be acidic, and the initial external buffer should be the same to ensure vesicle stability.
-
Establishment of pH Gradient: Exchange the external buffer with the neutral pH external buffer using a desalting column or dialysis. This creates a pH gradient (acidic inside).
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for 9-AA. Allow the instrument to warm up and stabilize.
-
Baseline Fluorescence Measurement: Add the external buffer to a cuvette and record the background fluorescence.
-
Addition of 9-AA: Add 9-AA to the cuvette to a final concentration of 1-5 µM. Record the initial fluorescence (F0).
-
Addition of Liposomes: Add a known amount of the liposome suspension to the cuvette. The fluorescence will decrease as 9-AA accumulates inside the acidic liposomes and is quenched. Monitor the fluorescence until a stable signal (F) is reached.
-
Disruption of pH Gradient: To determine the fluorescence of 9-AA in the absence of a pH gradient (F100), add a protonophore (e.g., nigericin (B1684572) or CCCP) or a detergent (e.g., Triton X-100) to dissipate the pH gradient. The fluorescence will increase to a level corresponding to the total amount of 9-AA present.
-
Calculation of Quenching: Calculate the percentage of fluorescence quenching (Q) using the formula: Q = [ (F0 - F) / (F0 - F100) ] * 100 Note: In many cases, F100 is assumed to be close to zero if the quenching is very efficient. A more accurate calculation uses the fluorescence after dissipating the gradient.
Caption: Mechanism of 9-aminoacridine accumulation in an acidic compartment leading to fluorescence quenching.
Troubleshooting
-
No or Low Quenching:
-
Verify the presence of a pH gradient.
-
Ensure the presence of negatively charged lipids in the membrane. [10] * Check the concentration of 9-AA and liposomes/cells.
-
-
Unstable Fluorescence Signal:
-
Check for photobleaching by reducing the excitation light intensity or exposure time.
-
Ensure proper mixing of the sample.
-
Verify the stability of the liposomes or cells.
-
-
High Background Fluorescence:
-
Use high-purity reagents and solvents.
-
Subtract the background fluorescence of the buffer and vesicles/cells before adding 9-AA.
-
Conclusion
Measuring transmembrane pH gradients with 9-aminoacridine is a sensitive and reliable method with broad applications in basic research and drug development. By understanding the underlying principles and following standardized protocols, researchers can obtain valuable insights into the bioenergetics of cells and organelles and characterize the properties of drug delivery systems. Careful optimization of experimental conditions and appropriate controls are essential for accurate and reproducible results.
References
- 1. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9 aminoacridine | PPT [slideshare.net]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. liposomes.ca [liposomes.ca]
- 13. Development and characterization of a liposome preparation by a pH-gradient method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Aminoacridine Hydrochloride Hydrate in Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9-AA) is a fluorescent, cationic dye that can be employed to assess changes in mitochondrial membrane potential (ΔΨm). The positive charge of the 9-AA molecule facilitates its accumulation within the mitochondrial matrix, a process driven by the negative electrochemical potential across the inner mitochondrial membrane. In healthy, energized mitochondria with a high ΔΨm, 9-AA accumulates to a high concentration, leading to a phenomenon known as fluorescence quenching. Conversely, in depolarized mitochondria, the dye does not accumulate to the same extent, resulting in a higher fluorescence signal. This change in fluorescence intensity can be used to monitor mitochondrial health and the effects of various compounds on mitochondrial function.
Physicochemical and Spectral Properties
Proper handling and understanding of the spectral properties of 9-Aminoacridine hydrochloride hydrate are crucial for successful experimental outcomes.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₀N₂ · HCl · H₂O | [1] |
| Molecular Weight | 248.71 g/mol | [2] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Solubility | Water (3.3 g/L at 20°C), Soluble in Methanol, DMSO | [2][3][4] |
| Excitation Wavelength | ~405 nm (also reported at 365 nm) | |
| Emission Wavelength | ~425 - 460 nm |
Mechanism of Action
The utility of 9-Aminoacridine as a ΔΨm probe is based on its electrophoretic movement and subsequent fluorescence quenching upon accumulation in energized mitochondria.
-
Electrophoretic Accumulation : As a lipophilic cation, 9-AA readily crosses the plasma and outer mitochondrial membranes. The highly negative mitochondrial membrane potential (typically -150 to -180 mV) of healthy mitochondria drives the accumulation of the positively charged 9-AA into the mitochondrial matrix.
-
Concentration-Dependent Quenching : Inside the mitochondrial matrix, the concentration of 9-AA can become very high. At these high concentrations, the dye molecules aggregate, leading to the formation of non-fluorescent complexes or excimers.[5] This process, known as self-quenching, results in a significant decrease in the overall fluorescence signal emitted from the mitochondria.[6]
-
Depolarization and Fluorescence Recovery : When mitochondria are treated with a depolarizing agent (e.g., a protonophore like FCCP), the ΔΨm collapses. This eliminates the driving force for 9-AA accumulation. The dye then redistributes back into the cytoplasm, its concentration within the mitochondria decreases, and the self-quenching effect is reversed, leading to an increase in fluorescence.
Mechanism of 9-Aminoacridine accumulation and fluorescence quenching.
Experimental Protocols
Note: The following protocols are generalized based on the principles of cationic fluorescent dyes for ΔΨm assessment and the known properties of 9-Aminoacridine. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Preparation of Reagents
-
9-Aminoacridine Hydrochloride Hydrate Stock Solution (10 mM):
-
Weigh out 2.49 mg of 9-Aminoacridine hydrochloride hydrate (MW: 248.71 g/mol ).
-
Dissolve in 1 mL of high-quality, anhydrous DMSO.[3]
-
Mix thoroughly by vortexing.
-
Store in small aliquots at -20°C, protected from light.
-
-
Assay Buffer: A suitable physiological buffer is required. For example, Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with calcium, magnesium, and glucose.
-
Positive Control (Depolarizing Agent): A 10 mM stock solution of FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) in DMSO is recommended.
Protocol 1: Assessment of ΔΨm in Cultured Cells (Suspension)
-
Cell Preparation: Harvest cells and resuspend in pre-warmed (37°C) assay buffer at a density of 1 x 10⁶ cells/mL.
-
Experimental Setup:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes or microcentrifuge tubes.
-
For each experiment, include the following controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a depolarizing agent (e.g., 1-10 µM FCCP) to induce mitochondrial depolarization.
-
Test Samples: Cells treated with the experimental compound(s) of interest.
-
-
-
Compound Incubation: Add the test compounds and vehicle controls to the respective tubes and incubate for the desired duration under appropriate cell culture conditions.
-
Dye Loading:
-
Prepare a working solution of 9-AA in the assay buffer. The final concentration will need to be optimized, but a starting range of 1-10 µM is suggested.
-
Add the 9-AA working solution to each tube.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Positive Control Treatment: For the positive control tubes, add FCCP to a final concentration of 1-10 µM and incubate for 5-10 minutes prior to analysis.
-
Data Acquisition (Flow Cytometry):
-
Analyze the samples on a flow cytometer.
-
Use an excitation source around 405 nm and collect emission in the blue channel (e.g., 450/50 nm bandpass filter).
-
Record the mean fluorescence intensity for each sample.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the test samples to the negative and positive controls.
-
A decrease in fluorescence relative to the depolarized positive control indicates mitochondrial hyperpolarization (less common) or dye accumulation. An increase in fluorescence suggests mitochondrial depolarization.
-
Protocol 2: Assessment of ΔΨm in Cultured Cells (Adherent) for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Experimental Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing the test compounds or vehicle controls to the respective wells.
-
Incubate for the desired duration.
-
-
Dye Loading:
-
Replace the treatment medium with a pre-warmed assay buffer containing 9-AA (optimized concentration, e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells once with pre-warmed assay buffer to remove excess dye.
-
Add fresh, pre-warmed assay buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for 9-AA (e.g., DAPI or similar filter set).
-
For a positive control, add FCCP (1-10 µM) to a well and image the rapid increase in fluorescence as mitochondria depolarize.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the mitochondrial regions in the images.
-
Compare the fluorescence intensity between control and treated cells.
-
Data Presentation
The results of experiments using 9-Aminoacridine to assess ΔΨm can be summarized in a tabular format for clear comparison.
| Treatment | Cell Type | 9-AA Conc. (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | % Change vs. Control |
| Vehicle Control | HeLa | 5 | 20 | 1500 | 0% |
| Compound X (10 µM) | HeLa | 5 | 20 | 2500 | +67% (Depolarization) |
| FCCP (5 µM) | HeLa | 5 | 20 | 3500 | +133% (Max Depolarization) |
Experimental Workflow
General workflow for assessing mitochondrial membrane potential.
Safety and Handling
9-Aminoacridine hydrochloride hydrate should be handled with care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation.
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use in a well-ventilated area.
-
Avoid formation of dust and aerosols.
-
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. 9-Aminoacridine hydrochloride monohydrate for synthesis 52417-22-8 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 9-Aminoacridine Hydrochloride 52417-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acridin-9-amine Hydrochloride Hydrate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-amine hydrochloride hydrate (B1144303), a derivative of acridine (B1665455), is a versatile fluorescent probe with a range of applications in cellular and molecular biology. Its planar heterocyclic structure allows it to intercalate into nucleic acids, and its fluorescence properties are sensitive to the local microenvironment, making it a valuable tool for visualizing cellular components and processes.[1][2] This document provides detailed application notes and protocols for the use of Acridin-9-amine hydrochloride hydrate in fluorescence microscopy.
Physicochemical and Photophysical Properties
This compound is a yellow crystalline solid.[3] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂ · HCl · xH₂O | [4] |
| Molecular Weight | 230.69 g/mol (anhydrous) | [5] |
| Appearance | Pale yellow crystals | [3] |
| Solubility | Freely soluble in alcohol | [1] |
| Excitation Maximum (λex) | ~406 nm (in DMF) | [6] |
| Emission Maximum (λem) | Environment-dependent | [2] |
Mechanism of Action
The fluorescence of Acridin-9-amine arises from the excitation of its conjugated π-electron system. Upon absorption of light, the molecule is promoted to an excited state. It then returns to the ground state by emitting a photon of longer wavelength (fluorescence). The quantum yield and emission wavelength of Acridin-9-amine are highly sensitive to its surroundings, including solvent polarity, pH, and binding to macromolecules.[2]
Its primary mechanism as a cellular stain involves its ability to bind to nucleic acids, such as DNA and RNA.[2] This interaction is primarily through intercalation, where the planar acridine ring inserts itself between the base pairs of the nucleic acid. This binding event can lead to a significant enhancement of its fluorescence, making it a useful probe for visualizing the nucleus and other nucleic acid-rich regions within the cell.[2]
Caption: Mechanism of Acridin-9-amine fluorescence upon intercalation with nucleic acids.
Applications in Fluorescence Microscopy
General Nuclear and Cytoplasmic Staining
Acridin-9-amine can be used as a general stain for the nucleus and cytoplasm due to its affinity for DNA and RNA. The differential distribution of these nucleic acids within the cell allows for the visualization of these compartments.
Fluorescent Probe for Mitochondrial Membranes
Studies have shown that 9-aminoacridine (B1665356) can act as a fluorescent probe for the electrical diffuse layer associated with mitochondrial membranes. The fluorescence of the probe is quenched upon association with the membranes and this quenching is sensitive to the cationic environment.[4]
Investigation of Drug-Nucleic Acid Interactions
Due to its intercalating nature, Acridin-9-amine can be used as a model compound in studies investigating the binding of small molecules to DNA and RNA.[2] Changes in its fluorescence properties upon interaction with other molecules can provide insights into binding affinities and mechanisms.
Experimental Protocols
Note: The following protocols are suggested starting points and may require optimization for specific cell types and experimental conditions. These are adapted from established protocols for the related compound, Acridine Orange, due to the limited availability of specific protocols for this compound.
Protocol 1: General Staining of Cultured Cells
This protocol is designed for the general visualization of the nucleus and cytoplasm in cultured mammalian cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Formaldehyde (B43269) (3.7% in PBS) for fixation
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol. From the stock solution, prepare a working solution of 1-5 µg/mL in PBS.
-
Staining: Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set (e.g., DAPI or a custom set with excitation around 400-420 nm and emission around 450-550 nm).
Caption: Workflow for general staining of cultured cells with Acridin-9-amine.
Protocol 2: Differentiating DNA and RNA Staining
This advanced protocol aims to distinguish between DNA and RNA based on potential differences in the fluorescence emission of Acridin-9-amine when bound to these different nucleic acids. This is a common application for the related dye, Acridine Orange, and may be adaptable.
Materials:
-
All materials from Protocol 1
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Follow steps 1-4 of Protocol 1 for cell culture and fixation.
-
RNase Treatment (Control): For a control sample, incubate the fixed cells with RNase A solution for 30-60 minutes at 37°C to digest RNA.
-
Washing: Wash both the RNase-treated and untreated cells three times with PBS.
-
Staining: Stain all samples with the Acridin-9-amine working solution as described in Protocol 1.
-
Washing and Mounting: Follow steps 7 and 8 of Protocol 1.
-
Imaging: Image both sets of samples. Compare the fluorescence patterns. In the RNase-treated cells, any remaining fluorescence should be primarily from DNA. The difference in fluorescence between the treated and untreated cells can be attributed to RNA staining.
Data Presentation
| Parameter | General Staining | Differentiating DNA/RNA |
| Fixation | 3.7% Formaldehyde | 3.7% Formaldehyde |
| Permeabilization | Not typically required | Not typically required |
| Staining Concentration | 1-5 µg/mL | 1-5 µg/mL |
| Incubation Time | 15-30 minutes | 15-30 minutes |
| Additional Reagents | None | RNase A |
| Expected Localization | Nucleus and Cytoplasm | Nucleus (DNA), Cytoplasm (RNA) |
Troubleshooting
-
Weak Signal: Increase the staining concentration or incubation time. Ensure the fluorescence microscope filter set is appropriate for the excitation and emission wavelengths of Acridin-9-amine.
-
High Background: Decrease the staining concentration or increase the number and duration of the washing steps after staining.
-
Photobleaching: Minimize the exposure of the stained samples to the excitation light. Use an anti-fade mounting medium.
Safety Precautions
This compound is a potential mutagen and should be handled with care.[5][7] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]
- 7. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Quantification Using 9-Aminoacridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine hydrochloride is a fluorescent dye that intercalates into the DNA double helix. This interaction leads to a change in its fluorescent properties, which can be harnessed for the quantification of double-stranded DNA (dsDNA) in solution. Upon intercalation, the fluorescence of 9-Aminoacridine hydrochloride is quenched, and the degree of quenching is proportional to the amount of DNA present. This application note provides a detailed protocol for the spectrofluorometric quantification of DNA using 9-Aminoacridine hydrochloride, offering a cost-effective alternative to commercial quantification kits.
The primary mechanism involves the insertion of the planar acridine (B1665455) ring between the base pairs of the DNA, causing a conformational change in the DNA structure and altering the electronic state of the dye molecule.[1][2] This results in a decrease in the fluorescence quantum yield of the dye. The assay is sensitive and can be adapted for use in various research and drug development settings where accurate DNA concentration measurement is critical.
Principle of the Assay
The assay is based on the principle of fluorescence quenching. 9-Aminoacridine hydrochloride in solution exhibits a characteristic fluorescence emission when excited at the appropriate wavelength. When dsDNA is introduced into the solution, the 9-Aminoacridine hydrochloride molecules intercalate into the DNA helix. This binding event leads to a decrease in the fluorescence intensity of the dye. By measuring the fluorescence of a series of known DNA concentrations (a standard curve), a linear relationship between DNA concentration and fluorescence quenching can be established. The concentration of an unknown DNA sample can then be determined by measuring its effect on the fluorescence of 9-Aminoacridine hydrochloride and interpolating the value from the standard curve.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a DNA quantification assay using 9-Aminoacridine hydrochloride. The data illustrates the inverse relationship between DNA concentration and the fluorescence intensity of the dye.
| DNA Concentration (µg/mL) | Relative Fluorescence Units (RFU) | % Quenching |
| 0 (Blank) | 1000 | 0% |
| 2 | 850 | 15% |
| 4 | 700 | 30% |
| 6 | 550 | 45% |
| 8 | 400 | 60% |
| 10 | 250 | 75% |
Experimental Protocols
Materials and Reagents
-
9-Aminoacridine hydrochloride monohydrate (CAS Number: 52417-22-8)
-
High-quality, purified dsDNA standard (e.g., calf thymus DNA) of known concentration
-
Assay Buffer: 10 mM HEPES, pH 7.3
-
Nuclease-free water
-
Microcentrifuge tubes
-
Fluorometer or fluorescence microplate reader
-
Quartz cuvettes or black microplates suitable for fluorescence measurements
Preparation of Reagents
-
Assay Buffer (10 mM HEPES, pH 7.3):
-
Dissolve the appropriate amount of HEPES powder in nuclease-free water to a final concentration of 10 mM.
-
Adjust the pH to 7.3 using NaOH or HCl.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
9-Aminoacridine Hydrochloride Stock Solution (1 mM):
-
Accurately weigh 2.49 mg of 9-Aminoacridine hydrochloride monohydrate (MW: 248.71 g/mol ).
-
Dissolve in 10 mL of Assay Buffer to achieve a 1 mM stock solution.
-
Store the stock solution protected from light at 4°C.
-
-
9-Aminoacridine Hydrochloride Working Solution (5 µM):
-
Dilute the 1 mM stock solution 1:200 in Assay Buffer. For example, add 5 µL of 1 mM stock solution to 995 µL of Assay Buffer.
-
Prepare this working solution fresh on the day of the experiment.
-
-
dsDNA Standard Stock Solution (e.g., 100 µg/mL):
-
Prepare a stock solution of a high-quality dsDNA standard in Assay Buffer. The exact concentration should be accurately determined using a spectrophotometer (A260).
-
-
dsDNA Standard Curve Dilutions:
-
Prepare a series of dilutions from the dsDNA standard stock solution in Assay Buffer to create a standard curve. For the example data provided above, the following dilutions would be made: 10, 8, 6, 4, and 2 µg/mL.
-
A "blank" sample containing only Assay Buffer should also be prepared.
-
Assay Protocol
-
Set up the Assay:
-
In separate microcentrifuge tubes or wells of a black microplate, add the appropriate volume of each dsDNA standard dilution and the unknown DNA samples.
-
For a final reaction volume of 200 µL, you might add 100 µL of each DNA sample/standard.
-
-
Add 9-Aminoacridine Hydrochloride Working Solution:
-
To each tube or well, add an equal volume of the 5 µM 9-Aminoacridine hydrochloride working solution (e.g., 100 µL). This will result in a final dye concentration of 2.5 µM.
-
-
Incubation:
-
Mix the contents of each tube or well thoroughly by gentle pipetting or vortexing.
-
Incubate the reactions for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorometer or microplate reader to the appropriate excitation and emission wavelengths. Based on available data, an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 457 nm is recommended.[3]
-
First, measure the fluorescence of the "blank" sample (containing only Assay Buffer and the dye). This will serve as the 0% quenching control.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) of each of the DNA standards and the unknown samples.
-
-
Data Analysis:
-
Subtract the RFU of the blank from the RFU of all standards and unknown samples.
-
Plot the fluorescence intensity (RFU) of the DNA standards as a function of their concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.98 for a reliable standard curve.
-
Use the equation of the line to calculate the concentration of the unknown DNA samples based on their measured fluorescence intensity.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Below are Graphviz diagrams illustrating the interaction of 9-Aminoacridine hydrochloride with DNA and the experimental workflow for the quantification assay.
Caption: Interaction mechanism of 9-Aminoacridine with dsDNA.
Caption: Experimental workflow for DNA quantification.
References
Application Notes and Protocols for Labeling Lysosomes with Acridin-9-amine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-amine hydrochloride hydrate (B1144303), also known as 9-aminoacridine (B1665356) hydrochloride hydrate, is a fluorescent, weakly basic amine that can be utilized for the visualization and pH assessment of acidic organelles, such as lysosomes, in living cells. Its utility as a lysosomotropic agent stems from its high pKa of approximately 10.0. In its unprotonated state at physiological pH, Acridin-9-amine is membrane-permeant and can freely diffuse across cellular membranes, including the lysosomal membrane. The acidic interior of lysosomes (pH 4.5-5.0) leads to the protonation of the Acridin-9-amine molecule. This protonation traps the molecule within the lysosome, leading to its accumulation. At high concentrations within the acidic lumen, its fluorescence properties may be altered, allowing for the identification of these organelles. While primarily recognized as a mutagen and a DNA intercalating agent, its properties as a fluorescent pH indicator make it a tool for studying lysosomal biology.
It is important to distinguish Acridin-9-amine hydrochloride hydrate from the more commonly used lysosomal stain, Acridine (B1665455) Orange. They are structurally distinct compounds with different photophysical properties. The following protocols are based on the known physicochemical properties of Acridin-9-amine as a lysosomotropic weak base. Researchers should note that detailed, standardized protocols for the use of this compound specifically for lysosome labeling are not as widely published as for Acridine Orange. Therefore, the provided methodologies should be considered as a starting point for optimization in your specific cell type and experimental setup.
Physicochemical and Fluorescent Properties
A summary of the relevant properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂ · HCl · H₂O | [1] |
| Molecular Weight | 248.71 g/mol | [1] |
| CAS Number | 52417-22-8 | [1] |
| pKa | ~10.0 | [2] |
| Fluorescence Behavior | Fluorescence is quenched in acidic environments. | [3][4] |
| Proposed Quenching Mechanism | Formation of dimer-excimer complexes at the membrane in acidic conditions. | [3] |
| Excimer Emission (in lipid vesicles) | ~560 nm | [3] |
Experimental Protocols
Protocol 1: Live Cell Staining of Lysosomes with this compound for Fluorescence Microscopy
This protocol provides a general guideline for staining lysosomes in live, cultured mammalian cells.
Materials:
-
This compound (CAS 52417-22-8)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Vortex to dissolve completely.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. Note: The optimal concentration is cell-type dependent and should be determined empirically. A concentration titration is recommended as a first step.[5]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional):
-
For some cell types, a washing step may reduce background fluorescence. Remove the staining solution and wash the cells once or twice with pre-warmed complete cell culture medium or PBS.
-
Alternatively, imaging can be performed directly in the staining solution.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Based on the known properties of acridine derivatives, excitation with blue light (e.g., around 405 nm or 488 nm) is a reasonable starting point.
-
Emission can be collected in the green to orange range (e.g., 500-600 nm). Due to the potential for excimer formation in the acidic lysosomes, a distinct emission around 560 nm might be observable.[3]
-
It is highly recommended to determine the optimal excitation and emission wavelengths empirically.
-
Protocol 2: Quantitative Analysis of Lysosomal pH (Conceptual Framework)
Principle:
The ratio of the fluorescence intensity of the monomeric form (expected to be higher in the cytoplasm) to the aggregated/quenched form (within lysosomes) could be correlated with the pH gradient.
General Steps:
-
Staining: Stain cells as described in Protocol 1.
-
Image Acquisition: Acquire images in two different emission channels using a single excitation wavelength. One channel would be centered on the expected monomer emission, and the other on the excimer emission (around 560 nm).
-
Calibration: To obtain a quantitative pH measurement, a calibration curve must be generated. This involves treating the stained cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin (B1676710) to equilibrate the intracellular and extracellular pH.
-
Image Analysis:
-
Segment the images to identify individual lysosomes.
-
Measure the fluorescence intensity in both channels for each lysosome.
-
Calculate the ratio of the intensities.
-
Use the calibration curve to convert the intensity ratio to a pH value.
-
Note: This is an advanced application that requires careful optimization and validation.
Visualizations
References
- 1. 9-Aminoacridine hydrochloride monohydrate 98% | 52417-22-8 [sigmaaldrich.com]
- 2. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Autophagy Using 9-Aminoacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, development, and disease. Monitoring autophagic activity is crucial for understanding its role in various pathological conditions and for the development of therapeutic interventions. 9-Aminoacridine (B1665356) (9-AA) is a fluorescent weak base that accumulates in acidic vesicular organelles (AVOs), such as autophagosomes and autolysosomes. This property allows for the monitoring of autophagy through the detection of changes in the acidic compartments of the cell. These application notes provide a detailed overview and protocols for the use of 9-Aminoacridine in autophagy research.
Mechanism of Action: 9-Aminoacridine is a cell-permeant dye that exhibits fluorescence. In the neutral pH of the cytoplasm, it exists in a monomeric form and emits a blue-green fluorescence. However, upon entering acidic organelles, 9-AA becomes protonated and concentrates, leading to the formation of aggregates. This aggregation causes a quenching of its fluorescence.[1] An increase in the number and/or size of AVOs, a hallmark of autophagy induction, can therefore be detected by observing the changes in 9-Aminoacridine fluorescence.
Advantages and Limitations
Advantages:
-
Cost-effective and readily available: 9-Aminoacridine is an inexpensive fluorescent dye.
-
Simple and rapid staining protocol: The staining procedure is straightforward and does not require cell fixation or permeabilization for live-cell imaging.
-
Applicable to multiple platforms: Can be used for analysis by fluorescence microscopy and flow cytometry.
Limitations:
-
Not specific for autophagosomes: 9-Aminoacridine accumulates in all acidic organelles, including lysosomes and endosomes, and is not a specific marker for autophagosomes.[2]
-
Indirect measurement of autophagy: It provides an indication of the expansion of acidic vesicular organelles, which is a late-stage event in autophagy. It does not directly measure autophagic flux.
-
Potential for cytotoxicity: At higher concentrations, 9-Aminoacridine can be toxic to cells.[3] It is crucial to determine the optimal, non-toxic concentration for each cell type.
-
Fluorescence quenching: The primary readout is a change in fluorescence intensity, which can be influenced by factors other than autophagy.
Comparison with Other Autophagy Markers
| Method | Principle | Specificity | Throughput | Quantitative |
| 9-Aminoacridine | Accumulation in acidic vesicular organelles leads to fluorescence quenching. | Low (stains all AVOs) | High (Flow Cytometry) | Semi-quantitative |
| Acridine Orange (AO) | Accumulates in AVOs, with a fluorescence shift from green to red/orange upon aggregation.[4] | Low (stains all AVOs) | High (Flow Cytometry) | Ratiometric (Red/Green) |
| Monodansylcadaverine (MDC) | A fluorescent compound that incorporates into the lipid membranes of autophagosomes and autolysosomes.[2] | Moderate | Moderate | Semi-quantitative |
| LC3 Immunoblotting/IF | Detects the conversion of LC3-I to LC3-II, which is associated with the autophagosome membrane.[2] | High | Low (WB), Moderate (IF) | Quantitative (WB) |
| Tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) | Differentiates between autophagosomes (yellow) and autolysosomes (red) based on the pH sensitivity of GFP. | High | Moderate | Quantitative (Flux) |
Experimental Protocols
Protocol 1: Staining of Cultured Cells with 9-Aminoacridine for Fluorescence Microscopy
Materials:
-
9-Aminoacridine (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solution preparation[3]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or autophagy-inducing compound
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control
-
Fluorescence microscope with appropriate filter sets (Excitation ~365 nm, Emission ~460 nm)[3]
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and reach 70-80% confluency.[3]
-
Induction of Autophagy:
-
To induce autophagy, replace the complete culture medium with starvation medium or medium containing the desired autophagy-inducing agent.
-
Incubate for a time period determined by the specific experimental setup (e.g., 2-4 hours).
-
Include a negative control (cells in complete medium) and a positive control (e.g., cells treated with rapamycin).
-
To inhibit autophagic flux, pre-treat cells with an inhibitor like Bafilomycin A1 (100 nM) for 1 hour before and during the autophagy induction.
-
-
Preparation of 9-Aminoacridine Staining Solution:
-
Prepare a 1-10 mM stock solution of 9-Aminoacridine in DMSO or water.[3] Store protected from light.
-
Dilute the stock solution in pre-warmed PBS or serum-free medium to the final working concentration. The optimal concentration should be determined empirically for each cell type but is typically in the range of 1-10 µM.
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound dye.[3]
-
-
Imaging:
-
Immediately add fresh PBS or imaging buffer to the cells.
-
Observe the cells under a fluorescence microscope using a filter set appropriate for 9-Aminoacridine (Excitation ~365 nm, Emission ~460 nm).[3]
-
Autophagic cells will exhibit an increase in the number and intensity of fluorescent puncta corresponding to AVOs.
-
Protocol 2: Quantification of Autophagy using 9-Aminoacridine and Flow Cytometry
Materials:
-
All materials from Protocol 1
-
Flow cytometer with a UV laser for excitation
-
FACS tubes
-
Trypsin-EDTA or a gentle cell detachment solution
-
Centrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well plates).
-
Induce or inhibit autophagy as described in Protocol 1, step 2.
-
-
Cell Harvesting:
-
After treatment, carefully collect the culture medium (which may contain detached cells).
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA or a gentler alternative. Combine with the collected medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of pre-warmed PBS.
-
Add 9-Aminoacridine to the final working concentration (determined empirically, e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 2 ml of PBS to the tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µl of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation.
-
Measure the fluorescence intensity in the appropriate channel (e.g., corresponding to blue/green emission).
-
An increase in the mean fluorescence intensity of the cell population is indicative of an increase in the accumulation of 9-Aminoacridine in AVOs and thus, an increase in autophagy.
-
Data Presentation
Quantitative data from flow cytometry experiments can be summarized in tables for easy comparison between different treatment groups.
Table 1: Mean Fluorescence Intensity (MFI) of 9-Aminoacridine in Cells Undergoing Autophagy
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |
| Control (Complete Medium) | 150 ± 15 | 1.0 |
| Starvation (EBSS, 4h) | 450 ± 30 | 3.0 |
| Rapamycin (1 µM, 4h) | 420 ± 25 | 2.8 |
| Starvation + Bafilomycin A1 | 600 ± 40 | 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Visualization of Pathways and Workflows
Autophagy Signaling Pathway
Caption: Overview of the core autophagy signaling pathway.
Experimental Workflow for 9-Aminoacridine Staining
Caption: Experimental workflow for 9-AA staining.
Logical Relationship of 9-Aminoacridine Fluorescence and Autophagy
Caption: Logic of 9-AA fluorescence in autophagy.
References
- 1. Mechanistic differences in the energy-linked fluorescence decreases of 9-aminoacridine dyes associated with bovine heart submitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Aminoacridine | HIV Protease | Antibacterial | TargetMol [targetmol.com]
- 4. High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Acridin-9-amine Hydrochloride Hydrate: A Versatile Probe for Elucidating Biological Membrane Properties
Introduction
Acridin-9-amine hydrochloride hydrate (B1144303), also commonly known as 9-aminoacridine (B1665356) (9-AA), is a highly fluorescent, water-soluble dye widely utilized as a sensitive probe for investigating the biophysical properties of biological membranes.[1][2][3] Its fluorescence characteristics are exquisitely sensitive to the local environment, making it a powerful tool for researchers in cell biology, biochemistry, and drug development to study transmembrane pH gradients (ΔpH), membrane surface potential, and drug-membrane interactions.[4][5][6] This document provides detailed application notes and experimental protocols for the use of Acridin-9-amine hydrochloride hydrate as a membrane probe.
Principle of Action
The utility of 9-aminoacridine as a membrane probe stems from its behavior as a weak base (pKa ≈ 10.0) and its distinct fluorescence properties.[6] In its uncharged form, 9-AA can readily permeate biological membranes. Upon encountering a more acidic environment, such as the interior of an organelle or a vesicle with an induced pH gradient, it becomes protonated. The cationic form is less membrane-permeable and thus accumulates in the acidic compartment. This accumulation leads to a high local concentration of the probe, resulting in self-quenching of its fluorescence.[6][7] The degree of fluorescence quenching can be directly correlated with the magnitude of the transmembrane pH gradient.
Furthermore, the charged form of 9-AA interacts with the electrical diffuse layer at the membrane surface, making it a sensitive indicator of membrane surface charge and potential.[4][8]
Applications
-
Measurement of Transmembrane pH Gradients (ΔpH): Widely used to quantify the proton motive force in various systems, including mitochondria, chloroplasts, lysosomes, and reconstituted liposomes.[4][5][9]
-
Determination of Membrane Surface Potential: The binding and fluorescence of 9-AA are influenced by the surface charge of the membrane, allowing for the characterization of the electrical properties of the membrane interface.
-
Studying Drug-Membrane Interactions: Changes in membrane properties induced by pharmaceuticals can be monitored by observing alterations in 9-AA fluorescence.[10]
-
Antimicrobial Research: 9-AA itself exhibits antimicrobial properties by disrupting the proton motive force and interacting with bacterial DNA.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound as a membrane probe, compiled from various studies.
| Parameter | Value | Membrane System | Reference |
| Typical Concentration | 1 - 10 µM | Liposomes, Mitochondria, Chloroplasts | [4][5][10] |
| pKa | ~10.0 | Aqueous Solution | [6] |
| Excitation Wavelength | 400 - 420 nm | Varies with solvent and binding state | [7] |
| Emission Wavelength | 450 - 460 nm (monomer) | Varies with solvent and binding state | [7] |
| Emission Wavelength | ~560 nm (excimer) | High concentration/membrane-associated | [7] |
| Fluorescence Lifetime | ~16 ns (monomer) | [7] | |
| Fluorescence Lifetime | up to 24 ns (excimer) | [7] |
Experimental Protocols
Protocol 1: Measurement of ΔpH in Liposomes
This protocol describes the use of 9-aminoacridine to measure an artificially created pH gradient across the membrane of large unilamellar vesicles (LUVs).
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
LUVs prepared from a desired lipid composition (e.g., egg phosphatidylcholine)
-
Acidic Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Alkaline Buffer (e.g., 50 mM HEPES buffer, pH 8.0)
-
Valinomycin (optional, for dissipating membrane potential)
-
Nigericin (B1684572) or FCCP (for dissipating the pH gradient)
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare LUVs with the acidic buffer encapsulated. A common method is extrusion through polycarbonate filters (e.g., 100 nm pore size) to ensure a uniform size distribution.
-
Fluorometer Setup: Set the excitation wavelength to ~410 nm and the emission wavelength to ~455 nm.
-
Baseline Fluorescence: In a cuvette, add the alkaline buffer. Add 9-aminoacridine to a final concentration of 1-5 µM. Record the stable baseline fluorescence (F_initial).
-
Addition of Liposomes: Add the LUV suspension to the cuvette. The final lipid concentration should be in the range of 0.1-1 mg/mL. The introduction of the acidic liposomes into the alkaline external buffer will establish a pH gradient (acidic inside).
-
Fluorescence Quenching: Observe the decrease in fluorescence as 9-AA moves into the acidic interior of the liposomes and undergoes self-quenching. Record the fluorescence until a stable new level is reached (F_quenched).
-
Dissipation of Gradient: Add a protonophore like nigericin or FCCP to dissipate the pH gradient. This will cause the fluorescence to return to its initial level, confirming that the quenching was due to the pH gradient.
-
Calculation of ΔpH: The magnitude of the pH gradient can be calculated using the following equation:
ΔpH = log [ (Q / (100 - Q)) * (V_out / V_in) ]
Where:
-
Q is the percentage of fluorescence quenching: Q = [ (F_initial - F_quenched) / F_initial ] * 100
-
V_out is the external volume.
-
V_in is the internal volume of the liposomes.
-
Protocol 2: Determination of Membrane Surface Potential
This protocol outlines a method to assess changes in membrane surface potential by monitoring the salt-induced release of 9-aminoacridine from the membrane surface.
Materials:
-
This compound stock solution (1 mM)
-
Vesicles or organelles with a net negative surface charge (e.g., liposomes containing phosphatidylserine, mitochondria)
-
Low-cation buffer (e.g., 1 mM KCl, 10 mM Tris-HCl, pH 7.4)
-
Concentrated salt solutions (e.g., 1 M KCl, MgCl₂, LaCl₃)
-
Fluorometer
Procedure:
-
Fluorometer Setup: Set the excitation and emission wavelengths as in Protocol 1.
-
Initial Quenching: Suspend the negatively charged membranes (e.g., mitochondria at 0.5 mg protein/mL) in the low-cation buffer. Add 9-aminoacridine to a final concentration of ~5 µM. A significant quenching of fluorescence will be observed due to the accumulation of the positively charged probe in the negative electrical diffuse layer near the membrane surface.
-
Salt Titration: Sequentially add small aliquots of a concentrated salt solution (e.g., KCl) to the cuvette.
-
Fluorescence Recovery: With each addition of salt, the cations will screen the negative surface charges on the membrane, leading to the release of 9-AA into the bulk solution and a corresponding increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of the salt concentration. The concentration of salt required to achieve half-maximal release of quenching can be used to compare the surface charge density of different membrane preparations.[8] The effectiveness of cations of different valencies (e.g., K⁺ vs. Mg²⁺ vs. La³⁺) can also be compared to understand the nature of the charge screening.[4][8]
Visualizations
Caption: Mechanism of 9-Aminoacridine fluorescence quenching.
Caption: Experimental workflow for ΔpH measurement.
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations of the probe or membrane suspension, the inner filter effect can lead to non-linear fluorescence responses. It is crucial to work within a linear concentration range.
-
Probe-Membrane Interactions: 9-AA can interact with membrane components, which may slightly alter its fluorescence properties independent of pH.[5] Control experiments are recommended.
-
Light Sensitivity: 9-aminoacridine is light-sensitive. Stock solutions should be stored in the dark and protected from light during experiments to prevent photobleaching.
-
Calibration: For precise quantification of ΔpH, calibration curves using known internal and external pH values are often necessary.
-
Safety: this compound is a known mutagen and should be handled with appropriate safety precautions, including wearing gloves and eye protection.[1][2]
Conclusion
This compound is a robust and versatile fluorescent probe for the real-time analysis of fundamental membrane properties. Its sensitivity to pH and surface potential provides researchers with a valuable tool to investigate cellular energetics, membrane integrity, and the effects of external agents on biological membranes. By following the detailed protocols and considering the potential confounding factors outlined in these notes, investigators can reliably employ this probe to gain critical insights into their biological systems of interest.
References
- 1. scbt.com [scbt.com]
- 2. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 9-Aminoacridine Hydrochloride Hydrate [chembk.com]
- 4. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of chloroplast internal protons with 9-aminoacridine. Probe binding, dark proton gradient, and salt effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 9-aminoacridine and atebrine induced changes in optical, electrical and mechanical characteristics of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Aminoacridine Hydrochloride Hydrate Staining
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during staining procedures with 9-Aminoacridine (B1665356) hydrochloride hydrate (B1144303).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I'm observing small, bright, irregular particles in my stained sample. What could be the cause?
A1: This is likely due to the precipitation of 9-Aminoacridine hydrochloride hydrate. The dye has limited solubility in aqueous solutions, which can lead to the formation of aggregates.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Make sure the dye is fully dissolved in your staining buffer. Gentle warming and vortexing can aid dissolution.
-
Filter the Staining Solution: Before use, filter the 9-Aminoacridine staining solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Check Buffer pH: The solubility of 9-Aminoacridine can be pH-dependent. Ensure your buffer pH is within the optimal range for your specific protocol.
-
Freshly Prepare Solutions: Prepare the staining solution fresh for each experiment to minimize the chance of precipitation over time.[1]
Q2: My entire sample is fluorescing, resulting in high background and poor signal-to-noise. How can I reduce this non-specific staining?
A2: High background staining can be caused by several factors, including interactions of the dye with cellular components other than the target and excessive dye concentration.[2][3]
Troubleshooting Steps:
-
Optimize Staining Concentration: The concentration of 9-Aminoacridine may be too high. Perform a concentration titration to determine the optimal concentration that provides a strong signal with minimal background.
-
Reduce Incubation Time: Excessive incubation time can lead to increased non-specific binding. Try reducing the duration of the staining step.[4][5]
-
Increase Wash Steps: After staining, increase the number and duration of wash steps with an appropriate buffer to remove unbound dye.[6]
-
Use a Blocking Step: Although less common for small molecule dyes than for antibodies, in some cases, a blocking step with a reagent like bovine serum albumin (BSA) might help reduce non-specific hydrophobic interactions.[3][7]
Q3: The fluorescent signal from my stained sample is very weak. What can I do to improve it?
A3: A weak signal can result from issues with the staining protocol, the health of the cells, or the imaging setup.
Troubleshooting Steps:
-
Check Cell Permeabilization: If you are staining intracellular targets, ensure that your cell permeabilization step is adequate to allow the dye to enter the cells.
-
Optimize Staining Conditions: As with high background, optimizing the dye concentration and incubation time is crucial. A weak signal might indicate that the concentration is too low or the incubation time is too short.[4]
-
Ensure Correct pH: 9-Aminoacridine is used as a pH indicator, and its fluorescence can be quenched in acidic environments.[8][9][10] Verify the pH of your mounting medium and cellular compartments of interest.
-
Check Excitation/Emission Wavelengths: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of 9-Aminoacridine.
-
Cell Health: Ensure that the cells being stained are healthy and viable, as compromised cells may not retain the dye properly.
Q4: The fluorescence in my sample fades quickly upon exposure to the microscope's light source. How can I prevent this photobleaching?
A4: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence.[11][12] This is a common issue in fluorescence microscopy.
Troubleshooting Steps:
-
Use an Antifade Mounting Medium: Mount your coverslips with a commercially available antifade reagent to protect the fluorophore from photobleaching.[12][13]
-
Minimize Light Exposure: Reduce the time your sample is exposed to the excitation light. Use neutral density filters to decrease the intensity of the light source.[12][13]
-
Optimize Imaging Settings: Adjust the gain and exposure settings on your camera to minimize the required excitation light intensity and duration.
-
Image Quickly: Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence and capturing the image promptly.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for 9-Aminoacridine hydrochloride hydrate.
| Property | Value | Source |
| Molecular Weight | 248.71 g/mol | [8] |
| Solubility in Water (20°C) | 3.3 g/L | [1][8] |
| Melting Point | 300°C | [1][8][14] |
| Optimal Staining Concentration (Human Chromosomes) | 0.5 - 1.0 µg/mL | [15] |
| Optimal Staining Concentration (Plant Chromosomes) | 1.0 - 2.0 µg/mL | [15] |
Experimental Protocols
General Protocol for Staining of Cultured Cells
This protocol provides a general workflow for staining cultured cells with 9-Aminoacridine hydrochloride hydrate. Optimization of concentrations, incubation times, and fixation/permeabilization methods may be required for different cell types and applications.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation (Optional, for fixed-cell imaging):
-
Aspirate the culture medium.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if staining intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
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Prepare a fresh staining solution of 9-Aminoacridine hydrochloride hydrate in an appropriate buffer (e.g., PBS) at the desired concentration (e.g., 0.5-5 µg/mL).
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Filter the staining solution using a 0.22 µm syringe filter.
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Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
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Aspirate the staining solution.
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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-
Mounting:
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Mount the coverslips onto glass slides using an antifade mounting medium.
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Seal the edges of the coverslip with clear nail polish.
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-
Imaging:
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Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for 9-Aminoacridine (Excitation max ~400-425 nm; Emission max ~430-450 nm, can vary with environment).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to 9-Aminoacridine staining.
Caption: A troubleshooting decision tree for common 9-Aminoacridine staining artifacts.
Caption: Simplified diagram of 9-Aminoacridine intercalating with DNA, leading to fluorescence.
Caption: A logical workflow for optimizing 9-Aminoacridine staining protocols.
References
- 1. 9-Aminoacridine hydrochloride hydrate | 52417-22-8 [chemicalbook.com]
- 2. sinobiological.com [sinobiological.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence [mdpi.com]
- 6. biotium.com [biotium.com]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. 9-Aminoacridine Hydrochloride Hydrate CAS 52417-22-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. 9-Aminoacridine: an efficient reagent to improve human and plant chromosome banding patterns and to standardize chromosome image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acridin-9-amine Hydrochloride Hydrate Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching of Acridin-9-amine hydrochloride hydrate (B1144303).
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Acridin-9-amine hydrochloride hydrate.
Issue 1: Rapid Loss of Fluorescent Signal
Q: My fluorescent signal from this compound is disappearing very quickly during imaging. What is happening and how can I fix it?
A: This rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.[1] Several factors can accelerate this process. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
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Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[2][3]
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Action: Decrease the power of your laser or the intensity of your lamp. Use the lowest light intensity that still provides a discernible signal.[2] Neutral density filters can also be used to attenuate the excitation light.
-
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Minimize Exposure Time: The total time the sample is exposed to excitation light directly correlates with the extent of photobleaching.[4]
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Action: Reduce the exposure time for each image acquisition. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the dynamics of your experiment. Avoid unnecessarily prolonged exposure while focusing or setting up the microscope.[5]
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-
Optimize Filter Sets: Ensure your microscope's filter sets are appropriate for this compound.
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Action: Use high-quality bandpass filters that match the excitation and emission spectra of the dye to minimize the collection of unwanted light and reduce overall light exposure.
-
-
Use Antifade Reagents: These reagents are specifically designed to reduce photobleaching.
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Control the Sample Environment: The chemical environment of the fluorophore can significantly impact its photostability.
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Action: Deoxygenate your sample solution where possible, as molecular oxygen contributes to photobleaching.[6] Be mindful of the pH of your medium, as it can influence the fluorescence and stability of 9-aminoacridine (B1665356).
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Issue 2: Inconsistent or Noisy Fluorescent Signal
Q: I am observing a fluctuating or noisy fluorescent signal from my sample stained with this compound. What could be the cause?
A: Signal inconsistency can stem from several sources, including photobleaching, sample preparation, and instrument settings.
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Check for Photobleaching: A declining signal-to-noise ratio can be an early indicator of photobleaching.
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Action: Follow the steps outlined in "Issue 1" to minimize photobleaching. A stable signal is crucial for quantitative analysis.
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Evaluate Sample Preparation: Uneven staining or the presence of aggregates can lead to a noisy signal.
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Action: Ensure the dye is fully dissolved in the staining buffer. Optimize the staining protocol to achieve uniform labeling. Wash the sample adequately to remove unbound dye.
-
-
Optimize Detector Settings: Incorrect detector gain or offset can introduce noise.
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Action: Adjust the gain or voltage of your detector (e.g., PMT) to a level that provides a good signal without amplifying background noise excessively. Use frame averaging or accumulation to improve the signal-to-noise ratio for static samples.
-
-
Consider Autofluorescence: Background fluorescence from the sample itself can contribute to noise.
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Action: Image an unstained control sample using the same settings to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging software supports it.
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Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical alteration of a fluorescent molecule (fluorophore) upon exposure to light, rendering it permanently unable to fluoresce.[1] This process is a significant challenge in fluorescence microscopy as it leads to a progressive decrease in signal intensity during imaging.[2]
Q2: What are the main factors that cause photobleaching of this compound?
A2: The primary factors include:
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High Excitation Light Intensity: More intense light leads to a faster rate of photobleaching.[2]
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Prolonged Exposure to Light: The longer the fluorophore is illuminated, the more likely it is to be photobleached.[4]
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Presence of Molecular Oxygen: Reactive oxygen species, generated when oxygen interacts with the excited fluorophore, are highly effective at permanently damaging the dye.[6]
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Local Chemical Environment: Factors such as pH and the presence of oxidizing or reducing agents can influence the photostability of the dye.
Q3: Can I completely avoid photobleaching?
A3: While photobleaching cannot be entirely eliminated, its effects can be significantly minimized by following the best practices outlined in the troubleshooting guide, such as reducing light exposure, using antifade reagents, and optimizing imaging parameters.[4][7]
Q4: How does the pH of the medium affect this compound?
A4: The fluorescence of 9-aminoacridine is known to be sensitive to pH. Changes in pH can alter the protonation state of the molecule, which in turn affects its absorption and emission spectra, as well as its quantum yield and photostability. It is crucial to maintain a stable and appropriate pH for your experimental system to ensure consistent fluorescence.
Q5: Are there more photostable alternatives to this compound?
A5: The field of fluorescent probes is constantly evolving, with newer generations of dyes often exhibiting improved photostability.[2][7] If photobleaching remains a significant issue in your experiments, it may be worthwhile to explore other classes of fluorescent dyes with similar spectral properties but enhanced photostability, such as some modern synthetic organic fluorophores.
Quantitative Data on Photostability
| Parameter | Value/Range | Notes |
| Fluorescence Quantum Yield (Φf) of a 9-aminoacridine derivative | 0.95 ± 0.02 in water | This is for a specific derivative and represents the efficiency of fluorescence emission, not the resistance to photobleaching. A high fluorescence quantum yield does not necessarily imply high photostability. |
| Typical Photobleaching Lifetimes of Organic Dyes | 1–10 seconds under high-intensity illumination (0.1-1 kW/cm²) | This is a general range for organic dyes and can be extended with the use of oxygen scavenging systems.[1] |
| Factors Influencing Photobleaching Rate | Proportional to light intensity; influenced by oxygen concentration, pH, and the presence of antifade reagents. | The exact photobleaching rate is highly condition-dependent and is best determined empirically for your specific experimental setup. |
Experimental Protocols
Methodology for Measuring Photobleaching Rate
This protocol outlines a general method to quantify the photobleaching rate of this compound in your experimental setup.
Objective: To determine the rate of fluorescence decay due to photobleaching under specific and controlled imaging conditions.
Materials:
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This compound solution of known concentration in a suitable buffer.
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Microscope slide and coverslip, or a multi-well imaging plate.
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Fluorescence microscope with a suitable light source, filter set, and detector.
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Image analysis software.
Procedure:
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Sample Preparation:
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Prepare a solution of this compound at the desired concentration in your experimental buffer.
-
Mount the solution on a microscope slide or dispense it into the well of an imaging plate.
-
-
Microscope Setup:
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Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate objective lens and filter set for this compound.
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Set the excitation light intensity and detector gain to levels that provide a strong initial signal without saturation.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view with continuous or pulsed illumination. The time interval between images should be kept constant.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
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Open the image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from your ROI measurements.
-
Plot the background-corrected mean fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an appropriate model (e.g., a single or double exponential decay function) to determine the photobleaching rate constant(s). The time it takes for the fluorescence to decrease to half its initial value (t₁/₂) can also be determined from the curve.
-
Visualizations
Caption: Factors contributing to the photobleaching of this compound.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 9-Aminoacridine Hydrochloride Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 9-Aminoacridine (B1665356) hydrochloride for cellular staining applications, with a particular focus on the visualization of acidic organelles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 9-Aminoacridine hydrochloride staining, particularly for acidic vesicles?
A1: 9-Aminoacridine (9-AA) is a fluorescent weak base. In its unprotonated form, it can freely cross cell membranes. Upon encountering an acidic environment, such as the interior of lysosomes or other acidic vesicles (pH ≈ 4.5-5.0), 9-AA becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation. The fluorescence of 9-AA is sensitive to its local concentration and environment. In the acidic vesicles, the high concentration of 9-AA can lead to fluorescence quenching or the formation of excimers, which can alter its fluorescence properties.[1] This accumulation in acidic compartments allows for their visualization using fluorescence microscopy.
Q2: What is a recommended starting concentration for 9-Aminoacridine hydrochloride for live cell staining of acidic organelles?
A2: For staining acidic vesicles in live cells, a starting concentration in the range of 1-10 µM is recommended. However, the optimal concentration can vary depending on the cell type, cell density, and the specific experimental conditions. It is always advisable to perform a concentration titration to determine the ideal concentration that provides bright vesicular staining with minimal background and low cytotoxicity.
Q3: How does 9-Aminoacridine hydrochloride compare to other dyes for acidic vesicle staining, like Acridine (B1665455) Orange or LysoTracker?
A3: 9-Aminoacridine hydrochloride, Acridine Orange (AO), and LysoTracker probes are all used to stain acidic organelles, but they have some key differences:
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9-Aminoacridine Hydrochloride: Accumulates in acidic compartments based on the pH gradient. Its fluorescence can be quenched at high concentrations within these organelles.
-
Acridine Orange (AO): This is a metachromatic dye. At low concentrations, it intercalates with DNA and RNA, emitting green fluorescence. In acidic compartments, it aggregates and emits red fluorescence.[2][3] This dual-color property can be advantageous for visualizing both the nucleus/cytoplasm and acidic vesicles simultaneously. However, AO can be phototoxic.[4]
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LysoTracker Probes: These are fluorescent acidotropic probes that are highly selective for acidic organelles. They are generally less toxic and more photostable than AO.[4] Different LysoTracker variants are available with different fluorescent properties.
The choice of dye depends on the specific experimental requirements, such as the need for ratiometric imaging (possible with AO), concerns about phototoxicity, and the desired spectral properties.
Q4: What are the excitation and emission wavelengths for 9-Aminoacridine hydrochloride?
A4: The spectral properties of 9-Aminoacridine can be influenced by its environment. As a general guideline, the following excitation and emission maxima can be used as a starting point for fluorescence microscopy:
-
Excitation (maximum): ~400-425 nm
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Emission (maximum): ~430-460 nm in its monomeric form.
It is important to note that when 9-AA forms excimers at high concentrations in acidic vesicles, a broader emission band at longer wavelengths (around 560 nm) may be observed.[1] It is recommended to consult the specifications of your 9-Aminoacridine hydrochloride supplier and optimize filter sets on your microscope for the best signal-to-noise ratio.
Experimental Protocols
General Protocol for Staining Acidic Vesicles in Live Cells with 9-Aminoacridine Hydrochloride
This protocol provides a general starting point for staining acidic organelles in live, adherent cells. Optimization may be required for different cell types or experimental setups.
Materials:
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9-Aminoacridine hydrochloride
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Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Live-cell imaging medium or appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on a suitable imaging dish or slide
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of 9-Aminoacridine hydrochloride in DMSO. Store the stock solution protected from light at -20°C.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 1-10 µM).
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Cell Preparation: Grow adherent cells on a glass-bottom dish or chamber slide to the desired confluency.
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the prepared staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light. The optimal incubation time may vary.
-
Washing (Optional): For some applications, washing the cells with fresh, pre-warmed imaging medium after incubation can help to reduce background fluorescence.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for 9-Aminoacridine.
Quantitative Data
| Parameter | 9-Aminoacridine Hydrochloride | Acridine Orange | LysoTracker Red DND-99 |
| Typical Working Concentration | 1-10 µM | 1-5 µg/mL (~2-10 µM) | 50-100 nM |
| Excitation Maximum | ~400-425 nm | ~502 nm (bound to DNA), ~470 nm (aggregates) | ~577 nm |
| Emission Maximum | ~430-460 nm (monomer), ~560 nm (excimer)[1] | ~525 nm (bound to DNA), ~650 nm (aggregates)[2] | ~590 nm |
| Key Feature | Accumulates in acidic organelles | Metachromatic (green/red fluorescence) | High selectivity for acidic organelles |
| Phototoxicity | Moderate | Can be phototoxic[4] | Generally low phototoxicity |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Vesicular Staining | Inadequate Staining Concentration: The concentration of 9-Aminoacridine hydrochloride is too low. | Perform a titration to determine the optimal concentration for your cell type. Increase the concentration in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). |
| Short Incubation Time: The incubation period is not long enough for the dye to accumulate in acidic vesicles. | Increase the incubation time (e.g., 30 minutes, 45 minutes, 60 minutes). | |
| Loss of pH Gradient: The acidic vesicles have a compromised pH gradient. | Ensure cells are healthy. As a positive control, you can use a known agent that disrupts the pH of acidic organelles (e.g., bafilomycin A1) to confirm that the staining is pH-dependent. | |
| High Cytoplasmic Background | Excessive Staining Concentration: The concentration of the dye is too high, leading to non-specific cytoplasmic staining. | Reduce the working concentration of 9-Aminoacridine hydrochloride. |
| Inadequate Washing: Residual dye in the medium contributes to background fluorescence. | After incubation, wash the cells 1-2 times with fresh, pre-warmed imaging medium before imaging. | |
| Rapid Fading of Fluorescence (Photobleaching) | Prolonged Exposure to Excitation Light: The fluorophores are being destroyed by the high-intensity light from the microscope. | Minimize the exposure time and use the lowest possible excitation light intensity. Use an anti-fade mounting medium if imaging fixed cells. |
| Cell Death or Altered Morphology (Cytotoxicity) | High Dye Concentration: The concentration of 9-Aminoacridine hydrochloride is toxic to the cells. | Reduce the working concentration of the dye. Perform a cell viability assay (e.g., trypan blue exclusion) to assess cytotoxicity at different concentrations. A study has used a 50 µM dose for cytotoxicity screening.[5] |
| Prolonged Incubation: Extended exposure to the dye can be harmful to cells. | Reduce the incubation time. |
Visualizations
Caption: Workflow for staining live cells with 9-Aminoacridine hydrochloride.
Caption: A logical approach to troubleshooting weak vesicular staining.
References
- 1. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acridin-9-amine Hydrochloride Hydrate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Acridin-9-amine hydrochloride hydrate (B1144303). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Acridin-9-amine hydrochloride hydrate?
This compound has varying solubility in different solvents. For aqueous solutions, deionized water is commonly used. It is also soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to note that it is almost insoluble in toluene, pyridine, and chloroform.[1]
Q2: At what concentration does this compound start to aggregate in aqueous solutions?
Q3: How does pH affect the solubility and aggregation of this compound?
The pH of the solution is a critical factor. 9-Aminoacridine (B1665356), the active form, has a pKa of approximately 10.[4] At pH values below the pKa, the amino group is protonated, and the molecule exists as the hydrochloride salt, which is more water-soluble. At pH values above 10, the free base form is favored, which is less soluble in water and more prone to aggregation.[5] In fact, adjusting the pH to 12-14 with a strong base is a method used to prevent the formation of the hydrochloride salt and can promote the precipitation of the free base.[6]
Q4: What is the expected fluorescence behavior of this compound in solution?
This compound is a highly fluorescent compound.[3] In dilute aqueous solutions (e.g., 1:100,000), it exhibits an intense blue fluorescence.[3] At higher concentrations (e.g., 1:1000), the fluorescence is a faint green-yellow.[3] Changes in fluorescence, such as quenching or a shift in the emission wavelength, can indicate aggregation or binding to other molecules. For example, fluorescence quenching can be induced by a transmembrane pH gradient in the presence of negatively charged lipids, which is associated with dimer and excimer formation.[7][8]
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or has visible precipitate.
-
Possible Cause 1: Exceeded Solubility Limit. You may have exceeded the solubility of the compound in the chosen solvent.
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Solution: Refer to the solubility data in Table 1. Try preparing a more dilute solution. Gentle warming may help dissolve the compound, but be cautious as this could also promote aggregation upon cooling.
-
-
Possible Cause 2: Incorrect pH. If you are using a buffered solution, the pH may be too high (alkaline), causing the less soluble free base to precipitate.
-
Solution: Measure the pH of your solution. If it is near or above the pKa of 9-aminoacridine (~10), consider adjusting to a lower pH. For applications where the free base is not required, maintaining a slightly acidic to neutral pH should improve solubility.
-
-
Possible Cause 3: Salting Out. High concentrations of salts in your buffer could be decreasing the solubility of the compound.
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Solution: If possible, try reducing the ionic strength of your buffer.
-
Problem 2: The fluorescence of my solution is much weaker than expected or is a different color.
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Possible Cause 1: Aggregation. Aggregation of this compound can lead to fluorescence quenching or a shift in the emission spectrum.[5][7]
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Solution: Prepare a more dilute solution. You can check for aggregation using UV-Vis or fluorescence spectroscopy (see Experimental Protocols section).
-
-
Possible Cause 2: Incorrect pH. The fluorescence of 9-aminoacridine is pH-dependent.
-
Solution: Ensure the pH of your solution is appropriate for your experiment and is consistent across samples.
-
-
Possible Cause 3: Presence of Quenchers. Components in your solution (e.g., certain ions, molecules with heavy atoms) could be quenching the fluorescence.
-
Solution: Review the composition of your buffer and media for potential quenchers. If possible, test the fluorescence in a simpler buffer system.
-
Problem 3: My solution properties are changing over time (e.g., color change, precipitation).
-
Possible Cause: Instability. this compound solutions may not be stable over long periods, especially when exposed to light or at certain pH values.
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Solution: Prepare fresh solutions before each experiment. Store stock solutions in the dark, and consider refrigeration. For critical applications, it is advisable to characterize the solution (e.g., via spectroscopy) before use.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 3.3 g/L | 20 | [1] |
| Water | 1 g in 300 mL (~3.33 g/L) | Not Specified | [9] |
| Ethanol | Soluble (1 g in 150 mL; ~6.67 g/L) | Not Specified | [9] |
| DMSO | 38 mg/mL (195.64 mM) | Not Specified | [2] |
| Toluene | Almost Insoluble | Not Specified | [1] |
| Pyridine | Almost Insoluble | Not Specified | [1] |
| Chloroform | Almost Insoluble | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a small amount of high-purity deionized water to the powder in a volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the compound. Sonication can be used to aid dissolution, but avoid excessive heating.
-
Dilution: Once fully dissolved, add deionized water to the final desired volume.
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Storage: Store the stock solution in a dark, airtight container. For long-term storage, refrigeration at 2-8°C is recommended. Prepare fresh solutions regularly to ensure consistency.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
Aggregation of acridine (B1665455) dyes can be monitored by observing changes in their UV-Vis absorption spectra. The formation of H-aggregates typically results in a blue-shift (hypsochromic shift) of the main absorption band.
-
Prepare a series of solutions with increasing concentrations of this compound in the desired solvent or buffer.
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Acquire the UV-Vis absorption spectrum for each concentration using a spectrophotometer. Use the solvent or buffer as a blank.
-
Analyze the spectra: Look for changes in the shape and position of the absorption maxima. A shift to shorter wavelengths (blue-shift) as concentration increases is indicative of H-aggregation. Deviations from the Beer-Lambert law (non-linear increase in absorbance with concentration) can also suggest aggregation.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. daneshyari.com [daneshyari.com]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence and surface-enhanced Raman study of 9-aminoacridine in relation to its aggregation and excimer emission in aqueous solution and on silver surface [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Aminoacridine hydrochloride hydrate | 52417-22-8 [chemicalbook.com]
- 9. Binding of fluorescent acridine dyes acridine orange and 9-aminoacridine to hemoglobin: Elucidation of their molecular recognition by spectroscopy, calorimetry and molecular modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of 9-Aminoacridine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the handling and formulation of 9-Aminoacridine hydrochloride hydrate (B1144303), with a focus on improving its photostability.
Frequently Asked Questions (FAQs)
1. Why is my 9-Aminoacridine hydrochloride hydrate solution changing color (e.g., turning darker yellow or brown) upon exposure to light?
Discoloration of your 9-Aminoacridine hydrochloride hydrate solution is a primary indicator of photodegradation. The acridine (B1665455) ring system is susceptible to photo-oxidation, which can lead to the formation of colored degradation products. This process is often initiated by exposure to ultraviolet (UV) and visible light.
2. What wavelengths of light are most damaging to 9-Aminoacridine hydrochloride hydrate?
9-Aminoacridine hydrochloride hydrate exhibits strong absorption in the UV and blue regions of the electromagnetic spectrum. Its UV-Vis absorption spectrum shows characteristic peaks around 260 nm and in the 400-430 nm range. Therefore, exposure to light in these regions is most likely to induce photodegradation. It is crucial to protect the compound from both direct sunlight and artificial light sources that emit in these ranges.
3. What are the likely degradation products of 9-Aminoacridine hydrochloride hydrate?
While specific degradation products for 9-Aminoacridine hydrochloride hydrate are not extensively documented in publicly available literature, based on the general chemistry of acridine derivatives, photodegradation is likely to proceed via photo-oxidation. This can lead to the formation of acridones and other oxidized species. The amino group at the 9-position may also be susceptible to photo-induced reactions.
4. How can I improve the photostability of my 9-Aminoacridine hydrochloride hydrate formulation?
Several strategies can be employed to enhance the photostability of your formulation:
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Light-Protective Packaging: Store solutions in amber glass vials or use packaging with UV-blocking properties.[1] For solid forms, opaque or amber-colored containers are recommended.
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Formulation with Excipients: The inclusion of certain excipients can offer photoprotection.
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UV Absorbers: Excipients that absorb UV radiation can act as "sunscreens" for the active pharmaceutical ingredient (API).
-
Antioxidants: To quench free radicals that may be generated during photo-exposure.
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Complexing Agents: Cyclodextrins can form inclusion complexes with 9-Aminoacridine, shielding the molecule from light.[2][3]
-
-
Control of Headspace: For solutions, purging the headspace of vials with an inert gas like nitrogen or argon can minimize photo-oxidation.
-
pH Optimization: The photostability of a compound can be pH-dependent. Investigating the stability of 9-Aminoacridine hydrochloride hydrate across a range of pH values may identify a more stable region.
5. Are there any specific excipients known to stabilize 9-Aminoacridine hydrochloride hydrate?
Studies have shown that β-cyclodextrin can form a 1:1 inclusion complex with 9-Aminoacridine.[2][3] This encapsulation can improve its stability by protecting the molecule from the surrounding environment and light. While specific studies on antioxidants for 9-Aminoacridine are limited, the use of common pharmaceutical antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) could be explored. However, compatibility and efficacy would need to be experimentally verified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the solution during handling. | Exposure to ambient laboratory light (fluorescent lights, sunlight from windows). | Work in a dimly lit area or use red or yellow photographic safe lights. Prepare solutions in amber glassware. |
| Inconsistent results in photosensitivity studies. | Variability in light source intensity or wavelength. Improper sample exposure. | Use a calibrated photostability chamber that complies with ICH Q1B guidelines.[4][5] Ensure uniform light exposure across all samples. Use a validated chemical actinometric system to confirm light exposure.[4] |
| Precipitation or haze formation after light exposure. | Formation of insoluble degradation products. | Characterize the precipitate to identify the degradation product. Re-evaluate the formulation for excipients that might enhance solubility of both the parent drug and its potential degradants. |
| Loss of potency in the final product over time, even with some light protection. | Inadequate light protection from primary packaging. Oxygen in the headspace promoting photo-oxidation. | Evaluate the light transmission properties of the packaging material.[1] Consider using packaging with lower light transmittance or secondary packaging (e.g., cartons). Purge the headspace of the container with an inert gas. |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of 9-Aminoacridine Hydrochloride Hydrate Solution
Objective: To perform a forced degradation study to evaluate the photosensitivity of a 9-Aminoacridine hydrochloride hydrate solution.
Materials:
-
9-Aminoacridine hydrochloride hydrate
-
Solvent (e.g., water, ethanol, or a relevant buffer)
-
Calibrated photostability chamber with controlled UV and visible light sources (as per ICH Q1B Option 2)[6]
-
Quartz or clear glass vials
-
Aluminum foil
-
HPLC with a validated stability-indicating method
Procedure:
-
Prepare a solution of 9-Aminoacridine hydrochloride hydrate at the desired concentration.
-
Transfer the solution into two sets of transparent vials.
-
Wrap one set of vials completely in aluminum foil to serve as the "dark control."
-
Place both sets of vials (exposed and dark control) in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC to determine the concentration of 9-Aminoacridine hydrochloride hydrate and to detect the formation of any degradation products.
-
Compare the degradation in the exposed samples to the dark controls to assess the extent of photodegradation.
Protocol 2: Evaluating the Photoprotective Effect of β-Cyclodextrin
Objective: To determine if complexation with β-cyclodextrin improves the photostability of 9-Aminoacridine hydrochloride hydrate.
Materials:
-
9-Aminoacridine hydrochloride hydrate
-
β-Cyclodextrin
-
Solvent (e.g., water)
-
Materials from Protocol 1
Procedure:
-
Prepare two solutions of 9-Aminoacridine hydrochloride hydrate at the same concentration.
-
In one solution, dissolve β-cyclodextrin to achieve a 1:1 molar ratio with 9-Aminoacridine hydrochloride hydrate to promote inclusion complex formation.
-
Divide each solution into "exposed" and "dark control" vials as described in Protocol 1.
-
Conduct the photostability study as outlined in Protocol 1.
-
Analyze the samples by HPLC and compare the degradation rates of 9-Aminoacridine hydrochloride hydrate in the presence and absence of β-cyclodextrin.
Data Presentation
Table 1: Example Data for Photostability of 9-Aminoacridine Hydrochloride Hydrate with and without β-Cyclodextrin
| Time (hours) | % Remaining (without β-CD) | % Remaining (with β-CD) | Appearance (without β-CD) | Appearance (with β-CD) |
| 0 | 100.0 | 100.0 | Bright Yellow | Bright Yellow |
| 4 | 85.2 | 95.8 | Yellow | Pale Yellow |
| 8 | 70.1 | 90.3 | Yellow-Brown | Pale Yellow |
| 12 | 55.9 | 85.1 | Brownish | Light Yellow |
| 24 | 30.5 | 75.6 | Brown | Yellow |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Photostability Issues
Caption: A logical workflow for diagnosing and resolving photostability issues with 9-Aminoacridine hydrochloride hydrate.
Hypothesized Photodegradation Pathway of 9-Aminoacridine
Disclaimer: The following is a hypothesized pathway based on the general principles of acridine photochemistry. Specific experimental verification for 9-Aminoacridine hydrochloride hydrate is limited in the available literature.
Caption: A hypothesized photodegradation pathway for 9-Aminoacridine upon exposure to light.
Experimental Workflow for Photostability Testing
Caption: A general experimental workflow for conducting photostability testing of 9-Aminoacridine hydrochloride hydrate.
References
- 1. Light transmission properties of pharmaceutical liquid bottles and evaluation of their photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 3. Join the Innovation Zone - ThePackHub [thepackhub.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fdm-makers.com [fdm-makers.com]
minimizing cytotoxicity of 9-Aminoacridine in live cells
Welcome to the Technical Support Center for 9-Aminoacridine (9-AA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of 9-Aminoacridine in live cell experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 9-Aminoacridine's cytotoxicity?
A1: The cytotoxicity of 9-Aminoacridine (9-AA) primarily stems from its function as a DNA intercalating agent and a topoisomerase II inhibitor.[1] By inserting itself between the base pairs of DNA, 9-AA distorts the double helix structure. This distortion interferes with DNA replication and transcription. Furthermore, it stabilizes the topoisomerase II-DNA complex, which leads to the accumulation of double-strand DNA breaks.[1] This DNA damage triggers cell cycle arrest, typically at the G1-S or G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][2][3]
Q2: At what concentration range is 9-Aminoacridine typically used in cell culture experiments?
A2: The effective concentration of 9-AA can vary significantly depending on the cell line and the duration of exposure. Generally, half-maximal inhibitory concentration (IC50) values for 9-AA and its derivatives have been reported to range from the low micromolar (µM) to double-digit micromolar range.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental goals.
Q3: Can the cytotoxicity of 9-Aminoacridine be reversed?
A3: The cytotoxic effects of 9-AA, particularly at higher concentrations and after prolonged exposure, are generally considered irreversible due to the induction of apoptosis and significant DNA damage. However, for short-term exposures at lower concentrations, washing the cells to remove the compound may allow for some recovery if the apoptotic cascade has not been fully initiated.
Q4: Are there any known methods to reduce the off-target cytotoxicity of 9-Aminoacridine?
A4: Yes, several strategies can be employed to minimize off-target cytotoxicity. These include optimizing the concentration and exposure time, and co-treatment with antioxidants. Antioxidants like N-acetylcysteine (NAC) and Vitamin E can help mitigate cellular damage by reducing oxidative stress, which is often a secondary effect of chemotherapeutic agents. While direct quantitative data on the reduction of 9-AA cytotoxicity by these specific antioxidants is limited, their general protective effects against drug-induced cellular damage are well-documented.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 9-Aminoacridine.
Issue 1: Excessive Cell Death Observed at Expected Working Concentration
| Possible Cause | Troubleshooting/Solution |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to 9-AA. Your cell line may be particularly sensitive. |
| Recommendation: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down. | |
| Incorrect Concentration Calculation: | Errors in calculating the final concentration of 9-AA in the culture medium. |
| Recommendation: Double-check all calculations for dilutions from the stock solution. Ensure the stock solution was prepared correctly. | |
| Prolonged Exposure Time: | The duration of exposure to 9-AA significantly impacts cytotoxicity. |
| Recommendation: Optimize the incubation time. Try shorter exposure periods (e.g., 6, 12, 24 hours) to find a window where the desired effect is observed without excessive cell death. | |
| Solvent Toxicity: | If using a solvent like DMSO to dissolve 9-AA, the final concentration of the solvent in the culture medium might be toxic. |
| Recommendation: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without 9-AA). |
Issue 2: High Variability in Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting/Solution |
| Inconsistent Cell Seeding Density: | Variations in the initial number of cells seeded can lead to inconsistent results. |
| Recommendation: Standardize your cell seeding protocol. Ensure a consistent cell number is seeded in each well and that cells are evenly distributed. | |
| Cell Passage Number: | Cells at high passage numbers can have altered sensitivity to drugs. |
| Recommendation: Use cells within a consistent and low passage number range for all experiments. | |
| Instability of 9-Aminoacridine Solution: | 9-AA solutions may degrade over time, especially when exposed to light. |
| Recommendation: Prepare fresh dilutions of 9-AA from a frozen stock for each experiment. Protect stock solutions from light and store them at the recommended temperature. |
Issue 3: Desire to Reduce Basal Cytotoxicity While Studying a Specific Pathway
| Possible Cause | Troubleshooting/Solution |
| Oxidative Stress: | 9-AA-induced cytotoxicity can be exacerbated by the generation of reactive oxygen species (ROS). |
| Recommendation: Consider co-treatment with an antioxidant. N-acetylcysteine (NAC): Start with a low concentration (e.g., 1-5 mM) and assess its effect on cell viability in the presence and absence of 9-AA. Vitamin E (α-tocopherol): Test a range of concentrations (e.g., 10-50 µM). Always include controls for the antioxidant alone to ensure it does not interfere with your primary outcome. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 9-Aminoacridine and its derivatives in various cancer cell lines. These values should be used as a reference, and it is recommended to determine the IC50 for your specific experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Aminoacridine Derivative | A549 (Lung Cancer) | 18.75 (as µg/ml) | [5] |
| 9-Aminoacridine Derivative | HeLa (Cervical Cancer) | 13.75 (as µg/ml) | [5] |
| 9-Aminoacridine Derivative | PC3 (Prostate Cancer) | 27.31 | [2] |
| Acridine-based Compound 1 | H460 (NSCLC) | 8.15 | [4] |
| Acridine-based Compound 2 | A549 (NSCLC) | 15.23 | [4] |
| Acridine-based Compound 3 | H2009 (NSCLC) | 25.67 | [4] |
| Acridine-based Compound 4 | H2030 (NSCLC) | 42.09 | [4] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
9-Aminoacridine (9-AA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 9-AA in culture medium. Remove the old medium from the wells and add 100 µL of the 9-AA dilutions. Include a vehicle control (medium with the same concentration of solvent used for 9-AA) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the no-treatment control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
9-Aminoacridine (9-AA) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 9-AA for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Assessing 9-AA Cytotoxicity
Caption: Workflow for assessing 9-AA cytotoxicity.
Signaling Pathway of 9-AA-Induced Apoptosis
Caption: 9-AA induced apoptosis signaling pathway.
Troubleshooting Logic for High Cytotoxicity
References
Technical Support Center: Acridin-9-amine Hydrochloride Hydrate Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acridin-9-amine hydrochloride hydrate (B1144303) and its fluorescence properties, particularly concerning the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the fluorescence of Acridin-9-amine hydrochloride hydrate?
A1: The fluorescence of this compound is highly sensitive to pH. Generally, its fluorescence intensity is quenched in acidic environments and is more pronounced in basic environments. This pH-dependent fluorescence makes it a useful indicator for measuring pH, especially in biological systems.[1][2] The ground state pKa of 9-aminoacridine (B1665356) is approximately 9.99.[3]
Q2: What are the typical excitation and emission wavelengths for this compound?
A2: While optimal wavelengths should be determined experimentally for your specific instrument and conditions, a common excitation wavelength (λex) is around 405 nm. The emission wavelength (λem) is typically observed around 460 nm in neutral to basic conditions.[4][5] Note that spectral shifts can occur with changes in pH.
Q3: How does the protonation state of Acridin-9-amine affect its fluorescence?
A3: The fluorescence properties of Acridin-9-amine are linked to its protonation state. In acidic solutions, the acridine (B1665455) ring nitrogen becomes protonated. This protonated form has different electronic properties, leading to a decrease in fluorescence quantum yield, often referred to as fluorescence quenching.[6][7]
Q4: Can Acridin-9-amine be used to measure transmembrane pH gradients?
A4: Yes, Acridin-9-amine and its derivatives are widely used as fluorescent probes to quantify transmembrane pH gradients, particularly in liposomes and biological vesicles.[1][7] The quenching of its fluorescence inside acidic compartments allows for the determination of the pH difference across the membrane.
Quantitative Data Summary
The fluorescence intensity of this compound is significantly influenced by the pH of the solution. Below is a summary of the expected qualitative and quantitative trends. Precise values should be determined empirically for your specific experimental conditions.
Table 1: pH-Dependent Fluorescence Characteristics of Acridin-9-amine
| pH Range | Protonation State | Expected Fluorescence Intensity | Emission Maximum (λem) | Key Observations |
| Acidic (pH < 7) | Predominantly protonated | Low / Quenched | Slight blue shift possible | Fluorescence quenching is significant. At very low pH, aggregation-induced quenching can also occur. |
| Neutral (pH ≈ 7) | Mixture of protonated and neutral | Moderate | ~460 nm | Fluorescence intensity begins to increase as the fraction of the neutral form rises. |
| Basic (pH > 8) | Predominantly neutral | High | ~460 nm | Fluorescence intensity is at its maximum. The molecule is in its deprotonated, more fluorescent form. |
Note: This table represents general trends. The exact fluorescence intensity is dependent on concentration, solvent, and instrumentation.
Experimental Protocols
Protocol 1: Measuring the pH-Dependent Fluorescence of this compound
This protocol outlines the steps to measure the fluorescence of this compound at various pH values.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions of various pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Protect the solution from light.
-
-
Preparation of Working Solutions:
-
For each pH to be tested, prepare a dilute working solution of Acridin-9-amine (e.g., 10 µM) in the corresponding buffer. Ensure the final concentration of the dye is consistent across all samples.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to 405 nm and the emission scan range from 420 nm to 600 nm.[4]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Calibrate the pH meter and measure the pH of each buffered working solution.
-
Blank the spectrofluorometer using the respective buffer solution without the dye.
-
Measure the fluorescence emission spectrum of each Acridin-9-amine working solution.
-
Record the fluorescence intensity at the emission maximum (around 460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
References
- 1. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of 9-Aminoacridine Hydrochloride Hydrate Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminoacridine (B1665356) hydrochloride hydrate (B1144303) fluorescence quenching assays.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms for quenching the fluorescence of 9-Aminoacridine?
A1: The fluorescence of 9-Aminoacridine (9-AA) can be quenched through several mechanisms:
-
Static Quenching: This occurs when 9-AA forms a non-fluorescent ground-state complex with a quencher molecule. This mechanism has been observed with quenchers like substituted uracils.[1] The formation of this complex alters the absorption spectrum of 9-AA. Time-resolved fluorescence lifetime measurements can confirm static quenching, as the lifetime of the uncomplexed 9-AA remains unchanged.
-
Dynamic (Collisional) Quenching: This involves the collision of an excited 9-AA molecule with a quencher molecule, leading to non-radiative de-excitation. Halide ions are known to cause dynamic quenching of similar fluorophores.[2][3] In this case, the fluorescence lifetime of 9-AA will decrease in the presence of the quencher.
-
Excimer Formation: In certain environments, such as within lipid vesicles under a pH gradient, excited 9-AA molecules can form dimers that transition to an excimer state, which is non-fluorescent or weakly fluorescent at the monomer's emission wavelength.[4] This is characterized by the appearance of a new, broad, red-shifted emission band.[4]
Q2: What are some common quenchers for 9-Aminoacridine fluorescence?
A2: Several types of molecules can act as quenchers for 9-AA fluorescence:
-
Nucleic Acid Bases and Derivatives: Pyrimidines (like substituted uracils) and purine (B94841) mononucleotides have been shown to quench 9-AA fluorescence, primarily through a static quenching mechanism involving ground-state complex formation.[1]
-
Anions and Halide Ions: Anions, in general, can affect the local environment and influence quenching.[5] Halide ions (I⁻, Br⁻, Cl⁻) are effective collisional quenchers for many fluorophores, with their quenching efficiency often increasing with the atomic weight of the ion (I⁻ > Br⁻ > Cl⁻).[3]
-
Negatively Charged Lipid Headgroups: In vesicular suspensions, negatively charged lipids can promote the accumulation of 9-AA at the membrane surface, leading to concentration-dependent quenching and excimer formation, especially in the presence of a transmembrane pH gradient.[4]
Q3: How does pH affect the fluorescence quenching of 9-Aminoacridine?
A3: pH can significantly influence the fluorescence and quenching of 9-Aminoacridine. The fluorescence lifetime of 9-AA has been shown to be pH-dependent.[6] Furthermore, a transmembrane pH gradient (acidic inside) in lipid vesicles can induce the accumulation of 9-AA inside the vesicles, leading to aggregation and subsequent fluorescence quenching through excimer formation.[4] This effect is reversible upon dissipation of the pH gradient.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak fluorescence signal | Incorrect excitation/emission wavelengths. | Verify the spectrophotometer settings. For 9-AA, excitation is typically around 405 nm.[6] |
| Low concentration of 9-Aminoacridine. | Increase the concentration of 9-AA. However, be mindful of self-quenching at very high concentrations. | |
| Instrument malfunction. | Check the instrument's light source and detector. Run a standard fluorophore with known properties to confirm instrument performance. | |
| Inconsistent or non-reproducible quenching results | Pipetting errors or inaccurate concentrations. | Ensure accurate and consistent pipetting. Prepare fresh stock solutions and verify their concentrations using UV-Vis spectrophotometry. |
| Temperature fluctuations. | Maintain a constant and controlled temperature during the experiment, as both static and dynamic quenching can be temperature-dependent. | |
| Photobleaching of 9-Aminoacridine. | Minimize the exposure of the sample to the excitation light. Use the lowest necessary excitation intensity and slit widths. | |
| Fluorescence intensity does not correlate linearly with quencher concentration (Non-linear Stern-Volmer plot) | A combination of static and dynamic quenching is occurring. | Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. |
| Inner filter effect at high quencher concentrations. | Correct for the inner filter effect by measuring the absorbance of the samples at the excitation and emission wavelengths. Alternatively, work with lower concentrations of the quencher where the absorbance is less than 0.1.[7] | |
| Formation of a ground-state complex (static quenching). | In this case, the Stern-Volmer plot for steady-state measurements will show an upward curvature. Confirm by performing fluorescence lifetime measurements; the lifetime should remain constant. | |
| Unexpected changes in the emission spectrum (e.g., new peaks) | Excimer formation. | This is indicated by a broad, red-shifted emission band.[4] This can occur at high local concentrations of 9-AA, for example, when bound to membranes. |
| Contamination of the sample or cuvette. | Ensure the use of high-purity solvents and reagents. Thoroughly clean the cuvettes between measurements. |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol outlines the steps for a steady-state fluorescence quenching experiment.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 9-Aminoacridine hydrochloride hydrate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a high-concentration stock solution of the quencher in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions in cuvettes. Each cuvette should contain a fixed concentration of 9-Aminoacridine and varying concentrations of the quencher.
-
Include a control sample containing only 9-Aminoacridine and the buffer.
-
Ensure the final volume in each cuvette is the same.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer (e.g., 405 nm for 9-AA).[6]
-
Record the fluorescence emission spectrum for each sample.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct for any background fluorescence from the buffer and quencher solutions.
-
If necessary, correct for the inner filter effect (see Protocol 3).
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Analyze the plot to determine the Stern-Volmer constant (Ksv) and the quenching mechanism.
-
Protocol 2: Fluorescence Lifetime Measurement
This protocol is for determining the quenching mechanism using time-resolved fluorescence spectroscopy.
-
Instrument Setup:
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Data Acquisition:
-
Measure the fluorescence decay curve for each sample.
-
Acquire data for a sufficient duration to obtain good photon statistics.
-
-
Data Analysis:
-
Fit the decay curves to an exponential model to determine the fluorescence lifetime (τ).
-
For dynamic quenching, the lifetime will decrease with increasing quencher concentration. For static quenching, the lifetime of the free fluorophore will remain unchanged.
-
Plot the ratio of the lifetime in the absence of the quencher (τ₀) to the lifetime in the presence of the quencher (τ) against the quencher concentration ([Q]).
-
Protocol 3: Correction for the Inner Filter Effect
The inner filter effect (IFE) can lead to artificially low fluorescence readings at high quencher concentrations.
-
Absorbance Measurement:
-
Measure the UV-Vis absorbance spectra of all samples prepared for the fluorescence quenching experiment.
-
Determine the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
-
Correction Formula:
-
Use the following formula to correct the observed fluorescence intensity (F_obs): F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Where F_corr is the corrected fluorescence intensity.
-
-
Alternative Approach:
-
To minimize the inner filter effect, work with sample concentrations where the absorbance at the excitation and emission wavelengths is below 0.1.[7]
-
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Fluorescence Lifetime (τ) of 9-AA monomer | In PBS | 17.0 ns | [6] |
| Fluorescence Lifetime (τ) of 9-AA monomer | In lipid vesicles | 16 ns | [4] |
| Fluorescence Lifetime (τ) of 9-AA excimer | In lipid vesicles with ΔpH | up to 24 ns | [4] |
| Fluorescence Lifetime (τ) of 9-AA bound to DNA | AT-rich regions | 1.6–2.4 ns, 11–13 ns, 27–29 ns (three components) | [8] |
| Quantum Yield (Φ) of 9-AA derivative | In water | 0.95 ± 0.02 | [6] |
Visualizations
Caption: Experimental workflow for a 9-Aminoacridine fluorescence quenching assay.
Caption: Simplified diagram of static versus dynamic fluorescence quenching mechanisms.
References
- 1. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.colby.edu [web.colby.edu]
- 3. researchgate.net [researchgate.net]
- 4. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. academic.oup.com [academic.oup.com]
avoiding non-specific binding of 9-Aminoacridine hydrochloride
Welcome to the technical support center for 9-Aminoacridine (B1665356) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid non-specific binding in experiments utilizing this fluorescent intercalating agent.
Frequently Asked Questions (FAQs)
Q1: What is 9-Aminoacridine hydrochloride and what are its primary applications in research?
9-Aminoacridine hydrochloride is a fluorescent dye that is widely used in various research applications.[1][2] As a highly fluorescent molecule, it is employed as a topical antiseptic and, experimentally, as a mutagen due to its ability to intercalate into DNA.[1][2] It also serves as an intracellular pH indicator.[1][2] Its interactions with DNA and RNA make it a valuable tool for studying nucleic acid dynamics and ribosome biogenesis.[3][4]
Q2: What causes the non-specific binding of 9-Aminoacridine hydrochloride?
The non-specific binding of 9-Aminoacridine hydrochloride is primarily driven by two of its intrinsic properties: its planar, hydrophobic structure and its positive charge at physiological pH.
-
Hydrophobic Interactions: The three-ring acridine (B1665455) core is hydrophobic, leading to its interaction with non-polar surfaces. This includes plastic labware (e.g., microplates, pipette tips) and the lipid bilayers of cell membranes.[5][6][7]
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Electrostatic Interactions: At physiological pH, the amino group of 9-Aminoacridine is protonated, giving the molecule a net positive charge.[8] This positive charge can lead to electrostatic attraction to negatively charged molecules and surfaces, such as the phosphate (B84403) backbone of nucleic acids (its intended target), as well as negatively charged phospholipid headgroups in cell membranes and proteins.[6][9]
These interactions can result in the molecule binding to unintended targets, leading to high background fluorescence and inaccurate experimental results.
Q3: How does non-specific binding of 9-Aminoacridine hydrochloride manifest in experimental results?
Non-specific binding of 9-Aminoacridine hydrochloride typically manifests as high background fluorescence. In microscopy, this can obscure the specific signal from the target of interest, making image analysis difficult. In flow cytometry, it can lead to a general increase in the fluorescence of all cells, reducing the distinction between positive and negative populations. In plate-based assays, it can result in a high signal in control wells, reducing the dynamic range of the assay.
Troubleshooting Guides
High Background Fluorescence in Microscopy
High background fluorescence is a common issue when using 9-Aminoacridine hydrochloride in microscopy. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Step 1: Identify the Source of the High Background
The first step is to determine whether the high background is due to autofluorescence of the sample or non-specific binding of the 9-Aminoacridine.
-
Protocol: Prepare a control sample that has not been stained with 9-Aminoacridine but has undergone all other processing steps. Image this sample using the same settings as your stained samples.
-
Interpretation:
-
High fluorescence in the unstained control: This indicates that the background is primarily due to autofluorescence from the cells or tissue.
-
Low fluorescence in the unstained control: This suggests that the high background is due to non-specific binding of 9-Aminoacridine.
-
Step 2: Mitigating Autofluorescence (If Identified in Step 1)
If autofluorescence is the issue, consider the following:
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Use a different fixative: Some fixatives, like glutaraldehyde, can increase autofluorescence. Consider using a different fixative or reducing the fixation time.
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Quenching: Treat the sample with a quenching agent, such as sodium borohydride (B1222165) (0.1% in PBS), after fixation.
-
Spectral unmixing: If your microscope has this capability, you can spectrally separate the autofluorescence from the 9-Aminoacridine signal.
Step 3: Reducing Non-Specific Binding (If Identified in Step 1)
If non-specific binding is the culprit, optimize your staining protocol using the following strategies:
-
Optimize 9-Aminoacridine Concentration: A high concentration of the dye is a common cause of high background. Perform a concentration titration to find the lowest concentration that provides an adequate signal-to-noise ratio.
-
Adjust Buffer Composition:
-
Increase Salt Concentration: Adding salt (e.g., 150-500 mM NaCl) to your incubation and wash buffers can help to disrupt non-specific electrostatic interactions.
-
Adjust pH: The binding of 9-Aminoacridine can be pH-dependent.[10] Experiment with slightly altering the pH of your buffers to see if it reduces background.
-
Include a Detergent: A low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help to reduce hydrophobic interactions.
-
-
Increase Wash Steps: Increase the number and duration of your wash steps after incubation with 9-Aminoacridine to more effectively remove unbound dye.
-
Use Blocking Agents (with caution): While typically used for antibodies, blocking agents that reduce hydrophobic interactions, such as bovine serum albumin (BSA), may have a modest effect. However, their primary mechanism is to block protein-protein interactions, which is less relevant for small molecules.
Troubleshooting Logic for High Background Fluorescence
A decision tree to guide the troubleshooting of high background fluorescence when using 9-Aminoacridine hydrochloride.
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Non-Specific Binding of 9-Aminoacridine Hydrochloride
This protocol provides a general framework for staining cells or tissues with 9-Aminoacridine hydrochloride while minimizing non-specific binding. It is recommended to optimize the concentrations and incubation times for your specific application.
Materials:
-
9-Aminoacridine hydrochloride stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS containing 0.05% Tween-20
-
Staining Buffer: PBS with adjusted salt concentration (e.g., 150-500 mM NaCl)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol.
-
Fixation (Optional): If required, fix the sample with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Staining: Dilute the 9-Aminoacridine hydrochloride stock solution to the desired final concentration in the Staining Buffer. Incubate the sample with the staining solution for the optimized duration (e.g., 15-30 minutes) at room temperature, protected from light.
-
Washing: Wash the sample three to five times with Wash Buffer for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the sample using an appropriate mounting medium and proceed with imaging.
Optimization Workflow
A workflow for optimizing your staining protocol to minimize non-specific binding of 9-Aminoacridine hydrochloride.
Data Presentation
Table 1: Recommended Starting Concentrations for Protocol Optimization
| Parameter | Recommended Range | Purpose |
| 9-Aminoacridine HCl Concentration | 0.1 - 10 µM | Titrate to find the optimal balance between signal and background. |
| NaCl Concentration in Staining Buffer | 150 - 500 mM | To reduce non-specific electrostatic interactions. |
| Tween-20 in Wash Buffer | 0.05% - 0.1% | To reduce non-specific hydrophobic interactions. |
| Incubation Time | 10 - 60 minutes | Shorter times may reduce background. |
| Number of Washes | 3 - 5 | To effectively remove unbound dye. |
Mechanisms of 9-Aminoacridine Hydrochloride Binding
A diagram illustrating the desired specific binding and the undesired non-specific binding of 9-Aminoacridine hydrochloride.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 9-aminoacridine and atebrine induced changes in optical, electrical and mechanical characteristics of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for reducing 9-Aminoacridine phototoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminoacridine (B1665356), focusing on mitigating its phototoxic effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-Aminoacridine and why is it phototoxic?
9-Aminoacridine (9-AA) is a fluorescent dye and a DNA intercalating agent. Its planar structure allows it to insert itself between the base pairs of DNA.[1] When exposed to light, 9-AA can act as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[2][3][4] These ROS can cause damage to cellular components like DNA, proteins, and lipids, leading to cytotoxicity, which is observed as phototoxicity.[3][5]
Q2: What are the common signs of 9-Aminoacridine phototoxicity in my cell cultures?
Common indicators of phototoxicity include:
-
Reduced cell viability and proliferation upon light exposure.
-
Increased apoptosis or necrosis in cells treated with 9-AA and exposed to light.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
Q3: Can I use 9-Aminoacridine for live-cell imaging? What are the risks?
While 9-Aminoacridine's fluorescence is useful for imaging, its phototoxicity poses a significant risk to cell health, especially in live-cell imaging where cells are exposed to light for extended periods. The generated ROS can introduce artifacts by altering normal cellular processes, leading to misinterpretation of experimental results.[8] One of the documented effects of phototoxicity in live-cell imaging is the prolongation of mitosis.[8]
Q4: Are there alternatives to 9-Aminoacridine with lower phototoxicity?
The choice of an alternative depends on the specific application. For live-cell imaging, a variety of fluorescent dyes with improved photostability and lower phototoxicity are available. It is recommended to consult the literature for a fluorescent probe with spectral properties suitable for your experiment and with a documented low quantum yield for ROS production.
Troubleshooting Guides
Issue 1: High cell death in 9-Aminoacridine-treated cultures after fluorescence microscopy.
This is a classic sign of phototoxicity. The excitation light from the microscope is likely activating the 9-Aminoacridine, leading to ROS production and cell death.
Solutions:
-
Reduce Light Exposure:
-
Minimize the duration of light exposure to the absolute minimum required for image acquisition.
-
Reduce the intensity of the excitation light.
-
Use a more sensitive camera that requires less light for detection.
-
Employ intermittent imaging (time-lapse) instead of continuous exposure.
-
-
Incorporate Antioxidants:
-
Optimize 9-Aminoacridine Concentration:
-
Use the lowest possible concentration of 9-Aminoacridine that still provides a detectable signal.
-
Experimental Workflow for Mitigating Phototoxicity
Caption: A workflow diagram illustrating the steps to troubleshoot and reduce 9-Aminoacridine-induced phototoxicity.
Issue 2: Experimental results are inconsistent or show unexpected artifacts.
Phototoxicity can induce cellular stress responses that may interfere with the biological process you are studying, leading to unreliable data.
Solutions:
-
Control Experiments:
-
Always include proper controls in your experimental design.
-
| Control Group | Purpose |
| Cells + 9-AA (no light) | To assess the dark toxicity of 9-Aminoacridine. |
| Cells + Light (no 9-AA) | To determine the effect of light exposure alone on the cells. |
| Untreated Cells (no 9-AA, no light) | To establish a baseline for normal cell health and behavior. |
-
Monitor for Oxidative Stress:
-
Use fluorescent probes specific for ROS to monitor the levels of oxidative stress in your cells during the experiment. An increase in ROS concurrent with light exposure would confirm phototoxicity.
-
-
Consider a Different Fluorescent Probe:
-
If artifacts persist, it may be necessary to switch to a less phototoxic fluorescent dye.
-
Signaling Pathway Implicated in Phototoxicity
Caption: Diagram showing the mechanism of 9-Aminoacridine phototoxicity, from light activation to cellular damage.
Experimental Protocols
Protocol 1: Assessing Phototoxicity using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is adapted from the OECD Test Guideline 432 and is a standard method for evaluating phototoxicity.[10][11][12]
Objective: To quantify the phototoxic potential of 9-Aminoacridine.
Methodology:
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in two 96-well plates and incubate until they form a monolayer.
-
Treatment: Prepare a series of dilutions of 9-Aminoacridine in culture medium. Replace the medium in both plates with the 9-Aminoacridine solutions. Include a solvent control.
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Irradiation: Expose one plate to a non-toxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.[11]
-
Incubation: After irradiation, wash the cells and incubate both plates for 24 hours.
-
Neutral Red Uptake: Add medium containing neutral red to both plates and incubate for 3 hours. Living cells will take up the dye.
-
Quantification: Extract the dye from the cells and measure the absorbance using a spectrophotometer.
-
Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. Determine the IC50 values (the concentration that reduces viability by 50%). The phototoxic potential is evaluated by comparing the IC50 values of the irradiated and non-irradiated plates.
Data Presentation:
| Treatment | IC50 (-UVA) | IC50 (+UVA) | Photo Irritation Factor (PIF) |
| 9-Aminoacridine | [Insert Value] µg/mL | [Insert Value] µg/mL | [Calculate: IC50(-UVA) / IC50(+UVA)] |
| Positive Control (e.g., Chlorpromazine) | 7.0 - 90.0 µg/mL[10] | 0.1 - 2.0 µg/mL[10] | > 6[10] |
| Negative Control | > 100 µg/mL | > 100 µg/mL | ~1 |
A PIF value significantly greater than 1 indicates phototoxic potential.
Protocol 2: Evaluating the Efficacy of Antioxidants in Reducing Phototoxicity
Objective: To determine if an antioxidant can reduce 9-Aminoacridine-induced phototoxicity.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 of Protocol 1. In parallel, set up identical plates where the 9-Aminoacridine solutions are supplemented with a chosen antioxidant (e.g., 500 µM ascorbic acid).[8]
-
Irradiation and Incubation: Follow steps 3 and 4 of Protocol 1 for all plates.
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Viability Assessment: Perform the Neutral Red Uptake assay as described in steps 5-7 of Protocol 1.
-
Data Analysis: Compare the cell viability and IC50 values in the presence and absence of the antioxidant for the irradiated plates.
Data Presentation:
| Condition | 9-AA Concentration (µM) | Cell Viability (%) without Antioxidant (+UVA) | Cell Viability (%) with Antioxidant (+UVA) |
| Control | 0 | 100 | 100 |
| Treatment 1 | X | [Insert Value] | [Insert Value] |
| Treatment 2 | Y | [Insert Value] | [Insert Value] |
| Treatment 3 | Z | [Insert Value] | [Insert Value] |
An increase in cell viability in the presence of the antioxidant indicates its efficacy in reducing phototoxicity.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitizers for photodynamic therapy of cutaneous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 7. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. criver.com [criver.com]
Technical Support Center: Quantitative Analysis Using 9-Aminoacridine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-Aminoacridine (B1665356) (9-AA) in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 9-Aminoacridine fluorescence signal is unstable and decreases over time. What could be the cause?
A1: Signal instability, often observed as a decreasing fluorescence intensity, can be attributed to several factors:
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Photobleaching: Continuous exposure to the excitation light source can lead to the irreversible photochemical destruction of the 9-Aminoacridine fluorophore. To mitigate this, minimize the exposure time of your samples to the excitation light. This can be achieved by using the instrument's shutter, reducing the lamp intensity if possible, or acquiring data in a time-resolved manner rather than continuous measurement.
-
Solvent Evaporation: In open-well formats like microplates, solvent evaporation can concentrate the sample, leading to changes in fluorescence. Ensure your experimental setup minimizes evaporation by using plate sealers or a humidified chamber.
-
Temperature Fluctuations: Temperature can influence fluorescence quantum yield. Maintain a stable temperature for your samples and instrument throughout the experiment.
Q2: I'm observing poor linearity in my calibration curve. What are the potential reasons?
A2: Non-linearity in a 9-Aminoacridine calibration curve can stem from several phenomena:
-
Inner Filter Effect: At high concentrations, 9-Aminoacridine molecules can absorb the excitation light before it reaches the focal point of detection, or absorb the emitted fluorescence, leading to a plateau or decrease in the signal. This is a common cause of non-linearity at the higher end of the concentration range. Diluting your samples to a lower concentration range is the most effective solution.
-
Aggregation and Dimerization: 9-Aminoacridine has a tendency to form dimers or aggregates at higher concentrations, which can have different fluorescence properties than the monomeric form, often leading to quenching.[1][2] Using lower concentrations or modifying the buffer composition (e.g., adjusting ionic strength) may help to reduce aggregation.
-
Detector Saturation: An intensely fluorescent sample can saturate the detector of the fluorometer, resulting in a non-linear response. Reduce the gain or slit width of the instrument, or dilute your samples.
Q3: My results show high variability between replicate samples. What should I check?
A3: High variability can be frustrating. Here are some common culprits:
-
Pipetting Inaccuracies: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to dispense accurate and consistent volumes of both the 9-Aminoacridine solution and your sample.
-
Inhomogeneous Mixing: Inadequate mixing of the sample and reagent can lead to localized concentration differences and variable fluorescence readings. Ensure thorough mixing after each addition.
-
Well-to-Well Crosstalk: In microplate-based assays, high fluorescence in one well can bleed through to adjacent wells. Using black-walled microplates can significantly reduce this effect.
-
pH Inconsistency: The fluorescence of 9-Aminoacridine is highly sensitive to pH.[1][2][3] Small variations in buffer pH between samples can lead to significant differences in fluorescence intensity. Ensure your buffer has sufficient buffering capacity and that the pH is consistent across all samples.
Q4: I suspect my biological matrix is interfering with the assay. How can I confirm and mitigate this?
A4: Matrix effects are a significant challenge in bioanalysis and can lead to either suppression or enhancement of the fluorescence signal.[4][5]
-
Confirmation: To confirm a matrix effect, prepare a set of calibration standards in the biological matrix (e.g., plasma, cell lysate) and another set in a clean buffer. A significant difference in the slope of the two calibration curves indicates a matrix effect.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the biological matrix can often reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.
-
Sample Preparation: Employ sample preparation techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering components from the matrix before analysis.
-
Matrix Matching: If sample preparation is not feasible, ensure that your calibration standards and blanks are prepared in the same biological matrix as your unknown samples to compensate for the effect.
-
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific issues.
Issue 1: Unexpected Fluorescence Quenching
Fluorescence quenching is a common problem that leads to an underestimation of the analyte concentration.[6]
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| pH-induced Quenching | 1. Measure the pH of your final sample solution. 2. Ensure the pH is within the optimal range for 9-Aminoacridine fluorescence (typically neutral to slightly alkaline). 3. Use a buffer with adequate capacity to maintain a stable pH after sample addition.[1][2][3] |
| Interaction with Sample Components | 1. Identify potential quenchers in your sample (e.g., purines, pyrimidines, heavy ions).[7][8] 2. If possible, remove quenchers through sample preparation (e.g., dialysis, SPE). 3. If removal is not possible, a standard addition method may be necessary for accurate quantification. |
| Excimer/Dimer Formation | 1. This is more likely at higher 9-AA concentrations. Try diluting your 9-AA working solution. 2. Observe the emission spectrum; the formation of excimers may be indicated by the appearance of a broad, red-shifted emission band.[1][2] |
Issue 2: Inconsistent Excitation and Emission Maxima
The spectral properties of 9-Aminoacridine can be influenced by its environment.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Polarity | 1. Be aware that the excitation and emission maxima of 9-Aminoacridine can shift depending on the polarity of the solvent.[9][10] 2. For consistent results, use the same solvent for all samples, standards, and blanks. 3. Re-optimize the excitation and emission wavelengths if you change the solvent system. |
| Binding to Macromolecules | 1. Interaction with macromolecules like DNA or proteins can alter the spectral properties of 9-Aminoacridine.[11][12][13][14] 2. If binding is suspected, you may observe a shift in the absorption or fluorescence spectrum. This can be a useful property for studying binding but is a source of error for other quantitative analyses. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for 9-Aminoacridine. Note that these values can vary significantly depending on the experimental conditions.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~400-425 nm | Varies with solvent and pH | [14] |
| Emission Maximum (λem) | ~450-550 nm | Varies with solvent and pH | [1][2] |
| Monomer Fluorescence Lifetime | ~16 ns | In lipid vesicles | [2] |
| Excimer Fluorescence Lifetime | Up to 24 ns | In lipid vesicles | [2] |
| Excimer Emission Band | Centered at ~560 nm | In lipid vesicles with a pH gradient | [1][2] |
Experimental Protocols
General Protocol for a 9-Aminoacridine Fluorescence Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 9-Aminoacridine in a suitable solvent (e.g., ethanol (B145695) or DMSO). Protect from light.
-
Prepare a working solution of 9-Aminoacridine by diluting the stock solution in the assay buffer. The final concentration should be optimized for your specific assay to be in the linear range of detection.
-
Prepare the assay buffer with a pH that is optimal for 9-Aminoacridine fluorescence and the stability of your analyte.
-
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards by spiking known concentrations of your analyte into the assay buffer (or a matrix-matched solution).
-
Prepare your unknown samples, ensuring they are diluted to fall within the range of your calibration curve.
-
-
Assay Procedure (Microplate Format):
-
Add a defined volume of the 9-Aminoacridine working solution to each well of a black-walled microplate.
-
Add the corresponding standard or sample solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for a specified time at a controlled temperature, if required for your assay.
-
Measure the fluorescence intensity using a microplate reader with the optimized excitation and emission wavelengths for 9-Aminoacridine in your assay system.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (assay buffer with 9-Aminoacridine but no analyte) from all readings.
-
Generate a calibration curve by plotting the background-subtracted fluorescence intensity versus the analyte concentration for your standards.
-
Determine the concentration of your unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Visual Troubleshooting Workflows
Caption: Workflow for troubleshooting unstable fluorescence signals.
Caption: Decision tree for addressing suspected matrix effects.
References
- 1. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the interaction of DNA with some 9-aminoacridine derivatives by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the 9-aminoacridine/DNA complex responsible for photodynamic inactivation of P22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Acridin-9-amine Hydrochloride Hydrate vs. Acridine Orange for Lysosomal pH Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of lysosomal pH is critical for understanding cellular homeostasis, lysosomal storage disorders, and the mechanisms of drug action. Fluorescent probes are indispensable tools for this purpose, with Acridine (B1665455) Orange being a historically popular choice. This guide provides a detailed comparison of Acridine Orange with a lesser-known alternative, Acridin-9-amine hydrochloride hydrate (B1144303), for the determination of lysosomal pH.
At a Glance: Key Performance Characteristics
| Property | Acridin-9-amine Hydrochloride Hydrate | Acridine Orange |
| Synonyms | 9-Aminoacridine (B1665356) hydrochloride hydrate | N,N,N',N'-Tetramethylacridine-3,6-diamine |
| Mechanism of Action | Weak base, accumulates in acidic organelles. Fluorescence is quenched upon protonation and aggregation at low pH. | Weak base, accumulates in acidic organelles. Exhibits dual fluorescence : green fluorescence as a monomer in the cytoplasm and red fluorescence upon aggregation in acidic lysosomes.[1] |
| pKa | ~9.99 | ~9.65[1] |
| Excitation Wavelength | ~400-425 nm (monomer) | ~460-500 nm |
| Emission Wavelength | ~450-460 nm (monomer), quenched in acidic vesicles | Green: ~520-530 nm (monomer/DNA-bound), Red: ~640-650 nm (aggregate/RNA-bound) |
| Ratiometric Measurement | No (Intensity-based) | Yes (Red/Green fluorescence ratio) |
| Reported Cytotoxicity | Can induce DNA damage and is cytotoxic at higher concentrations.[2] | Phototoxic upon illumination and can induce lysosomal membrane permeabilization.[1][3] Cytotoxicity has been observed at concentrations around 40 µM.[4] |
Mechanism of Action and Signaling Pathways
Both this compound and Acridine Orange are weak bases that can permeate cell membranes in their uncharged form. Upon entering the acidic environment of the lysosome, they become protonated and trapped, leading to their accumulation. However, their fluorescent response to this acidic environment differs significantly.
Acridine Orange exhibits a concentration-dependent fluorescence shift. At low concentrations in the cytoplasm and nucleus, it exists as a monomer and intercalates with DNA, fluorescing green. In the acidic lysosomes, its high concentration leads to aggregation, causing a shift to red fluorescence.[1] This property allows for ratiometric imaging, where the ratio of red to green fluorescence can provide a semi-quantitative measure of lysosomal acidity.
Caption: Acridine Orange accumulation and fluorescence shift in lysosomes.
Acridin-9-amine , on the other hand, does not exhibit a significant emission shift. Instead, its fluorescence is quenched upon accumulation and aggregation in the acidic lysosomal lumen. This quenching is due to the formation of non-fluorescent dimers and excimers. Therefore, a decrease in fluorescence intensity in specific cellular compartments indicates a low pH environment.
Caption: Acridin-9-amine accumulation and fluorescence quenching in lysosomes.
Experimental Protocols
Below are generalized protocols for using Acridine Orange and this compound for lysosomal pH analysis. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Acridine Orange Staining for Lysosomal pH
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Acridine Orange in sterile distilled water or DMSO.
-
Protect the stock solution from light and store it at 4°C.
-
On the day of the experiment, dilute the stock solution in a serum-free medium or PBS to a final working concentration of 1-5 µg/mL.
-
-
Cell Staining:
-
Culture cells on glass coverslips or in imaging dishes to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS or a phenol (B47542) red-free medium.
-
Add fresh phenol red-free medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green (Ex/Em: ~488/520 nm) and red (Ex/Em: ~488/650 nm or ~546/650 nm) fluorescence.
-
The ratio of red to green fluorescence intensity can be used to assess changes in lysosomal pH. An increase in the red/green ratio indicates a more acidic environment.
-
This compound Staining for Lysosomal pH
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile distilled water or DMSO.
-
Protect the stock solution from light and store it at 4°C.
-
Dilute the stock solution in a serum-free medium or PBS to a final working concentration. The optimal concentration needs to be determined but is expected to be in the low micromolar range.
-
-
Cell Staining:
-
Culture cells on glass coverslips or in imaging dishes.
-
Wash the cells once with PBS.
-
Add the Acridin-9-amine working solution and incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging:
-
Wash the cells twice with PBS or a phenol red-free medium.
-
Add fresh phenol red-free medium or imaging buffer.
-
Image the cells using a fluorescence microscope with filters appropriate for the monomeric form of the dye (Ex/Em: ~425/455 nm).
-
A decrease in fluorescence intensity within vesicular structures corresponds to their acidification.
-
Experimental Workflow
Caption: A generalized workflow for staining and imaging lysosomes.
Performance Comparison and Considerations
-
Ratiometric vs. Intensity-Based Measurement: Acridine Orange's ability to provide a ratiometric output (red/green fluorescence) is a significant advantage. Ratiometric measurements are less susceptible to artifacts from variations in cell thickness, dye concentration, and photobleaching, thus providing more robust semi-quantitative data. This compound relies on fluorescence quenching, an intensity-based measurement, which can be more challenging to quantify accurately.
-
pKa and Sensitivity: The pKa of a pH probe determines the pH range over which it is most sensitive. The typical lysosomal pH is between 4.5 and 5.0. Both Acridin-9-amine (pKa ~9.99) and Acridine Orange (pKa ~9.65) have pKa values significantly higher than the lysosomal pH range.[1] This means that within the lysosome, both dyes will be almost completely protonated, which may limit their sensitivity to small fluctuations in pH within this acidic range. Probes with a pKa closer to the lysosomal pH may offer better resolution for detecting subtle pH changes.
-
Phototoxicity and Cytotoxicity: Acridine Orange is known to be phototoxic, and upon illumination, it can generate reactive oxygen species that lead to lysosomal membrane permeabilization, which can be a confounding factor in experiments.[1][3] Acridin-9-amine and its derivatives are known to intercalate with DNA and can be cytotoxic.[2] The choice of dye and its working concentration should be carefully considered to minimize these effects in live-cell imaging experiments. For Acridine Orange, concentrations up to 20 µM for 4 hours have been shown to be tolerated by some cell lines.[4]
Conclusion
Acridine Orange remains a widely used probe for lysosomal staining due to its distinct red fluorescence in these acidic organelles and its potential for ratiometric imaging. However, its high pKa, potential for phototoxicity, and complex spectral behavior (binding to both DNA and RNA) are important limitations to consider.
This compound offers an alternative based on a different principle of fluorescence quenching. While this avoids the complexity of dual-emission analysis, it presents challenges associated with intensity-based measurements. Its very high pKa also suggests it may not be optimally sensitive for detecting subtle pH changes within the normal lysosomal range.
For researchers requiring robust, semi-quantitative data on lysosomal pH, Acridine Orange, when used with appropriate controls and awareness of its limitations, can be a valuable tool. For qualitative visualization of acidic compartments based on fluorescence quenching, this compound could be considered, although careful optimization of concentration and validation of the signal are crucial. For highly quantitative and sensitive measurements of lysosomal pH, newer generation lysosome-specific pH probes with pKa values closer to 4.5-5.0 may be more suitable alternatives.
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
A Comparative Guide to 9-Aminoacridine and DAPI for DNA Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, accurate quantification of DNA is a cornerstone of reliable and reproducible research. Fluorescent dyes that bind to DNA are among the most sensitive and widely used tools for this purpose. This guide provides an objective comparison of two such dyes: 9-Aminoacridine and 4',6-diamidino-2-phenylindole (DAPI). We will delve into their mechanisms of action, spectral properties, and provide experimental protocols to assist researchers in selecting the optimal dye for their specific applications.
Introduction to the Dyes
9-Aminoacridine is a planar, heterocyclic aromatic molecule that belongs to the acridine (B1665455) family of compounds. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This interaction is primarily driven by van der Waals forces and hydrophobic interactions.[2] The fluorescence of 9-Aminoacridine is significantly influenced by the DNA base composition, with A-T (adenine-thymine) base pairs being primarily responsible for its fluorescence, while G-C (guanine-cytosine) base pairs tend to quench its fluorescence.[3]
DAPI is a well-established and extensively used fluorescent stain that binds strongly to the minor groove of A-T rich regions in double-stranded DNA (dsDNA).[4][5] This binding is non-intercalative and results in a significant, approximately 20-fold, enhancement of its fluorescence.[4] DAPI's high affinity and specificity for dsDNA, coupled with its bright blue fluorescence, have made it a popular choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and DNA quantification in solution.[5][6]
Performance Comparison: 9-Aminoacridine vs. DAPI
To facilitate a clear comparison, the key performance characteristics of 9-Aminoacridine and DAPI for DNA quantification are summarized in the table below.
| Feature | 9-Aminoacridine | DAPI |
| Mechanism of Action | Intercalation between DNA base pairs[1] | Minor groove binding in A-T rich regions[4][5] |
| Binding Preference | Prefers A-T rich regions; fluorescence quenched by G-C pairs[3] | Strong preference for A-T rich regions[4][5] |
| Excitation Maximum (Bound to DNA) | ~400-425 nm[7] | ~358 nm[5] |
| Emission Maximum (Bound to DNA) | ~425-460 nm[7] | ~461 nm[5] |
| Quantum Yield (Bound to DNA) | Heterogeneous, with multiple emitting sites (up to ~0.81)[3] | High, approximately 0.92 when bound to dsDNA[6] |
| Fluorescence Enhancement | Moderate, dependent on G-C content | Significant (~20-fold)[4] |
| Primary Applications | Topical antiseptic, mutagen, intracellular pH indicator[8] | Nuclear counterstain, cell counting, apoptosis assays, DNA quantification[4][6] |
| Advantages | Can be excited at longer wavelengths than DAPI | High specificity for dsDNA, high quantum yield, well-established protocols |
| Disadvantages | Lower fluorescence enhancement, GC-dependent quenching, less established for quantification | Requires UV excitation, which can damage DNA |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible DNA quantification results. Below are generalized protocols for using both 9-Aminoacridine and DAPI.
DNA Quantification with 9-Aminoacridine (Generalized Protocol)
This protocol is based on the general principles of fluorometric DNA quantification, as specific, validated protocols for 9-Aminoacridine are not widely available. Optimization may be required for specific applications.
Materials:
-
9-Aminoacridine solution (e.g., 1 mg/mL in DMSO or water)
-
DNA standards of known concentrations (e.g., calf thymus DNA)
-
Assay buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a working solution of 9-Aminoacridine: Dilute the stock solution in the assay buffer to a final concentration that provides a low background fluorescence but a significant signal upon DNA binding. This concentration will need to be determined empirically but may range from 1 to 10 µM.
-
Prepare DNA standards: Create a series of dilutions of the DNA standard in the assay buffer. The concentration range should encompass the expected concentration of the unknown samples.
-
Prepare samples: Dilute the unknown DNA samples in the assay buffer to fall within the range of the standard curve.
-
Assay: In a microplate or cuvette, mix the 9-Aminoacridine working solution with the DNA standards and unknown samples. A typical ratio would be 1:1 (e.g., 100 µL of dye and 100 µL of DNA solution).
-
Incubate: Incubate the mixture at room temperature for 5-10 minutes, protected from light, to allow the dye to bind to the DNA.
-
Measure fluorescence: Measure the fluorescence intensity using a fluorometer set to the optimal excitation and emission wavelengths for 9-Aminoacridine bound to DNA (e.g., Excitation: ~420 nm, Emission: ~450 nm).
-
Generate a standard curve: Plot the fluorescence intensity of the DNA standards against their concentrations.
-
Quantify unknown samples: Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity on the standard curve.
DNA Quantification with DAPI
This is a standard and widely used protocol for DNA quantification.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
DNA standards of known concentrations (e.g., calf thymus DNA)
-
Assay buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
Fluorometer or microplate reader with UV excitation capability
Procedure:
-
Prepare a DAPI working solution: Dilute the DAPI stock solution in the assay buffer to a final concentration of approximately 1 µg/mL.
-
Prepare DNA standards: Create a serial dilution of the DNA standard in the assay buffer, typically ranging from 10 ng/mL to 1000 ng/mL.
-
Prepare samples: Dilute the unknown DNA samples in the assay buffer so that their concentrations fall within the linear range of the standard curve.
-
Assay: In a fluorescence microplate or cuvettes, add the DAPI working solution to the DNA standards and unknown samples.
-
Incubate: Incubate the plate or cuvettes at room temperature for 5 minutes, protected from light.
-
Measure fluorescence: Measure the fluorescence using a fluorometer with excitation set at approximately 360 nm and emission at approximately 460 nm.
-
Create a standard curve: Plot the fluorescence intensity of the standards versus their concentrations.
-
Determine unknown concentrations: Use the standard curve to calculate the concentration of the unknown DNA samples.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key points of comparison, the following diagrams are provided.
Conclusion
Both 9-Aminoacridine and DAPI can be utilized for the fluorescent quantification of DNA. DAPI is the more established and characterized reagent for this purpose, offering high specificity for dsDNA, a significant fluorescence enhancement upon binding, and a high quantum yield, which translates to high sensitivity. Its primary drawback is the need for UV excitation, which can potentially damage DNA samples.
9-Aminoacridine, while less conventional for DNA quantification, presents an alternative with the advantage of excitation at longer, less damaging wavelengths. However, its fluorescence is sensitive to the G-C content of the DNA, which can introduce variability in quantification if the base composition of the standards and samples differs significantly. The fluorescence enhancement of 9-Aminoacridine is also generally lower than that of DAPI.
The choice between 9-Aminoacridine and DAPI will ultimately depend on the specific requirements of the experiment. For routine, high-sensitivity DNA quantification where UV excitation is not a concern, DAPI remains the gold standard. For applications where avoiding UV exposure is critical, and where the G-C content can be controlled or accounted for, 9-Aminoacridine may be a viable alternative, though careful optimization and validation are recommended.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]
- 3. Nanosecond fluorescence decay studies of the deoxyribonucleic acid-9-aminoacridine and deoxyribonucleic acid-9-amino-10-methylacridinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. DAPI - Wikipedia [en.wikipedia.org]
- 6. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 7. Choosing the Right Method for Nucleic Acid Quantitation [promega.sg]
- 8. daneshyari.com [daneshyari.com]
A Researcher's Guide: Validating 9-Aminoacridine as a pH Indicator in Live Cells
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is critical for understanding cellular homeostasis, signaling, and drug interaction. While numerous fluorescent probes exist, 9-Aminoacridine (9-AA) presents a classic, albeit complex, option for monitoring acidic organelles. This guide provides an objective comparison of 9-AA with common modern alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
Principles of Intracellular pH Measurement
Fluorescent pH indicators are typically weak acids or bases whose fluorescence properties change in response to proton concentration. 9-Aminoacridine is a weakly basic amine that freely permeates cell membranes in its uncharged state. In acidic environments, such as lysosomes, it becomes protonated and trapped, leading to an accumulation. At high concentrations, this accumulation causes self-quenching of its fluorescence. Therefore, a decrease in fluorescence intensity in a specific cellular region is used to infer a low pH.
In contrast, modern indicators often employ ratiometric measurements. These dyes exhibit a shift in either their excitation or emission wavelength with pH changes. By calculating the ratio of fluorescence intensities at two different wavelengths, measurements become independent of confounding factors like dye concentration, photobleaching, or cell path length, leading to more robust and quantitative data.
Comparative Analysis of Key pH Indicators
The selection of a pH indicator is dictated by the experimental context, including the target organelle, the expected pH range, and the available imaging instrumentation. Below is a summary of key performance characteristics for 9-Aminoacridine and its widely used alternatives.
| Feature | 9-Aminoacridine | BCECF | Carboxy SNARF-1 | LysoSensor Green DND-189 |
| Measurement Type | Intensity-based (quenching) | Ratiometric (Dual Excitation) | Ratiometric (Dual Emission) | Intensity-based (acid-enhanced) |
| Optimal pH Range | Acidic compartments | ~6.5 - 7.5 | ~7.0 - 8.0 | Acidic compartments |
| pKa | ~10.0[1] | ~7.0[2][3] | ~7.5[4][5] | ~5.2[6][7] |
| Excitation Maxima | ~400-425 nm | ~440 nm (isosbestic), ~490 nm (pH-sensitive)[3][8] | ~550 nm | ~443 nm |
| Emission Maxima | ~450-460 nm | ~535 nm[3][8] | ~580 nm (acidic), ~640 nm (basic)[4][9] | ~505 nm[5] |
| Cell Loading | Passive diffusion | BCECF-AM ester | SNARF-1-AM ester | Passive diffusion |
| Primary Target | Acidic Organelles (e.g., Lysosomes) | Cytosol | Cytosol, Mitochondria | Acidic Organelles (e.g., Lysosomes) |
| Key Advantage | Simple, historically significant | Robust ratiometric measurement for cytosolic pH | Ratiometric with long emission wavelengths (reduces autofluorescence) | Becomes more fluorescent in acidic environments, high signal-to-background |
| Key Disadvantage | Intensity-based, prone to artifacts; known mutagen[2] | Signal-to-noise can be low; less suitable for acidic pH | pKa can be sensitive to the intracellular environment[7] | Can alkalinize lysosomes with prolonged incubation[6][10] |
Signaling Pathways and Logical Workflows
Decision-Making for Indicator Selection
Choosing the correct pH indicator is the first critical step in any experiment. The following diagram illustrates a logical workflow to guide this decision based on experimental requirements.
Caption: A decision tree for selecting an appropriate live-cell pH indicator.
General Experimental Workflow
The process for measuring intracellular pH, from cell preparation to data analysis, follows a standardized workflow, especially when performing a crucial in situ calibration.
References
- 1. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence lifetime-resolved pH imaging of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for absolute calibration of intracellular pH indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. researchgate.net [researchgate.net]
Navigating the Acidic Landscape: A Guide to Fluorescent Probes for Lysosomes and Other Acidic Organelles
For researchers, scientists, and drug development professionals investigating the intricate workings of acidic organelles, the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of alternatives to the traditional probe, 9-Aminoacridine, offering a detailed analysis of their performance, supported by experimental data and protocols to aid in making informed decisions for your specific research needs.
The study of acidic organelles, such as lysosomes, late endosomes, and secretory vesicles, is crucial for understanding a myriad of cellular processes, from autophagy and endocytosis to drug trafficking and disease pathogenesis. Fluorescent probes that selectively accumulate in these low-pH compartments are indispensable tools for their visualization and functional analysis. While 9-Aminoacridine has been historically used, a new generation of probes offers significant advantages in terms of photostability, specificity, and quantitative capabilities. This guide will delve into a comparative analysis of these alternatives, including the well-established Acridine (B1665455) Orange and LysoTracker dyes, alongside other promising options like quinacrine (B1676205) and the more recent LysoSensor™ and LysoProbe™ series.
Performance Comparison of Fluorescent Probes for Acidic Organelles
The ideal fluorescent probe for acidic organelles should exhibit high specificity, strong fluorescence in the acidic environment, excellent photostability, and minimal cytotoxicity. The following table summarizes the key quantitative parameters of several popular alternatives to 9-Aminoacridine.
| Probe | pKa | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Key Advantages | Key Disadvantages |
| 9-Aminoacridine | ~10.0 | ~400, 422 | ~435, 454 | Low | Low | Low cost | Low photostability, potential for phototoxicity[1][2] |
| Acridine Orange | 9.65[3] | ~488 (monomer) | ~520 (monomer, green) | Variable | Moderate | Ratiometric potential (green in cytoplasm, red in acidic organelles)[3][4][5][6] | Phototoxic[1][2][3], concentration-dependent fluorescence can be complex to quantify |
| ~502 (aggregate) | ~650 (aggregate, red) | ||||||
| LysoTracker® Red DND-99 | Weakly basic | ~577 | ~590 | High | Moderate | High selectivity for acidic organelles[7], available in multiple colors | Susceptible to photobleaching with intense illumination[1], fluorescence is largely pH-independent[7] |
| LysoTracker® Green DND-26 | Weakly basic | ~504 | ~511 | High | Moderate | High selectivity for acidic organelles, suitable for multicolor imaging[7] | Fluorescence is largely pH-independent[7] |
| Quinacrine | Weakly basic | ~424, 450 | ~500 | Moderate | High | More photostable than Acridine Orange and LysoTracker Red for long-term imaging[1] | Lower quantum yield compared to LysoTracker probes |
| LysoSensor™ Yellow/Blue DND-160 | ~4.5 & ~6.5 | ~328/384 | ~440/540 | pH-dependent | Moderate | Ratiometric pH indicator, allowing for quantitative pH measurements[7][8] | More complex data analysis due to dual emission |
| LysoSensor™ Green DND-189 | ~5.2 | ~443 | ~505 | pH-dependent | Moderate | pH-dependent increase in fluorescence, good for detecting changes in lysosomal pH[7] | Fluorescence intensity is pH-dependent, which can complicate simple localization studies |
Mechanism of Action: The Principle of Weak Base Accumulation
The majority of fluorescent probes for acidic organelles operate on the principle of being weak bases. This mechanism allows them to passively diffuse across the cell membrane and the membranes of organelles in their neutral, unprotonated state. Upon entering an acidic compartment, the low pH causes the probe to become protonated. The resulting positive charge prevents the probe from diffusing back across the membrane, leading to its accumulation and a concentrated fluorescent signal within the acidic organelle.
Caption: Mechanism of weak base accumulation in acidic organelles.
Experimental Protocols
General Staining Protocol for Live Cells
This protocol provides a general framework for staining acidic organelles in live cells. Specific concentrations and incubation times may need to be optimized for different cell types and probes.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight in complete culture medium.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality dimethyl sulfoxide (B87167) (DMSO). Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for the recommended time (typically 15-60 minutes). Protect the cells from light during incubation.
-
Washing: For most probes, it is recommended to wash the cells twice with pre-warmed complete culture medium or imaging buffer to remove excess probe and reduce background fluorescence.[3]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen probe. For long-term imaging, maintain the cells at 37°C and 5% CO₂.
Experimental Workflow for Comparing Probe Photostability
To quantitatively compare the photostability of different probes, a standardized imaging protocol is essential.
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photooxidative damage to lysosomes of cultured macrophages by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of acridine dyes in fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
Acridine (B1665455) dyes are a versatile class of fluorescent compounds widely employed in fluorescence microscopy for the investigation of cellular processes. Their utility stems from their ability to intercalate into nucleic acids and accumulate in acidic organelles, often exhibiting distinct fluorescence emission spectra depending on the local environment and binding mode. This guide provides a comparative analysis of four common acridine dyes: Acridine Orange, Quinacrine, Acridine Yellow, and 9-Aminoacridine, to aid in the selection of the appropriate probe for specific research applications.
Data Presentation: Photophysical Properties of Acridine Dyes
The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes the key spectral characteristics of the discussed acridine dyes. It is important to note that these values can be influenced by the solvent, pH, and binding substrate (e.g., DNA, RNA).
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Molar Mass ( g/mol ) |
| Acridine Orange | ~502 (bound to dsDNA)[1] | ~525 (bound to dsDNA)[1] | 0.46[2] | ~1.73 - 5.95[3] | 265.36[4] |
| ~460 (bound to ssDNA/RNA)[1] | ~650 (bound to ssDNA/RNA)[1] | Varies with binding | Varies with binding | ||
| Quinacrine | ~420-450 | ~500 | Varies with DNA binding[5] | Varies with DNA binding | 472.88 |
| Acridine Yellow | ~461-470[6][7] | ~493-550[6][7] | 0.47 (in ethanol)[8] | ~5.1 - 7.7[9] | 273.76 |
| 9-Aminoacridine | ~405 | ~450 | 0.95 (in water)[10] | ~17.0 (in PBS)[10] | 194.23 |
Comparative Analysis of Applications
Each acridine dye possesses unique characteristics that make it suitable for specific applications in fluorescence microscopy.
| Application | Acridine Orange | Quinacrine | Acridine Yellow | 9-Aminoacridine |
| Nucleic Acid Staining | Excellent for differentiating DNA (green) and RNA (red/orange).[1] | Primarily used for chromosome banding (Q-banding) by binding to AT-rich regions.[5] | Stains nucleic acids, providing yellow fluorescence. | Binds to DNA.[10] |
| Cell Viability/Apoptosis | Used with a counterstain like Propidium Iodide (PI) or Ethidium Bromide (EB) to distinguish live, apoptotic, and necrotic cells.[1] | Less common for this application. | Can be used for fixed-cell staining.[11] | Not a primary application. |
| Lysosomal/Acidic Organelle Staining | Accumulates in acidic organelles, emitting red fluorescence, making it a valuable tool for studying lysosomal integrity and autophagy.[1] | Can also accumulate in acidic vesicles. | Limited information available. | Can be used as a pH indicator for transmembrane gradients.[12] |
| Chromosome Analysis | Can be used for chromosome staining. | The gold standard for Q-banding, producing a specific pattern of bright and dull bands on chromosomes.[13][14] | Can be used to visualize chromosomes.[11] | Not typically used for chromosome banding. |
| pH Indication | Fluorescence emission is pH-dependent in acidic organelles.[1] | Limited application. | Can be used for non-invasive measurements of cytoplasmic pH changes.[15] | A well-established fluorescent probe for measuring transmembrane pH gradients.[12] |
Experimental Protocols
Differential Staining of DNA and RNA with Acridine Orange
This protocol allows for the visualization of DNA and RNA in the same cell population based on their differential fluorescence emission.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (blue excitation for green emission; green excitation for red emission)
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a working solution of Acridine Orange by diluting the stock solution to a final concentration of 1-5 µg/mL in the complete cell culture medium.[11]
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells twice with PBS to remove excess dye.
-
Add fresh PBS or culture medium to the cells for imaging.
-
Observe the cells under a fluorescence microscope. Nuclei containing double-stranded DNA will fluoresce green, while the cytoplasm and nucleoli rich in single-stranded RNA will fluoresce red or orange.[16]
Chromosome Banding with Quinacrine (Q-banding)
This protocol outlines the procedure for producing Q-bands on metaphase chromosomes for karyotyping.
Materials:
-
Quinacrine dihydrochloride (B599025) solution (e.g., 0.5% in deionized water)
-
McIlvaine's buffer (pH 5.6)
-
Coplin jars
-
Slides with metaphase chromosome preparations
-
Coverslips
-
Fluorescence microscope with a UV light source
Procedure:
-
Place the slides with chromosome preparations in a Coplin jar containing the Quinacrine dihydrochloride solution and stain for 10-20 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Place the slides in a Coplin jar with McIlvaine's buffer for 1-2 minutes.
-
Mount the slides with a coverslip using a small amount of McIlvaine's buffer.
-
Remove excess buffer by gently pressing the coverslip with a tissue.
-
Observe the chromosomes under a fluorescence microscope. AT-rich regions of the chromosomes will show bright fluorescence, while GC-rich regions will be quenched, creating a characteristic banding pattern.[5]
Intracellular pH Measurement with 9-Aminoacridine
This protocol describes the use of 9-Aminoacridine to measure transmembrane pH gradients, particularly in vesicles or organelles.
Materials:
-
9-Aminoacridine stock solution (e.g., 1 mM in ethanol)
-
Buffer solution appropriate for the experimental system (e.g., HEPES buffer)
-
Fluorometer or fluorescence microscope with appropriate excitation and emission filters
-
Cell or vesicle suspension
Procedure:
-
Dilute the 9-Aminoacridine stock solution to a final working concentration (e.g., 1-10 µM) in the buffer solution.
-
Add the cell or vesicle suspension to the 9-Aminoacridine solution.
-
Induce a pH gradient across the membrane (e.g., by adding ATP to activate proton pumps or by creating an artificial gradient).
-
Monitor the fluorescence of 9-Aminoacridine over time. The quenching of 9-Aminoacridine fluorescence is proportional to the magnitude of the pH gradient (acidic inside).[12]
-
Calibration curves can be generated using known pH gradients to quantify the intracellular pH.
Mandatory Visualization
Apoptosis Detection Workflow using Acridine Orange and Ethidium Bromide
Caption: Workflow for distinguishing viable, apoptotic, and necrotic cells using AO/EB staining.
Autophagy Analysis using Acridine Orange
Caption: Principle of autophagy detection via Acridine Orange staining of acidic vesicles.
Quinacrine Staining for Chromosome Q-Banding
Caption: Mechanism of Quinacrine-based Q-banding for chromosome analysis.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 5. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [Acridine Yellow] | AAT Bioquest [aatbio.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. omlc.org [omlc.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. rsc.org [rsc.org]
- 11. eqipped.com [eqipped.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinacrine fluorescence and Giemsa banding in trisomy 22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acridine Yellow G | CAS 135-49-9 | S10010 | TriStains | Histology [tristains.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Intracellular pH Measurement: 9-Aminoacridine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular pH (pHi) is critical for understanding a multitude of cellular processes, from enzyme kinetics and signal transduction to drug efficacy and the development of pathological states such as cancer. This guide provides an objective comparison of the fluorescent pH probe 9-Aminoacridine (B1665356) (9-AA) with two other widely used indicators, BCECF and SNARF-1. We present supporting experimental data, detailed methodologies, and visualizations to assist researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Intracellular pH Probes
The selection of an appropriate fluorescent pHi indicator is contingent upon the specific experimental requirements, including the cellular environment, the expected pH range, and the available instrumentation. The following tables summarize the key performance characteristics of 9-Aminoacridine, BCECF, and SNARF-1.
| Feature | 9-Aminoacridine (9-AA) | BCECF | Carboxy SNARF-1 |
| Measurement Principle | Fluorescence Quenching | Dual-Excitation Ratiometric | Dual-Emission Ratiometric |
| pKa | ~10.0[1] | ~6.98 - 7.0[2][3] | ~7.3 - 7.5[2][3] |
| Optimal pH Range | Acidic compartments (estimates ΔpH) | ~6.5 - 7.5[2][3] | ~7.0 - 8.0[2][3] |
| Excitation Wavelength(s) | ~400-420 nm | ~440 nm (pH-insensitive) & ~490 nm (pH-sensitive)[3] | ~514 nm or 535 nm |
| Emission Wavelength(s) | ~450-460 nm | ~535 nm | ~580 nm (acidic) & ~640 nm (basic)[3] |
| Advantages & Disadvantages | 9-Aminoacridine (9-AA) | BCECF | Carboxy SNARF-1 |
| Advantages | Simple intensity-based measurement. Useful for measuring pH gradients (ΔpH) across membranes.[1][4] | Ratiometric measurement minimizes effects of dye concentration, photobleaching, and cell thickness.[3] Well-established with a large body of literature. pKa is well-suited for cytosolic pH. | Ratiometric measurement minimizes artifacts.[3] Longer emission wavelengths reduce interference from cellular autofluorescence. Suitable for confocal microscopy.[3] |
| Disadvantages | Not a ratiometric probe, making it susceptible to artifacts from dye concentration, photobleaching, and cell volume changes. Its fluorescence quenching can be influenced by binding to membranes and dimerization.[4] High pKa makes it less suitable for precise cytosolic pH measurements. | Dual-excitation requires rapid wavelength switching, which can be challenging for some imaging systems. Can exhibit moderate phototoxicity. | pKa is slightly higher than typical cytosolic pH, which may reduce sensitivity in some applications. The intracellular environment can affect its pKa and spectral properties, necessitating careful in situ calibration.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible pHi measurements. Below are protocols for the use of 9-Aminoacridine, BCECF, and SNARF-1.
Protocol 1: Intracellular pH Measurement using 9-Aminoacridine
This protocol is adapted from methods used for measuring pH gradients in liposomes and can be applied to cell suspensions.
Materials:
-
9-Aminoacridine (9-AA) stock solution (1 mM in ethanol (B145695) or DMSO)
-
Cell suspension in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorometer or fluorescence microscope with appropriate filter sets (Excitation: ~400-420 nm, Emission: ~450-460 nm)
-
Calibration buffers of known pH containing nigericin (B1684572) (a K+/H+ ionophore)
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in the desired buffer at an appropriate density.
-
Dye Loading: Add 9-AA stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C in the dark.
-
Measurement:
-
Transfer the cell suspension to a cuvette for fluorometer measurements or to a suitable imaging dish for microscopy.
-
Record the baseline fluorescence of the 9-AA loaded cells.
-
Induce a pH change if desired (e.g., by adding an acid or base).
-
Monitor the change in fluorescence intensity over time. A decrease in fluorescence (quenching) indicates acidification of the intracellular compartment where the dye has accumulated.
-
-
Calibration (Optional but Recommended):
-
To estimate the transmembrane pH gradient (ΔpH), a calibration can be performed by permeabilizing the cells to H+ using nigericin (5-10 µM) in high-potassium buffers of varying known pH values.
-
Measure the fluorescence at each pH to generate a curve of fluorescence intensity versus ΔpH.
-
Protocol 2: Intracellular pH Measurement using BCECF
Materials:
-
BCECF-AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Cell culture medium or HBSS
-
Fluorescence imaging system with excitation wavelength switching capabilities (~440 nm and ~490 nm) and an emission filter around 535 nm.
-
High-potassium calibration buffers of known pH containing 5-10 µM nigericin.
Procedure:
-
Dye Loading Solution Preparation: Prepare a loading solution containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.
-
Cell Loading:
-
Wash cells with serum-free medium.
-
Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh medium or buffer to remove extracellular dye.
-
Incubate for a further 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement:
-
Acquire fluorescence images by alternately exciting the cells at ~440 nm and ~490 nm, while collecting the emission at ~535 nm.
-
Calculate the ratio of the fluorescence intensities (F490/F440) for each time point or region of interest.
-
-
In Situ Calibration:
-
Expose the loaded cells to a series of high-potassium calibration buffers with different known pH values, each containing nigericin.
-
Measure the fluorescence ratio at each pH.
-
Plot the ratio (F490/F440) against the pH to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Protocol 3: Intracellular pH Measurement using SNARF-1
Materials:
-
Carboxy SNARF-1-AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Cell culture medium or HBSS
-
Fluorescence imaging system with an excitation source around 514 nm or 535 nm and two emission channels (e.g., ~580 nm and ~640 nm).
-
High-potassium calibration buffers of known pH containing 5-10 µM nigericin.
Procedure:
-
Dye Loading Solution Preparation: Prepare a loading solution containing 5-10 µM SNARF-1-AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.
-
Cell Loading:
-
Wash cells with serum-free medium.
-
Incubate cells with the SNARF-1-AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh medium or buffer.
-
Allow 15-30 minutes for dye de-esterification.
-
-
Measurement:
-
Excite the cells at a single wavelength (e.g., 514 nm) and simultaneously or sequentially collect the fluorescence emission at two wavelengths (e.g., ~580 nm and ~640 nm).
-
Calculate the ratio of the two emission intensities (F640/F580).
-
-
In Situ Calibration:
-
Expose the SNARF-1 loaded cells to high-potassium calibration buffers of varying known pH, each containing nigericin.
-
Measure the emission ratio at each pH.
-
Construct a calibration curve by plotting the emission ratio (F640/F580) against pH.
-
Use this curve to determine the intracellular pH from your experimental data.
-
Signaling Pathways and Experimental Workflows
Intracellular pH and Cancer Signaling
Intracellular pH is increasingly recognized as a critical regulator of signaling pathways implicated in cancer progression.[6] Dysregulation of pHi, often an alkalinization of the cytosol and acidification of the extracellular space, can promote cell proliferation, migration, and metabolic reprogramming.[6] Two key pathways influenced by pHi are the Wnt and Notch signaling pathways.
-
Wnt Signaling: Changes in intracellular pH can directly impact the stability and function of β-catenin, a central component of the canonical Wnt signaling pathway.[6][7][8][9] An increase in pHi can lead to the degradation of β-catenin, thereby modulating Wnt-dependent gene expression.[9]
-
Notch Signaling: Recent studies have shown that intracellular pH can transcriptionally regulate the Notch signaling pathway.[10][11][12] Increased pHi has been linked to an upregulation of Notch1 expression and enhanced downstream signaling, which can contribute to cancer-associated metabolic changes.[10][11]
Caption: Intracellular pH regulation of Wnt and Notch signaling in cancer.
Experimental Workflow for Intracellular pH Measurement
The following diagram outlines a typical experimental workflow for measuring intracellular pH using fluorescent probes.
Caption: A generalized experimental workflow for pHi measurement.
Logical Relationship of Ratiometric pH Measurement
Ratiometric measurements are a cornerstone of accurate fluorescent pHi determination. The following diagram illustrates the logical principle behind this technique.
Caption: Logical flow of ratiometric pH data processing.
References
- 1. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular pH regulates β-catenin with low pHi increasing adhesion and signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Catenin is a pH sensor with decreased stability at higher intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells | bioRxiv [biorxiv.org]
A Comparative Guide to Acridin-9-amine Hydrochloride Hydrate and Its Alternatives as Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate visualization and quantification of cellular processes. Acridin-9-amine hydrochloride hydrate (B1144303), a well-known fluorescent compound, has been utilized in various applications, including as a pH indicator in acidic organelles. However, its limitations necessitate a careful evaluation and comparison with modern alternatives. This guide provides an objective comparison of Acridin-9-amine hydrochloride hydrate with other fluorescent probes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable tool for your research needs.
Core Limitations of this compound
This compound, while being a highly fluorescent molecule, presents several significant drawbacks as a specific and non-perturbative fluorescent probe in cellular imaging:
-
Mutagenicity and Cytotoxicity: As a DNA intercalator, 9-aminoacridine (B1665356) is a known mutagen that can induce frameshift mutations.[1] This property raises concerns about its use in live-cell imaging, as it can interfere with normal cellular processes and induce toxicity. Studies on 9-aminoacridine derivatives have shown cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.[2][3]
-
pH Sensitivity and Environmental Effects: The fluorescence of 9-aminoacridine is highly dependent on the pH of its environment, with its fluorescence being quenched at non-acidic pH. While this can be exploited for measuring pH in acidic organelles, it also means that its signal intensity is not a reliable reporter of concentration in environments with fluctuating pH. Furthermore, its fluorescence can be quenched by interactions with cellular components, such as mitochondrial membranes, which can complicate quantitative analysis.[4][5]
-
Lack of Specificity: 9-aminoacridine and its derivatives are known to interact with various cellular components beyond their intended targets. For instance, they can accumulate in cytoplasmic vacuoles in a manner similar to Acridine (B1665455) Orange, a related dye that stains both DNA and RNA.[6] This lack of specificity can lead to ambiguous results and off-target effects.
-
Phototoxicity: Although direct quantitative data on the photostability of this compound is limited, a related and structurally similar compound, Acridine Orange, is known to be phototoxic and can cause damage to dye-loaded vesicles upon illumination.[7][8] This suggests a potential for light-induced artifacts and cellular stress during imaging experiments.
Comparative Analysis of Fluorescent Probes
The limitations of this compound have driven the development of a new generation of fluorescent probes with improved properties. This section compares key performance metrics of this compound with popular alternatives.
Data Presentation: Quantitative Comparison of Fluorescent Probes
| Property | This compound | LysoSensor™ Green DND-189 | BODIPY-based Probes (Representative) | Genetically Encoded Biosensor (FIRE-pHLy) |
| Excitation Max (nm) | ~405, 425 | ~443 | Varies (typically 480-650) | ~450 (mTFP1) |
| Emission Max (nm) | ~458 | ~505 | Varies (typically 500-700) | ~499 (mTFP1) |
| Quantum Yield (Φ) | ~0.95-0.99 (in water/ethanol) | High (up to 0.9 in acidic solutions)[9] | Generally high and environment-insensitive | Moderate |
| pKa | Not typically used as a ratiometric pH sensor | ~5.2[10] | Varies with design (e.g., 3.1 for one derivative)[11] | 4.3 (for mTFP1)[12][13][14] |
| Specificity | Low (DNA intercalator, general acidic compartment stain) | High (accumulates in acidic organelles)[15] | High (can be targeted to specific organelles) | High (genetically targeted to lysosomes via LAMP1 fusion)[12][13][14][16] |
| Photostability | Moderate (potential for phototoxicity) | Good[9] | Generally high | High (less prone to photobleaching than small molecule dyes) |
| Cytotoxicity | High (mutagenic) | Low | Generally low[11][17] | Very low (expressed by the cell) |
Experimental Protocols
Protocol 1: Staining Lysosomes with this compound (Conceptual)
This protocol is based on the known properties of 9-aminoacridine and general lysosomotropic dye staining procedures.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Grow cells to 70-80% confluency on glass-bottom dishes.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Add fresh imaging medium to the cells.
-
Proceed with fluorescence microscopy using an excitation wavelength of ~405 nm and collecting emission at ~460 nm.
Protocol 2: Measuring Lysosomal pH using LysoSensor™ Green DND-189
This protocol is adapted from manufacturer's guidelines and published methods.[18]
Materials:
-
LysoSensor™ Green DND-189 (1 mM in DMSO)
-
Live-cell imaging medium
-
Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0) containing ionophores (e.g., nigericin (B1684572) and monensin)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Load cells with LysoSensor™ Green DND-189 at a final concentration of 1 µM in imaging medium for 5-10 minutes at 37°C.
-
Wash the cells with fresh imaging medium.
-
Image the cells using fluorescence microscopy with excitation at ~443 nm and emission at ~505 nm.
-
To create a calibration curve, treat stained cells with the different pH calibration buffers for 5-10 minutes.
-
Measure the fluorescence intensity of the lysosomes in the calibration buffer-treated cells.
-
Plot the fluorescence intensity as a function of pH to generate a standard curve.
-
Use the standard curve to convert the fluorescence intensity of lysosomes in experimental cells to pH values.
Mandatory Visualization
Signaling Pathway: Monitoring Autophagy with a pH-Sensitive Lysosomal Probe
Autophagy is a cellular degradation process where cellular components are delivered to lysosomes for breakdown. This process involves the fusion of autophagosomes with lysosomes, forming autolysosomes where the degradation occurs in an acidic environment. A pH-sensitive fluorescent probe that accumulates in lysosomes can be used to monitor this process. An increase in the number and/or size of acidic vesicles can be indicative of an upregulation of autophagy.
Workflow for monitoring autophagy using a pH-sensitive lysosomal probe.
Experimental Workflow: Ratiometric Measurement of Lysosomal pH
Ratiometric pH measurement is a powerful technique that minimizes the effects of probe concentration, photobleaching, and cell thickness. Genetically encoded sensors like FIRE-pHLy are ideal for this purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic differences in the energy-linked fluorescence decreases of 9-aminoacridine dyes associated with bovine heart submitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded, pH-Sensitive mTFP1 Biosensor for Probing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genetically Encoded, pH-Sensitive mTFP1 Biosensor for Probing Lysosomal pH [escholarship.org]
- 15. LysoSensor™ Green DND-189, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 16. biorxiv.org [biorxiv.org]
- 17. US9423396B2 - Bodipy structure fluorescence probes for diverse biological applications - Google Patents [patents.google.com]
- 18. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenicity of Common DNA Intercalating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of several widely used DNA intercalating agents. The information presented is intended to assist researchers in selecting appropriate reagents and to provide a deeper understanding of the mechanisms underlying the mutagenicity of these compounds. The data is supported by experimental findings from various mutagenicity assays.
Introduction to DNA Intercalating Agents and Mutagenicity
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion can lead to distortions in the DNA structure, interfering with crucial cellular processes such as replication and transcription, and can result in mutations. A mutation is a permanent alteration in the DNA sequence. The mutagenicity of a substance is its capacity to induce such mutations. Understanding the mutagenic potential of DNA intercalating agents is critical in various research and clinical applications, from their use as fluorescent dyes in molecular biology to their application as chemotherapeutic agents in cancer treatment.
Quantitative Comparison of Mutagenicity
The following table summarizes quantitative data from various studies assessing the mutagenicity of common DNA intercalating agents. The Ames test, a widely used bacterial reverse mutation assay, is a primary source of this data. In this test, the number of revertant colonies of a his- auxotrophic strain of Salmonella typhimurium is measured after exposure to a potential mutagen. An increase in the number of revertant colonies compared to a negative control indicates mutagenic activity.
| DNA Intercalating Agent | Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Result (Fold Increase vs. Control) | Reference(s) |
| Ethidium (B1194527) Bromide | Ames Test | S. typhimurium TA98 | Not Specified | With | ~100x | [1] |
| Ames Test | S. typhimurium TA1537 | Not Specified | With | ~15x | [1] | |
| Ames Test | S. typhimurium TA98 | Not Specified | With | High (qualitative) | [2] | |
| Ames Test | S. typhimurium TA100 | Not Specified | With | Moderate (qualitative) | [2] | |
| SYBR Safe | Ames Test | S. typhimurium | Not Specified | With | Weakly mutagenic (qualitative) | [3] |
| Ames Test | S. typhimurium | Not Specified | Without | Not mutagenic (qualitative) | [1] | |
| Doxorubicin (B1662922) | Ames Test | S. typhimurium TA98 | Not Specified | Without | Highly mutagenic (qualitative) | [4][5] |
| Ames Test | S. typhimurium TA100 | Not Specified | Without | Highly mutagenic (qualitative) | [4][5] | |
| Daunorubicin (B1662515) | Ames Test | S. typhimurium TA98 | Not Specified | Without | Highly mutagenic (qualitative) | [4][5] |
| Ames Test | S. typhimurium TA100 | Not Specified | Without | Highly mutagenic (qualitative) | [4][5] | |
| Actinomycin (B1170597) D | Mouse Lymphoma Assay | L5178Y/TK+/- cells | Not Specified | Not Specified | Positive (qualitative) | [6][7] |
| Propidium (B1200493) Iodide | Not Specified | Not Specified | Not Specified | Not Specified | Suspected of causing genetic defects |
Mechanisms of Action and Associated Signaling Pathways
The mutagenicity of DNA intercalating agents is a direct consequence of their interaction with DNA and the subsequent cellular responses. The following sections detail the mechanisms of action for the compared agents and illustrate the affected pathways.
Ethidium Bromide: Frameshift Mutagenesis
Ethidium bromide inserts itself between the base pairs of DNA, causing a distortion of the double helix.[8] This distortion can lead to errors during DNA replication, specifically the insertion or deletion of base pairs, resulting in frameshift mutations.[9] These mutations can have severe consequences, as they alter the reading frame of the genetic code, leading to the production of non-functional proteins.
Caption: Mechanism of ethidium bromide-induced frameshift mutation.
Doxorubicin and Daunorubicin: Topoisomerase II Inhibition and Apoptosis Induction
Doxorubicin and daunorubicin are anthracycline antibiotics that act as potent anticancer agents. Their primary mechanism of action involves the inhibition of topoisomerase II.[10][11] Topoisomerase II is an enzyme that creates transient double-strand breaks in DNA to resolve topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[10] This DNA damage triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death).
Caption: Doxorubicin/Daunorubicin-induced topoisomerase II inhibition leading to apoptosis.
Actinomycin D: Transcription Inhibition
Actinomycin D is a polypeptide antibiotic that inhibits the transcription of DNA.[12][13] It intercalates into the minor groove of the DNA helix, forming a stable complex that physically obstructs the movement of RNA polymerase along the DNA template.[12] This blockage of transcription elongation prevents the synthesis of RNA, leading to a global shutdown of gene expression and ultimately cell death.
Caption: Actinomycin D mechanism of transcription inhibition.
SYBR Safe and Other SYBR Dyes: DNA Binding with Reduced Mutagenicity
SYBR Safe and other SYBR dyes are designed as safer alternatives to ethidium bromide for nucleic acid visualization. They are cyanine (B1664457) dyes that bind to the DNA double helix.[14] While the exact binding mode is complex and may involve a combination of intercalation and minor groove binding, they exhibit significantly lower mutagenicity compared to ethidium bromide in various assays.[3] This reduced mutagenicity is a key feature that makes them a preferred choice in many research settings.
Caption: SYBR Safe interaction with DNA leading to fluorescence with low mutagenicity.
Experimental Protocols
The following are generalized protocols for the key mutagenicity assays cited in this guide. For specific applications, it is essential to consult detailed, validated protocols and relevant regulatory guidelines.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15][16]
-
Strain Preparation: Several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) are grown overnight in a nutrient-rich broth. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Metabolic Activation: The test compound is mixed with the bacterial culture, both with and without a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize the test compound into its potentially mutagenic form, mimicking metabolic processes in mammals.
-
Plating: The mixture is then plated on a minimal glucose agar (B569324) medium that lacks histidine. A small amount of histidine is added to the top agar to allow for a few rounds of cell division, which is necessary for the mutations to be expressed.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) that have regained the ability to synthesize histidine is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.[17]
Caption: Generalized workflow of the Ames Test.
Mouse Lymphoma Assay (MLA)
The Mouse Lymphoma Assay is a mammalian cell gene mutation assay that detects mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.[18][19]
-
Cell Culture: L5178Y/TK+/- cells are cultured in appropriate media.
-
Exposure: The cells are exposed to the test compound for a defined period (e.g., 4 to 24 hours), with and without metabolic activation (S9).
-
Expression: After exposure, the cells are washed and cultured for a period (typically 2 days) to allow for the expression of any induced mutations. During this time, the wild-type TK protein is depleted in the mutant cells.
-
Selection: The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (TK+/-) will incorporate the toxic analogue and die, while mutant cells lacking a functional TK enzyme (TK-/-) will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. A significant increase in the mutation frequency compared to the control indicates a mutagenic effect. The size of the colonies can also provide information about the type of mutation, with smaller colonies often indicating chromosomal aberrations.[6]
Caption: Generalized workflow of the Mouse Lymphoma Assay.
Conclusion
The selection of a DNA intercalating agent should be guided by a thorough understanding of its mutagenic potential and mechanism of action. For applications where mutagenicity is a concern, such as in routine molecular biology procedures, agents with lower mutagenic potential like SYBR Safe are preferable to ethidium bromide. In contrast, the potent mutagenic and cytotoxic properties of agents like doxorubicin, daunorubicin, and actinomycin D are harnessed for therapeutic purposes in cancer treatment. This guide provides a comparative framework to aid researchers in making informed decisions based on the specific requirements of their experiments and the acceptable level of risk.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Genotoxic and mutagenic activity of antineoplastic anthracyclines and their aglycones: study in two test-systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity of actinomycin D in mammalian cells due to clastogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse lymphoma L5178Y thymidine kinase locus assay of 50 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does ethidium bromide cause mutations? | AAT Bioquest [aatbio.com]
- 9. Mutation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYBR Safe - Wikipedia [en.wikipedia.org]
- 15. re-place.be [re-place.be]
- 16. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. The mouse lymphoma assay detects recombination, deletion, and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Mouse Lymphoma Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Fluorescent Probes for Measuring Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular bioenergetics. Its measurement is fundamental in various research areas, including apoptosis, drug toxicity screening, and the study of metabolic diseases. This guide provides a comprehensive comparison of commonly used fluorescent probes for measuring ΔΨm, with a focus on validating their application. We will delve into the mechanisms, protocols, and data for well-established probes and critically evaluate a potential but unsuitable alternative.
Validated Probes for Mitochondrial Membrane Potential Measurement
The most reliable and widely used fluorescent probes for ΔΨm are JC-1, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE). These cationic dyes accumulate in the negatively charged mitochondrial matrix, and their fluorescence characteristics change in response to the mitochondrial membrane potential.
Mechanism of Action
-
JC-1: This ratiometric dye exhibits a unique potential-dependent shift in fluorescence. In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence.[1][2] Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of mitochondrial mass, shape, and size.[3][4]
-
TMRM and TMRE: These are monovalent cationic dyes that accumulate in mitochondria in a manner dictated by the Nernst equation.[5][6] In healthy, energized mitochondria, the high negative potential drives the accumulation of these probes, resulting in a bright orange-red fluorescence.[7][8] When the mitochondrial membrane depolarizes, the probes are redistributed to the cytoplasm, leading to a decrease in mitochondrial fluorescence.[6][8] TMRM is noted to have lower mitochondrial binding and less inhibition of the electron transport chain compared to TMRE, making it a preferred choice for many studies.[7][9]
Diagram of Validated Probe Mechanisms
Caption: Mechanisms of JC-1 and TMRM/TMRE in measuring ΔΨm.
Quantitative Data Comparison
| Feature | JC-1 | TMRM | TMRE |
| Mechanism | Ratiometric (Fluorescence shift from green to red) | Nernstian (Fluorescence intensity change) | Nernstian (Fluorescence intensity change) |
| Excitation (Monomer/Aggregate) | ~488 nm / ~585 nm[10][11] | ~548 nm[7] | ~549 nm[7][12] |
| Emission (Monomer/Aggregate) | ~527 nm / ~590 nm[1][3][8] | ~573 nm[7] | ~574 nm[7][12] |
| Advantages | Ratiometric measurement minimizes effects of mitochondrial mass and probe concentration. Good for endpoint assays and flow cytometry.[3][13] | Lower mitochondrial binding and ETC inhibition than TMRE. Suitable for real-time imaging.[7][9] | Brighter fluorescence than TMRM.[7] |
| Disadvantages | Complex photophysics, potential for artifacts, slower equilibration of aggregates.[13][14] Can be toxic with longer incubation times.[15] | Susceptible to quenching at high concentrations. Requires careful control of probe concentration. | More hydrophobic and can have higher non-specific binding than TMRM. |
| Typical Concentration | 1-5 µM[15] | 20-200 nM | 20-200 nM |
| Positive Control | FCCP or CCCP (uncouplers)[2] | FCCP or CCCP (uncouplers)[16] | FCCP or CCCP (uncouplers) |
Experimental Protocols
General Workflow for ΔΨm Measurement
Caption: A generalized workflow for measuring ΔΨm.
Protocol 1: Measuring ΔΨm using JC-1 with Fluorescence Microscopy
This protocol is adapted for cultured cells grown on coverslips or in multi-well plates.[3][17]
-
Cell Culture: Plate cells on glass coverslips or in a multi-well plate and culture overnight.
-
Induce Depolarization (Controls):
-
Positive Control: Treat cells with a mitochondrial uncoupler like FCCP (final concentration 5-50 µM) or CCCP for 15-30 minutes to induce depolarization.[2]
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) used for the experimental compounds.
-
-
JC-1 Staining:
-
Washing:
-
Gently remove the staining solution and wash the cells once with pre-warmed medium or buffer.[15]
-
Add fresh pre-warmed medium or buffer for imaging.
-
-
Image Acquisition:
-
Data Analysis:
-
In healthy cells, mitochondria will appear red due to the presence of J-aggregates.
-
In apoptotic or depolarized cells, the red fluorescence will decrease, and the green fluorescence will increase.
-
Quantify the ratio of red to green fluorescence intensity to assess the change in ΔΨm.
-
Protocol 2: Measuring ΔΨm using TMRM with Flow Cytometry
This protocol is suitable for cells in suspension.[16][18]
-
Cell Preparation: Harvest and resuspend cells in cell culture medium to a concentration of approximately 1 x 10^6 cells/mL.
-
Induce Depolarization (Controls):
-
Positive Control: Treat a sample of cells with an uncoupler like FCCP (e.g., 1 µM) for 5-10 minutes at 37°C.[16]
-
Negative Control: Treat cells with the corresponding vehicle.
-
-
TMRM Staining:
-
Washing (Optional): Washing the cells with PBS after staining can help reduce background fluorescence.[16]
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., 561 nm) and an emission filter suitable for TMRM (e.g., PE channel, ~575 nm).[18]
-
Compare the fluorescence intensity of the experimental samples to the untreated and FCCP-treated controls. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Probes Not Recommended for Mitochondrial Membrane Potential Measurement
9-Aminoacridine (B1665356): A Critical Evaluation
While 9-Aminoacridine is a fluorescent dye that interacts with biological membranes, it is not a suitable probe for the direct measurement of mitochondrial membrane potential (ΔΨm) . Its fluorescence behavior in the context of mitochondria is primarily governed by the transmembrane pH gradient (ΔpH), a component of the proton-motive force, but distinct from the electrical potential.
Mechanism of 9-Aminoacridine Fluorescence Quenching
The fluorescence of 9-Aminoacridine is quenched in the presence of a transmembrane pH gradient (acidic inside).[20] This quenching is not a direct result of the electrical potential but is due to the following:
-
Protonation and Accumulation: As a weak base, 9-Aminoacridine can become protonated in acidic environments. The protonated form accumulates in acidic compartments.
-
Aggregation and Excimer Formation: At high concentrations within the mitochondrial matrix (driven by the pH gradient), 9-Aminoacridine molecules aggregate and form dimers or excimers, which are non-fluorescent or have altered fluorescence properties.[20][21]
-
Non-Fluorescent Membrane-Bound State: Some studies suggest that the membrane-bound form of 9-Aminoacridine may form non-fluorescent complexes, further complicating any interpretation based on fluorescence intensity.[22]
Diagram of 9-Aminoacridine's pH-Dependent Behavior
Caption: 9-Aminoacridine's fluorescence is quenched by ΔpH-driven aggregation.
The fluorescence changes of 9-Aminoacridine are an indicator of the transmembrane pH gradient and the surface charge of the membrane, not a direct measure of the mitochondrial membrane potential.[21] Its complex behavior, including aggregation and the formation of non-fluorescent species, makes it an unreliable and inappropriate tool for quantifying ΔΨm. Researchers seeking to measure mitochondrial membrane potential should utilize validated probes such as JC-1, TMRM, or TMRE.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 6. benchchem.com [benchchem.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zeta-life.com [zeta-life.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. 101.200.202.226 [101.200.202.226]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic differences in the energy-linked fluorescence decreases of 9-aminoacridine dyes associated with bovine heart submitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Comparative Guide to 9-Aminoacridine and its Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the careful selection of fluorophores is paramount to generating accurate and reproducible data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore encroaches upon the excitation or emission spectrum of another, can lead to significant data misinterpretation. This guide provides a comprehensive comparison of the spectral properties of 9-Aminoacridine, a versatile fluorescent probe, with other commonly used fluorophores, highlighting potential spectral overlap issues and offering experimental guidance.
Comparison of Spectral Properties
The choice of a fluorophore is fundamentally dictated by its spectral characteristics. Understanding the excitation and emission maxima, as well as the quantum yield and molar extinction coefficient, is crucial for designing robust multi-color fluorescence experiments. The following table summarizes these key photophysical properties for 9-Aminoacridine and four other widely used fluorescent dyes: Acridine Orange, Propidium Iodide, DAPI, and Hoechst 33342.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) |
| 9-Aminoacridine | ~405-425[1] | ~425-460[1] | 0.95 ± 0.02 (in water)[2] | 8,430 (in PBS at 405 nm)[2] |
| Acridine Orange | ~490 (bound to dsDNA)[3] | ~520 (bound to dsDNA)[3] | 0.2 (in basic ethanol)[4] | 27,000 (at 430.8 nm)[3][4][5] |
| Propidium Iodide | ~535 (bound to DNA)[6] | ~617 (bound to DNA)[6] | 0.2[7] | 5,900 (at 493 nm)[8][9] |
| DAPI | ~358 (bound to dsDNA)[10] | ~461 (bound to dsDNA)[10] | 0.92 (bound to dsDNA)[11][12] | 27,000 - 30,600 (at ~347 nm)[12][13][14][15] |
| Hoechst 33342 | ~350-361 (bound to DNA)[16][17] | ~461-497 (bound to DNA)[16][17] | Up to ~30-fold increase upon DNA binding[18] | 47,000 (at 343 nm in methanol)[16] |
Key Observations:
-
9-Aminoacridine and DAPI/Hoechst 33342: Significant spectral overlap exists between the emission of 9-Aminoacridine (peak ~460 nm) and the emission of DAPI (peak ~461 nm) and Hoechst 33342 (peak ~461-497 nm) when bound to DNA.[1][10][16] This can make it challenging to distinguish their signals when used concurrently without proper spectral unmixing techniques.
-
9-Aminoacridine and Acridine Orange: While their primary emission peaks are relatively well-separated, the broad emission tail of 9-Aminoacridine might extend into the excitation range of Acridine Orange (bound to dsDNA at ~490 nm).[3]
-
9-Aminoacridine and Propidium Iodide: There is minimal direct spectral overlap between 9-Aminoacridine and Propidium Iodide, making them potentially suitable for simultaneous use with appropriate filter sets.
Experimental Protocols
To mitigate the challenges posed by spectral overlap, rigorous experimental design and data analysis are essential. Below are detailed protocols for measuring fluorescence spectra and for correcting spectral overlap.
Measurement of Fluorescence Spectra
This protocol outlines the general steps for determining the excitation and emission spectra of a fluorophore.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Fluorophore of interest
-
Appropriate solvent (e.g., PBS, ethanol)
Procedure:
-
Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).
-
To measure the emission spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Determine the optimal excitation wavelength from the literature or by performing an excitation scan first.
-
Scan a range of emission wavelengths, ensuring the range covers the expected emission peak. .
-
-
To measure the excitation spectrum:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the peak of the emission spectrum determined in the previous step.
-
Scan a range of excitation wavelengths. .
-
-
Blank Subtraction: Always measure the spectrum of the solvent alone (blank) and subtract it from the sample spectrum to correct for background signals and Raman scattering.
Correction of Spectral Overlap
When using multiple fluorophores with overlapping spectra, spectral unmixing or compensation is necessary. This protocol provides a general workflow for this process.
Materials:
-
Fluorescence microscope or flow cytometer with appropriate filters and detectors
-
Samples stained with individual fluorophores (single-stained controls)
-
Unstained sample (negative control)
-
Multi-color stained sample
-
Image analysis or flow cytometry software with spectral unmixing/compensation capabilities
Procedure:
-
Acquire Reference Spectra:
-
For each fluorophore used in the experiment, prepare a sample stained with only that single fluorophore.
-
Using the imaging or flow cytometry system, acquire the signal from each single-stained control in all detection channels. This will generate a "spectral signature" for each dye, showing its emission profile across the different detectors.
-
-
Acquire Data from the Multi-Color Sample:
-
Image or run the sample stained with all the fluorophores simultaneously.
-
-
Perform Spectral Unmixing/Compensation:
-
Utilize the software's unmixing or compensation algorithm. This algorithm uses the reference spectra from the single-stained controls to mathematically separate the contribution of each fluorophore's signal from the mixed signal in the multi-color sample.
-
The software will generate a new set of images or data where the signal from each fluorophore is isolated in its respective channel, free from the bleed-through of other dyes.
-
-
Validation:
-
Carefully inspect the resulting unmixed or compensated data to ensure that the correction has been applied accurately and that there are no artifacts. Compare the single-positive populations in the compensated data to the single-stained controls.
-
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap between two hypothetical fluorophores.
Caption: Conceptual diagram of spectral overlap.
By carefully considering the spectral properties of 9-Aminoacridine and other fluorophores, and by implementing appropriate experimental controls and data analysis techniques, researchers can successfully navigate the challenges of spectral overlap and obtain high-quality, reliable fluorescence data.
References
- 1. syronoptics.com [syronoptics.com]
- 2. rsc.org [rsc.org]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. omlc.org [omlc.org]
- 5. Extinction Coefficient [Acridine Orange] | AAT Bioquest [aatbio.com]
- 6. Propidium iodide - Wikipedia [en.wikipedia.org]
- 7. Propidium Iodide | AAT Bioquest [aatbio.com]
- 8. Propidium Iodide Membrane impermeable DNA intercalator. | 25535-16-4 [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. DAPI Specifications | AAT Bioquest [aatbio.com]
- 15. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. app.fluorofinder.com [app.fluorofinder.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to 9-Aminoacridine Hydrochloride Performance in Fixed vs. Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Aminoacridine (B1665356) hydrochloride's performance as a fluorescent stain in both fixed and live cell imaging applications. We will delve into its performance characteristics, supported by available experimental data, and compare it with common alternative dyes. Detailed experimental protocols and troubleshooting tips are also provided to assist researchers in optimizing their cell staining procedures.
Overview of 9-Aminoacridine Hydrochloride
9-Aminoacridine hydrochloride is a fluorescent dye that intercalates into DNA and RNA, emitting a blue fluorescence when excited by ultraviolet (UV) light. Its planar tricyclic ring structure allows it to insert between the base pairs of nucleic acids. This property makes it a useful tool for visualizing cellular nuclei and assessing cell viability. Beyond its use as a general nucleic acid stain, it is also recognized as an intracellular pH indicator.
Performance in Fixed vs. Live Cells: A Comparative Analysis
The utility of 9-Aminoacridine hydrochloride varies significantly between fixed and live cell applications. The choice between these two preparatory methods depends on the specific experimental goals.
In fixed cells , the primary application of 9-Aminoacridine hydrochloride is for nuclear counterstaining. Fixation, typically with cross-linking agents like formaldehyde, preserves cellular structures and makes the cell membrane permeable, allowing the dye to readily access the nucleus and intercalate with DNA. This results in a stable and bright fluorescent signal, ideal for visualizing nuclear morphology and localization studies of other cellular components.
In live cells , 9-Aminoacridine hydrochloride can be used to assess cell viability and as an indicator of intracellular pH. However, its application in long-term live-cell imaging is often limited by its potential cytotoxicity. The concentration and incubation time must be carefully optimized to minimize adverse effects on cell health and function. Furthermore, its subcellular localization in live cells can be more diffuse compared to fixed cells, with potential accumulation in acidic organelles like lysosomes, in addition to the nucleus.
Quantitative Data Summary
The following tables summarize the key performance indicators of 9-Aminoacridine hydrochloride and its alternatives in fixed and live cell staining. Direct comparative data for 9-Aminoacridine hydrochloride in fixed vs. live cells is limited in the available literature; therefore, some data points are inferred from the properties of the dye and general knowledge of cell staining.
Table 1: Performance of 9-Aminoacridine Hydrochloride in Fixed vs. Live Cells
| Parameter | Fixed Cells | Live Cells |
| Primary Application | Nuclear Counterstaining | Viability Assessment, pH Indication |
| Typical Concentration | 1-5 µM | 1-10 µM (optimization required) |
| Incubation Time | 10-30 minutes | 15-60 minutes (cell type dependent) |
| Fluorescence Intensity | Bright and stable | Variable, can be bright |
| Photostability | Generally good | Moderate, subject to phototoxicity |
| Cytotoxicity | Not applicable | Concentration and time-dependent |
| Subcellular Localization | Primarily nucleus | Nucleus and acidic organelles |
Table 2: Comparison with Alternative Dyes for Fixed Cell Staining
| Dye | Excitation Max (nm) | Emission Max (nm) | Primary Target | Advantages | Disadvantages |
| 9-Aminoacridine HCl | ~365 | ~460 | DNA/RNA | Good for nuclear counterstaining | Less specific than DAPI |
| DAPI | ~358 | ~461 | A-T rich regions of DNA | High specificity for nucleus, very bright | Can be less permeable in some live cells[1][2][3] |
| Propidium Iodide (PI) | ~535 | ~617 | DNA/RNA | Excellent for identifying dead cells | Not permeable to live cells[4] |
Table 3: Comparison with Alternative Dyes for Live Cell Staining
| Dye | Excitation Max (nm) | Emission Max (nm) | Primary Target | Advantages | Disadvantages |
| 9-Aminoacridine HCl | ~365 | ~460 | DNA/RNA, acidic organelles | Can indicate pH | Cytotoxicity can be a concern[5] |
| Acridine Orange (AO) | ~502 (DNA), ~460 (RNA) | ~525 (DNA), ~650 (RNA) | DNA, RNA, acidic organelles | Metachromatic staining distinguishes DNA/RNA | Staining pattern can be complex to interpret[6][7][8][9] |
| Hoechst 33342 | ~350 | ~461 | A-T rich regions of DNA | Highly cell-permeant, low cytotoxicity | UV excitation can be phototoxic |
Experimental Protocols
Staining Protocol for Fixed Cells with 9-Aminoacridine Hydrochloride
This protocol is a general guideline for staining fixed mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
9-Aminoacridine hydrochloride stock solution (1 mM in DMSO or water)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[10][11][12][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the 9-Aminoacridine hydrochloride stock solution to a final concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~365 nm, Emission: ~460 nm).
Staining Protocol for Live Cells with 9-Aminoacridine Hydrochloride
This protocol is a starting point for staining live mammalian cells. It is crucial to optimize the dye concentration and incubation time to minimize cytotoxicity.
Materials:
-
Complete cell culture medium
-
9-Aminoacridine hydrochloride stock solution (1 mM in DMSO or water)
-
Live-cell imaging solution or phenol (B47542) red-free medium
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or other imaging-compatible vessel and culture until they reach the desired confluency.
-
Staining Solution Preparation: Dilute the 9-Aminoacridine hydrochloride stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. It is recommended to test a range of concentrations to find the optimal balance between signal and viability.
-
Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will vary depending on the cell type and dye concentration.
-
Washing (Optional): For some applications, washing the cells with pre-warmed live-cell imaging solution or phenol red-free medium can help to reduce background fluorescence. However, for continuous imaging, the dye can be left in the medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2). Use the lowest possible laser power and exposure time to minimize phototoxicity.
Mandatory Visualizations
Caption: Workflow for staining fixed cells with 9-Aminoacridine hydrochloride.
Caption: Workflow for staining live cells with 9-Aminoacridine hydrochloride.
Caption: Mechanism of 9-Aminoacridine hydrochloride fluorescence via DNA intercalation.
Troubleshooting
Issue: Weak or No Staining
-
Possible Cause (Fixed Cells): Inefficient permeabilization.
-
Solution: Increase Triton X-100 concentration or incubation time.
-
-
Possible Cause (Live Cells): Insufficient dye concentration or incubation time.
-
Solution: Increase dye concentration or incubation time, but monitor for cytotoxicity.
-
-
Possible Cause (Both): Incorrect filter set on the microscope.
-
Solution: Ensure the filter set is appropriate for excitation at ~365 nm and emission at ~460 nm.
-
Issue: High Background Fluorescence
-
Possible Cause: Incomplete washing.
-
Possible Cause: Dye precipitation.
-
Solution: Ensure the dye is fully dissolved in the buffer or medium. Filter the staining solution if necessary.
-
Issue: Phototoxicity or Rapid Photobleaching in Live Cells
-
Possible Cause: High laser power or long exposure times.
-
Possible Cause: High dye concentration.
-
Solution: Reduce the dye concentration to the minimum required for visualization.
-
Issue: Cell Death in Live-Cell Imaging
-
Possible Cause: Cytotoxicity of the dye.
Conclusion
9-Aminoacridine hydrochloride is a versatile fluorescent dye with applications in both fixed and live cell imaging. In fixed cells, it serves as a reliable nuclear counterstain, while in live cells, it can be employed for viability assessment and as a pH indicator. However, for live-cell imaging, careful optimization of staining conditions is paramount to mitigate potential cytotoxicity. When choosing a fluorescent dye, researchers should consider the specific requirements of their experiment, including the need for cell viability, the desired subcellular localization, and the imaging duration. For long-term live-cell imaging or when high specificity for the nucleus is required, alternatives such as Hoechst 33342 or DAPI, respectively, may be more suitable. This guide provides a framework for selecting the appropriate dye and optimizing experimental protocols to achieve high-quality and reliable results in cellular imaging.
References
- 1. biotium.com [biotium.com]
- 2. DAPI as a useful stain for nuclear quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 7. Differential staining of apoptotic nuclei in living cells: application to macronuclear elimination in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 10. Preparing fixed cells for immunofluorescence [protocols.io]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 14. documents.cap.org [documents.cap.org]
- 15. bosterbio.com [bosterbio.com]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 18. asiaresearchnews.com [asiaresearchnews.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Safety Operating Guide
Proper Disposal of Acridin-9-amine Hydrochloride Hydrate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Acridin-9-amine hydrochloride hydrate (B1144303) is a toxic and mutagenic compound. Proper disposal through a licensed hazardous waste management company is mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of Acridin-9-amine hydrochloride hydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Waste Identification and Classification
This compound is classified as a hazardous waste due to its toxicity and mutagenic properties. While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it should be managed based on its hazardous characteristics. It would likely fall under a generic category for toxic organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to determine the appropriate federal and state-specific waste codes.
On-Site Waste Management and Accumulation
Proper handling and storage of this compound waste are crucial to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Always wear the following PPE when handling the chemical or its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is necessary.
Waste Container Requirements:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Mutagen")
-
The accumulation start date.
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Dampen the absorbent material with a 5% acetic acid solution to neutralize the amine.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a 5% acetic acid solution followed by a soap and water wash.
-
All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The required method for the final disposal of this compound is high-temperature incineration.
Experimental Protocol for Disposal (To be performed by a licensed facility):
-
Preparation: The waste material is typically dissolved or mixed with a combustible solvent to ensure complete combustion.
-
Incineration: The mixture is introduced into a chemical incinerator equipped with an afterburner and a scrubber.
-
Combustion Temperature: For halogenated organic compounds like this compound, a minimum temperature of 1100°C is recommended to ensure the complete destruction of the compound and prevent the formation of toxic byproducts.
-
Residence Time: A sufficient residence time in the combustion chamber (typically at least 2 seconds) is necessary for complete destruction.
-
-
Emission Control: The incinerator's afterburner and scrubber systems neutralize and remove harmful combustion byproducts, such as hydrogen chloride and nitrogen oxides, from the flue gas before release into the atmosphere.
Quantitative Data: Hazardous Waste Generator Categories
Your laboratory's hazardous waste generator status, as defined by the U.S. Environmental Protection Agency (EPA), determines the specific regulations for on-site accumulation time and quantity limits. It is crucial to accurately track the amount of hazardous waste generated to ensure compliance.
| Generator Category | Monthly Generation of Non-Acutely Hazardous Waste | On-Site Accumulation Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 6,000 kg (13,200 lbs) | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit | Up to 90 days |
Note: State regulations may be more stringent than federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Acridin-9-amine hydrochloride hydrate
Essential Safety and Handling Guide for Acridin-9-amine Hydrochloride Hydrate (B1144303)
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Acridin-9-amine hydrochloride hydrate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[1][2][3] It is also a mutagen that can induce lesions during DNA replication.[4]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Germ cell mutagenicity | Warning | H341: Suspected of causing genetic defects[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to supplement ventilation controls and minimize exposure through inhalation, skin contact, or splashing.[5]
| Protection Type | Specific PPE Requirement | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and EN 374 standard.[1][2] |
| Respiratory Protection | A full-face respirator or a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA). | Use is recommended if exposure limits are exceeded, irritation is experienced, or when weighing/diluting the neat chemical.[1][2][6] |
Operational and Disposal Plans
A systematic workflow ensures that all safety aspects are considered from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Step-by-Step Guidance
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Prevent Dust: Minimize the generation and accumulation of dust.[7][8] Avoid creating aerosols.[2]
-
Grounding: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[2]
-
Avoid Contact: Ensure you do not get the chemical in your eyes, on your skin, or on your clothing.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and skin thoroughly after handling.[1][2][7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The substance is light and air-sensitive, so it should be stored under an inert gas and protected from light.[7] Keep it in a locked storage area.[2][7][8]
If a Spill Occurs:
-
Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[2][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains.[1][2]
-
Cleanup:
-
Wear full PPE, including a self-contained breathing apparatus if necessary.[7]
-
For solid spills, carefully sweep up the material using spark-proof tools, avoiding dust generation.[2][9]
-
Collect the material and place it into a suitable, closed, and labeled container for disposal.[2][8]
-
After the material is collected, decontaminate the spill site with a soap and water solution.[9]
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, also under the eyelids.[1][2][7] Seek immediate medical attention.[7]
-
Skin Contact: Take off contaminated clothing immediately.[1][2] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[1][7] Get medical aid if irritation persists.[7][8]
-
Inhalation: Move the victim into fresh air.[1][2] If breathing is difficult, give oxygen.[1][2] If the person is not breathing, give artificial respiration but do not use mouth-to-mouth resuscitation.[1][2] Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2][7] Call a physician or Poison Control Center immediately.[2]
-
Collection: Collect all waste material (including contaminated PPE) in suitable, closed, and correctly labeled containers.[2][8]
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][7] Do not dispose of waste down the drain or in the regular trash.[2][9]
-
Disposal Method: The material should be disposed of by a licensed professional waste disposal service.[7] Approved methods include removal to a chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Container Disposal: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, packaging can be punctured to render it unusable before disposal in a sanitary landfill.[2]
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
